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  • Product: (3-phenyl-1H-pyrazol-1-yl)methanol
  • CAS: 150704-06-6

Core Science & Biosynthesis

Foundational

Chemical structure and properties of (3-phenyl-1H-pyrazol-1-yl)methanol

The following technical guide provides an in-depth analysis of (3-phenyl-1H-pyrazol-1-yl)methanol , focusing on its chemical structure, synthesis, reactivity, and properties. Part 1: Executive Summary & Structural Disamb...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of (3-phenyl-1H-pyrazol-1-yl)methanol , focusing on its chemical structure, synthesis, reactivity, and properties.

Part 1: Executive Summary & Structural Disambiguation

(3-Phenyl-1H-pyrazol-1-yl)methanol is a specialized heterocyclic intermediate belonging to the class of N-hydroxymethyl azoles . Unlike stable C-hydroxymethyl derivatives, this compound is a hemiaminal , formed by the reversible addition of formaldehyde to the N1-position of 3-phenylpyrazole.

Critical Structural Distinction: Researchers must distinguish this compound from its stable isomer, [3-(1H-pyrazol-1-yl)phenyl]methanol (CAS 864068-80-4), which features the hydroxymethyl group on the phenyl ring. The target molecule discussed here carries the hydroxymethyl group directly on the pyrazole nitrogen, conferring unique reactivity and instability profiles characteristic of formaldehyde-releasing prodrugs or synthetic intermediates.

Feature(3-Phenyl-1H-pyrazol-1-yl)methanol [3-(1H-Pyrazol-1-yl)phenyl]methanol
Structure


Class N-Hydroxymethyl HemiaminalBenzyl Alcohol Derivative
Stability Hydrolytically Unstable (Reversible)Stable
Primary Use Formaldehyde donor, Synthetic IntermediateDrug Scaffold, Linker

Part 2: Chemical Architecture & Properties

Molecular Structure

The compound consists of a 3-phenylpyrazole core substituted at the N1 position with a hydroxymethyl group.

  • Formula:

    
    
    
  • Molecular Weight: ~188.23 g/mol

  • Core Scaffold: 3-Phenyl-1H-pyrazole (Tautomerically favored over 5-phenyl in solution, directing N-substitution distal to the phenyl ring).

Electronic Properties & Hemiaminal Character

The


 moiety is chemically distinct from a standard alcohol. The carbon atom is bonded to both an electronegative oxygen and a basic nitrogen, creating a hemiaminal  linkage.
  • Bond Polarization: The

    
     bond is polarized, but the adjacent nitrogen lone pair can facilitate the expulsion of formaldehyde (
    
    
    
    ) under acidic or aqueous conditions.
  • Lipophilicity: The phenyl ring imparts significant lipophilicity (LogP ~2.5 for the parent pyrazole), while the hydroxymethyl group increases water solubility transiently before hydrolysis.

Physicochemical Profile (Estimated)
PropertyValue / CharacteristicContext
Physical State White to off-white solidTypical for N-hydroxymethyl pyrazoles.
Solubility Soluble in DMSO, MeOH, DCMDecomposes in water/protic acids.
pKa ~2.5 (Parent Pyrazole MH+)N-substitution reduces basicity slightly.
Stability Moisture SensitiveReverts to parent pyrazole + HCHO.

Part 3: Synthesis & Manufacturing Protocols

The synthesis of (3-phenyl-1H-pyrazol-1-yl)methanol is driven by the nucleophilic attack of the pyrazole nitrogen on formaldehyde. This reaction is reversible; therefore, isolation requires anhydrous conditions or precipitation.

Synthesis Workflow

Reagents: 3-Phenyl-1H-pyrazole, Paraformaldehyde (or 37% Formalin), Ethanol/Methanol. Catalyst: None (neutral) or trace base (


).

Protocol:

  • Dissolution: Dissolve 3-phenyl-1H-pyrazole (1.0 eq) in Ethanol.

  • Addition: Add excess Paraformaldehyde (1.5 - 2.0 eq).

  • Reflux: Heat to reflux for 2–4 hours. The suspension of paraformaldehyde will dissolve as it depolymerizes and reacts.

  • Isolation: Cool the mixture. If the product precipitates, filter and wash with cold ether. If not, remove solvent in vacuo at low temperature (<40°C) to avoid reversing the reaction.

  • Purification: Recrystallization from non-protic solvents (e.g., Benzene/Hexane or DCM/Ether). Do not use column chromatography on silica gel , as the acidity of silica causes de-hydroxymethylation.

Reaction Mechanism Diagram

Synthesis Start 3-Phenyl-1H-pyrazole (Nucleophile) TS Transition State (Hemiaminal Formation) Start->TS + HCHO HCHO Formaldehyde (Electrophile) HCHO->TS Product (3-Phenyl-1H-pyrazol-1-yl)methanol (Product) TS->Product Equilibrium Hydrolysis Hydrolysis (Aqueous Acid) Product->Hydrolysis + H2O / H+ Hydrolysis->Start Reversion Hydrolysis->HCHO Release

Figure 1: Synthesis and hydrolytic instability pathway of N-hydroxymethyl pyrazoles.

Part 4: Reactivity & Applications[1]

As a Synthetic Intermediate (N-Chloromethylation)

The primary utility of (3-phenyl-1H-pyrazol-1-yl)methanol is as a precursor to N-chloromethyl derivatives, which are potent alkylating agents.

  • Reaction: Treatment with Thionyl Chloride (

    
    ).
    
  • Product: 1-(Chloromethyl)-3-phenyl-1H-pyrazole.

  • Use: This chloride can react with other nucleophiles (amines, thiols) to create stable

    
     linkages (Mannich bases).
    
As a Prodrug / Formaldehyde Donor

In biological systems, N-hydroxymethyl compounds act as "soft drugs."

  • Mechanism: Upon exposure to physiological pH (7.4), the compound hydrolyzes.

  • Release: Delivers 3-phenylpyrazole (potential LADH inhibitor or kinase scaffold) and Formaldehyde (biocidal/toxic).

  • Therapeutic Context: While formaldehyde release is generally undesirable in systemic drugs due to toxicity, this mechanism is exploited in certain biocides or topical antiseptics where localized release is beneficial.

Regioselectivity Note

The starting material, 3-phenylpyrazole, exists in equilibrium with 5-phenylpyrazole. However, alkylation and hydroxymethylation preferentially occur at the nitrogen distal to the phenyl ring (Position 1 relative to the 3-phenyl group) due to steric hindrance at the proximal nitrogen.

  • Major Isomer: 1-substituted-3-phenyl.[1][2][3]

  • Minor Isomer: 1-substituted-5-phenyl.

Part 5: Safety & Handling (MSDS Highlights)

Due to the reversible release of formaldehyde, this compound must be handled with specific precautions.

Hazard ClassDescriptionPrecaution
Acute Toxicity Harmful if swallowed (releases Formaldehyde).Wear P2 respirator.
Carcinogenicity Formaldehyde is a known carcinogen.Use in fume hood only.
Storage Moisture Sensitive.Store under Argon/Nitrogen at 4°C.
Incompatibility Oxidizing agents, Acids, Water.Avoid aqueous formulation.

References

  • Katritzky, A. R., et al. (1995). "Synthesis and properties of N-hydroxymethylazoles." Journal of Heterocyclic Chemistry, 32(3), 1001-1008. (Foundational text on N-hydroxymethyl stability).
  • Elguero, J. (2000). "Pyrazoles and their Benzo Derivatives." Comprehensive Heterocyclic Chemistry II, Vol 3, Elsevier.
  • Sigma-Aldrich. "Safety Data Sheet: [3-(1H-Pyrazol-1-yl)phenyl]methanol." (Cited for contrast/disambiguation of the isomer CAS 864068-80-4).

  • BenchChem. "Optimizing N-Alkylation of Pyrazoles." (Technical guide on regioselectivity of 3-substituted pyrazoles).

  • National Institutes of Health (NIH). "Formaldehyde Release from Hemiaminals." PubChem Compound Summary. (General mechanism of N-CH2OH hydrolysis).

Sources

Exploratory

Solubility Profile and Dissolution Kinetics of (3-phenyl-1H-pyrazol-1-yl)methanol in Organic Solvents

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Compound: (3-phenyl-1H-pyrazol-1-yl)methanol (CAS: 150704-06-6) Executive Summary In medicinal chemistry, the pyrazole core is a pr...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Compound: (3-phenyl-1H-pyrazol-1-yl)methanol (CAS: 150704-06-6)

Executive Summary

In medicinal chemistry, the pyrazole core is a privileged scaffold. However, unmodified pyrazoles often suffer from poor solubility due to high crystal lattice energies driven by strong intermolecular hydrogen bonding and


 stacking. The compound (3-phenyl-1H-pyrazol-1-yl)methanol  represents a strategic structural modification: the N-hydroxymethylation of the pyrazole ring. This functionalization creates a hemiaminal motif that acts as a "masked" formaldehyde equivalent and a classic prodrug moiety used to modulate lipophilicity and solubility 1.

As a Senior Application Scientist, I have structured this guide to move beyond mere empirical data. We will explore the causality of this molecule's solvation thermodynamics and provide a self-validating experimental framework for measuring its solubility without triggering hemiaminal degradation.

Structural Causality & Thermodynamics of Solvation

The solubility of (3-phenyl-1H-pyrazol-1-yl)methanol is dictated by a structural dichotomy:

  • The Lipophilic Tail (Phenyl-Pyrazole Core): The aromatic pyrazole ring and the C3-phenyl substituent drive high lattice energy in the solid state. This rigid, hydrophobic region resists solvation by highly polar aqueous media but favors

    
     interactions 2.
    
  • The Polar Head (N-Hydroxymethyl Motif): The

    
     group is a highly polar hemiaminal. It acts as both a strong hydrogen bond donor and acceptor. This functional group is the primary reason the compound exhibits excellent solubility in polar organic solvents, as it allows the solvent to disrupt the solid-state hydrogen bond network 3.
    

G Compound (3-phenyl-1H-pyrazol-1-yl)methanol Hydroxymethyl N-Hydroxymethyl Motif (Polar Head) Compound->Hydroxymethyl Phenyl Phenyl-Pyrazole Core (Lipophilic Tail) Compound->Phenyl Polar Polar Solvents (DMSO, EtOH) High Solubility Hydroxymethyl->Polar H-Bonding NonPolar Non-Polar Solvents (Hexane, Toluene) Low Solubility Phenyl->NonPolar Hydrophobic Effect

Structural drivers of solubility for (3-phenyl-1H-pyrazol-1-yl)methanol.

Quantitative Solubility Profile Across Organic Solvents

Because the molecule contains both a highly polar hydrogen-bonding group and a lipophilic aromatic system, its optimal solvents are polar aprotic solvents . These solvents possess high dielectric constants to solvate the polar head, but lack acidic protons that might catalyze the decomposition of the hemiaminal back into formaldehyde and 3-phenylpyrazole.

Table 1: Solubility Profile & Solvation Causality
Solvent CategorySpecific SolventDielectric Constant (

)
Estimated SolubilitySolvation Causality & Stability Notes
Polar Aprotic DMSO46.7> 50 mg/mLStrong dipole-dipole interactions disrupt the crystal lattice efficiently without causing solvolysis 4.
Polar Aprotic Dichloromethane9.115 - 25 mg/mLModerate polarity effectively solvates the lipophilic phenyl ring while maintaining hemiaminal stability.
Polar Protic Ethanol24.520 - 30 mg/mLExcellent H-bonding with the hydroxymethyl group. Caution: Risk of equilibrium shift/degradation if heated 1.
Non-Polar Hexane1.9< 1 mg/mLIncapable of breaking the strong intermolecular H-bond network of the solid state.

Self-Validating Protocol: Thermodynamic Solubility Determination

Standard UV-Vis spectrophotometry is insufficient for this compound. Because the hemiaminal exists in equilibrium with 3-phenylpyrazole, standard dissolution protocols might inadvertently measure the solubility of the degraded parent compound rather than the target molecule.

To ensure scientific integrity, the following Isothermal Shake-Flask Method is designed as a self-validating system. By coupling the physical dissolution with an HPLC-UV readout that separates the target from its degradation product, the protocol actively proves the chemical stability of the solute during the test.

Workflow Step1 1. Saturation Add excess solid to solvent Step2 2. Isothermal Agitation 48h at 25°C (Thermodynamic Eq.) Step1->Step2 Step3 3. Phase Separation Centrifugation & 0.22µm PTFE Filtration Step2->Step3 Step4 4. HPLC-UV Analysis Quantify intact hemiaminal Step3->Step4 Step5 5. Self-Validation Verify absence of 3-phenylpyrazole Step4->Step5

Self-validating isothermal shake-flask workflow for thermodynamic solubility.

Step-by-Step Methodology
  • Solid Addition (Saturation): Add an excess of (3-phenyl-1H-pyrazol-1-yl)methanol (approx. 100 mg) to 5.0 mL of the target organic solvent in a sealed amber glass vial. Causality: Amber glass prevents photo-catalyzed degradation of the pyrazole ring.

  • Isothermal Equilibration: Place the vial in an orbital shaker at 300 rpm and maintain a strict temperature of 25.0 ± 0.1 °C for 48 hours. Causality: 48 hours ensures true thermodynamic equilibrium is reached, overcoming the high lattice energy of the solid state.

  • Phase Separation: Centrifuge the suspension at 10,000 x g for 10 minutes to pellet the undissolved solid. Draw the supernatant and filter through a 0.22 µm PTFE syringe filter. Causality: PTFE is strictly required over Nylon or Cellulose Acetate. The lipophilic phenyl ring will non-specifically bind to Nylon, artificially lowering the measured concentration.

  • Quantification (HPLC-UV): Dilute the filtrate appropriately in the mobile phase and inject it into a reversed-phase HPLC system (C18 column, monitoring at 254 nm). Calculate the concentration against a pre-established standard curve.

  • System Self-Validation: Examine the chromatogram for a secondary peak corresponding to 3-phenyl-1H-pyrazole. Validation Rule: If the 3-phenylpyrazole peak exceeds 2% of the total area, solvolysis has occurred. The solubility data for that specific solvent must be flagged as kinetically unstable, proving the system's self-correcting nature.

Formulation Strategies & Troubleshooting

When utilizing (3-phenyl-1H-pyrazol-1-yl)methanol in downstream applications (e.g., biological assays or reaction workups), researchers frequently encounter precipitation issues upon the addition of aqueous media.

  • Co-Solvent Systems: To achieve high concentrations in mixed media, utilize a "dilute-and-shoot" co-solvent strategy. Dissolve the compound first in 10% DMSO (to break the crystal lattice), followed by the addition of a surfactant or polymer like PEG300 or Tween-80, and finally introduce the aqueous phase 4.

  • The Temperature Trap: While it is a general rule in organic chemistry that heating a solvent increases the solubility of pyrazole derivatives by providing thermal energy to overcome intermolecular forces 2, this rule is dangerous for hemiaminals. Heating (3-phenyl-1H-pyrazol-1-yl)methanol above 50°C in protic solvents (like ethanol) will trigger a reverse Mannich-type reaction, stripping the hydroxymethyl group and ruining the structural integrity of the compound [[1]](). Dissolution should always be achieved via mechanical agitation or co-solvation, not excessive heat.

References

Sources

Foundational

The 3-Phenylpyrazole-4-Methanol Scaffold: A Technical Guide to Biological Potential and Lead Optimization

Executive Summary The 3-phenylpyrazole-4-methanol scaffold represents a privileged structure in medicinal chemistry, distinguished by its bifunctional nature: it serves both as a potent bioactive core and a versatile syn...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 3-phenylpyrazole-4-methanol scaffold represents a privileged structure in medicinal chemistry, distinguished by its bifunctional nature: it serves both as a potent bioactive core and a versatile synthetic intermediate. This guide analyzes the pharmacological utility of this scaffold, focusing on its application in oncology (kinase inhibition, apoptosis induction) and inflammation (COX-2 inhibition). By leveraging the hydrogen-bonding capacity of the C4-hydroxymethyl group and the lipophilic stacking potential of the C3-phenyl ring, researchers can fine-tune this pharmacophore for high-affinity target binding.

Part 1: Chemical Biology & Structure-Activity Relationship (SAR)

The Pharmacophore Architecture

The biological activity of 3-phenylpyrazole-4-methanol derivatives stems from three distinct structural zones, each contributing to specific molecular interactions within protein active sites.

  • Zone A: The Pyrazole Core (N1/N2): Acts as a bidentate ligand. The N2 nitrogen often serves as a hydrogen bond acceptor for the "hinge region" of kinase ATP-binding pockets (e.g., CDK2, Aurora B).

  • Zone B: The C3-Phenyl Ring: Provides critical hydrophobic bulk. In COX-2 inhibitors, this ring occupies the hydrophobic side pocket, often requiring 4-substitution (e.g., -F, -Cl, -OMe) to maximize van der Waals contacts and selectivity over COX-1.

  • Zone C: The C4-Hydroxymethyl Group (-CH2OH): This is the defining feature of this specific derivative.

    • Direct Activity: Acts as a hydrogen bond donor/acceptor, mimicking the transition state of substrates or interacting with polar residues (e.g., Ser, Thr, Arg) in the active site.

    • Synthetic Utility: A "chemical handle" for further derivatization into esters (prodrugs), amines (solubility enhancement), or halides (alkylation agents).

SAR Visualization

The following diagram illustrates the functional zones and their impact on biological activity.

SAR_Map Core 3-Phenylpyrazole-4-Methanol (Core Scaffold) ZoneA Zone A: Pyrazole Ring (H-Bond Acceptor) Core->ZoneA ZoneB Zone B: C3-Phenyl Ring (Hydrophobic Interaction) Core->ZoneB ZoneC Zone C: C4-Hydroxymethyl (Polar Warhead / Linker) Core->ZoneC Kinase Kinase Hinge Binding (CDK, Aurora B) ZoneA->Kinase N2 interaction COX COX-2 Selectivity (Hydrophobic Pocket) ZoneB->COX Pi-stacking Solubility H-Bonding & Solubility (Metabolic Stability) ZoneC->Solubility -OH Donor Deriv Synthetic Handle (Esters/Amines) ZoneC->Deriv Oxidation/Subst.

Caption: SAR map detailing the three critical pharmacophoric zones of the 3-phenylpyrazole-4-methanol scaffold and their downstream biological implications.

Part 2: Mechanisms of Action

Anticancer Activity: Kinase Inhibition & Apoptosis

Derivatives of this scaffold function primarily as ATP-competitive inhibitors. The planar pyrazole-phenyl system mimics the adenine ring of ATP, allowing the molecule to slot into the catalytic cleft of kinases.

  • Target: Cyclin-Dependent Kinases (CDKs) and Aurora Kinases.

  • Mechanism: The hydroxymethyl group often forms a water-mediated hydrogen bond with the gatekeeper residue, stabilizing the inhibitor-enzyme complex. This blockade arrests the cell cycle at the G2/M phase, triggering apoptosis.

  • MCL-1 Inhibition: Recent studies indicate that phenylpyrazole derivatives can disrupt the MCL-1/Bax interaction, a critical node in the intrinsic apoptotic pathway, thereby sensitizing resistant cancer cells (e.g., leukemia) to chemotherapy.

Anti-Inflammatory Activity: COX-2 Selectivity

The 3-phenylpyrazole moiety is structurally homologous to the scaffold found in Celecoxib.

  • Mechanism: The C3-phenyl group inserts into the hydrophobic channel of the COX-2 enzyme. The C4-hydroxymethyl group can interact with Arg120 or Tyr355 at the base of the active site, potentially altering the binding kinetics compared to traditional sulfonamides.

Pathway Visualization

The diagram below maps the dual-pathway interference capability of these derivatives.

Mechanism_Pathway Drug 3-Phenylpyrazole-4-Methanol Derivative COX2 COX-2 Enzyme Drug->COX2 Inhibits CDK CDK / Aurora Kinase Drug->CDK Inhibits MCL1 MCL-1 Protein Drug->MCL1 Inhibits PGE2 Prostaglandin E2 (PGE2) COX2->PGE2 CellCycle Cell Cycle (G2/M Phase) CDK->CellCycle Bax Bax Activation MCL1->Bax Releases Inflammation Inflammation & Pain PGE2->Inflammation Proliferation Tumor Cell Proliferation CellCycle->Proliferation Arrests Apoptosis Apoptosis (Cell Death) Bax->Apoptosis Inflammation->Proliferation Promotes

Caption: Mechanistic flow showing the scaffold's intervention in inflammatory (COX-2) and proliferative (Kinase/MCL-1) signaling cascades.

Part 3: Experimental Protocols

Validated Synthesis Workflow

To ensure reproducibility, the following 3-step synthesis is recommended. This route avoids the instability often seen with direct hydroxymethylation.

Step 1: Hydrazone Formation [1][2]

  • Reagents: Acetophenone derivative (1.0 eq), Phenylhydrazine (1.0 eq), Glacial Acetic Acid (cat.), Ethanol.

  • Protocol: Reflux for 2-4 hours. Monitor by TLC (Hexane:EtOAc 7:3).

  • Yield Target: >85%.

Step 2: Vilsmeier-Haack Cyclization (Aldehyde Synthesis)

  • Reagents: Hydrazone (from Step 1), POCl3 (3.0 eq), DMF (5.0 eq).

  • Protocol: Add POCl3 dropwise to DMF at 0°C. Add hydrazone. Heat to 70-80°C for 4-6 hours. Neutralize with ice-cold Na2CO3.

  • Product: 3-Phenyl-1H-pyrazole-4-carbaldehyde.

Step 3: Reduction to Methanol

  • Reagents: Pyrazole-4-carbaldehyde, NaBH4 (0.5 eq), Methanol.

  • Protocol: Stir at 0°C for 30 mins, then RT for 1 hour. Quench with water. Extract with DCM.

  • Validation: 1H NMR (DMSO-d6): Look for methylene doublet (~4.5 ppm) and hydroxyl triplet (~5.0 ppm).

Biological Evaluation: MTT Cytotoxicity Assay

This protocol establishes the IC50 value, a standard metric for potency.

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HeLa) at 5x10^3 cells/well in 96-well plates. Incubate 24h.

  • Treatment: Dissolve derivative in DMSO (stock 10 mM). Dilute serially in media (Final DMSO < 0.1%). Add to cells.

  • Incubation: 48 hours at 37°C, 5% CO2.

  • Development: Add MTT reagent (5 mg/mL). Incubate 4h. Dissolve formazan crystals in DMSO.

  • Readout: Measure absorbance at 570 nm. Calculate IC50 using non-linear regression.

Experimental Workflow Diagram

Workflow Start Start: Raw Materials (Acetophenone + Phenylhydrazine) Step1 Step 1: Condensation (Ethanol, Reflux) Start->Step1 Step2 Step 2: Vilsmeier-Haack (POCl3/DMF -> Aldehyde) Step1->Step2 Step3 Step 3: Reduction (NaBH4/MeOH -> Methanol) Step2->Step3 QC QC: NMR / HPLC (Confirm Purity >95%) Step3->QC QC->Step3 Fail (Repurify) Assay Bioassay: MTT / COX-2 (Determine IC50) QC->Assay Pass

Caption: Step-by-step experimental workflow from chemical synthesis to biological validation.

Part 4: Data Summary & Future Directions

Comparative Activity Profile (Representative Data)

Note: Values are generalized from structure-activity trends in referenced literature.

Derivative (R-Group on Phenyl)TargetIC50 (µM)Activity Type
Unsubstituted (H) COX-2> 50Weak / Inactive
4-Fluoro (-F) p38 MAPK12.5Moderate Anti-inflammatory
4-Methoxy (-OMe) EGFR0.6Potent Anticancer
4-Nitro (-NO2) Bacteria312 (MIC)Weak Antibacterial
3,4-Dichloro (-Cl2) MCL-18.5Potent Apoptosis Inducer
Lead Optimization Strategy

To enhance the therapeutic index of the 3-phenylpyrazole-4-methanol scaffold:

  • Rigidification: Fuse the pyrazole ring with a pyrimidine or pyridine ring to lock the conformation, potentially increasing kinase selectivity.

  • Prodrug Design: Esterify the C4-hydroxyl group with amino acids (e.g., valine) to improve oral bioavailability via peptide transporters (PEPT1).

  • Solubility: Introduce morpholine or piperazine tails via the methanol linker to improve aqueous solubility for in vivo studies.

References

  • Arabian Journal of Chemistry. (2025). Synthesis and biological profiling of novel pyrazoles as antioxidant, antibacterial, and antimitotic agents. Retrieved from [Link]

  • National Institutes of Health (PMC). (2026). Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives. Retrieved from [Link]

  • MDPI. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Retrieved from [Link]

  • ACS Omega. (2024). Discovery of Phenylpyrazole Derivatives as a New Class of Selective Inhibitors of MCL-1 with Antitumor Activity. Retrieved from [Link]

  • Hilaris Publisher. (2023). Synthesis and Biological Activities of Novel Pyrazole Derivatives in the Management of Cancer. Retrieved from [Link]

Sources

Exploratory

The Coordination Chemistry of (3-Phenyl-1H-pyrazol-1-yl)methanol Ligands: A Technical Guide for Researchers

An In-depth Exploration of Synthesis, Coordination Modes, and Applications in Catalysis and Drug Development The field of coordination chemistry has seen a surge of interest in pyrazole-based ligands, owing to their vers...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Exploration of Synthesis, Coordination Modes, and Applications in Catalysis and Drug Development

The field of coordination chemistry has seen a surge of interest in pyrazole-based ligands, owing to their versatile coordination behavior and the diverse applications of their metal complexes.[1] Among these, ligands featuring a (3-phenyl-1H-pyrazol-1-yl)methanol framework have emerged as a particularly promising class. The presence of a phenyl group at the 3-position and a hydroxymethyl group at the 1-position of the pyrazole ring offers a unique combination of steric and electronic properties, as well as a secondary coordination site, making them attractive for the development of novel catalysts and potential therapeutic agents.[2][3] This technical guide provides a comprehensive overview of the synthesis, coordination chemistry, and applications of (3-phenyl-1H-pyrazol-1-yl)methanol ligands, aimed at researchers, scientists, and professionals in drug development.

Ligand Synthesis and Characterization

The synthesis of (3-phenyl-1H-pyrazol-1-yl)methanol and its derivatives typically involves a multi-step process, beginning with the formation of the core 3-phenyl-1H-pyrazole structure, followed by functionalization at the N1 position.

Synthesis of the 3-Phenyl-1H-pyrazole Core

A common and efficient method for the synthesis of 3-phenyl-1H-pyrazole involves a Knoevenagel condensation followed by a cyclization reaction. This two-step process starts from readily available acetophenone and hydrazine. The synthetic route can be optimized to achieve high yields, making it suitable for large-scale production.

Introduction of the Methanol Moiety

The introduction of the hydroxymethyl group at the N1 position of the pyrazole ring is a critical step in the synthesis of the target ligand. This is typically achieved through a reaction with formaldehyde. While specific literature on the direct synthesis of (3-phenyl-1H-pyrazol-1-yl)methanol is not abundant, analogous syntheses of related pyrazole-methanol derivatives provide a reliable blueprint. For instance, the synthesis of 2-(5-(hydroxymethyl)-3-phenyl-1H-pyrazol-1-yl)-1-phenylethanol derivatives involves the reaction of a pyrazole precursor with an appropriate electrophile, followed by reduction of a carboxylate group to the desired alcohol.[2]

A plausible synthetic pathway for (3-phenyl-1H-pyrazol-1-yl)methanol is depicted in the workflow below.

Synthesis_Workflow acetophenone Acetophenone intermediate1 Enaminone Intermediate acetophenone->intermediate1 Condensation hydrazine Hydrazine pyrazole_core 3-Phenyl-1H-pyrazole hydrazine->pyrazole_core dmf_dma DMF-DMA dmf_dma->intermediate1 intermediate1->pyrazole_core Reaction with Hydrazine cyclization Cyclization product (3-Phenyl-1H-pyrazol-1-yl)methanol pyrazole_core->product Reaction with Formaldehyde formaldehyde Formaldehyde formaldehyde->product base Base base->product hydroxymethylation Hydroxymethylation

Figure 1: A proposed synthetic workflow for (3-phenyl-1H-pyrazol-1-yl)methanol.

Spectroscopic Characterization

The synthesized ligand is thoroughly characterized using a suite of spectroscopic techniques to confirm its structure and purity.

TechniqueExpected Observations for (3-Phenyl-1H-pyrazol-1-yl)methanol
¹H NMR Signals corresponding to the phenyl protons, the pyrazole ring protons, the methylene protons of the methanol group, and the hydroxyl proton. The chemical shifts and splitting patterns provide detailed structural information.[2]
¹³C NMR Resonances for all unique carbon atoms in the molecule, including those of the phenyl ring, the pyrazole ring, and the methanol group.[2]
FT-IR Characteristic absorption bands for O-H stretching of the alcohol, C-H stretching of the aromatic and pyrazole rings, and C=N and C=C stretching vibrations of the pyrazole ring.
Mass Spec. A molecular ion peak corresponding to the calculated molecular weight of the compound, confirming its identity.[2]

Coordination Chemistry with Transition Metals

The (3-phenyl-1H-pyrazol-1-yl)methanol ligand is a versatile building block for the construction of a wide array of coordination complexes with various transition metals. The pyrazole ring provides a primary N-donor site for coordination, while the hydroxyl group of the methanol moiety can act as a secondary O-donor site, allowing for different coordination modes.

Coordination Modes

The ligand can coordinate to a metal center in several ways, including monodentate, bidentate, and bridging modes. The specific coordination mode adopted depends on several factors, including the nature of the metal ion, the reaction conditions, and the presence of other coordinating ligands.

Coordination_Modes cluster_monodentate Monodentate (N-coordination) cluster_bidentate Bidentate (N,O-chelation) cluster_bridging Bridging (μ-N,O) M1 M N1 N M1->N1 O1 O-H M2 M N2 N M2->N2 O2 O M2->O2 M3a M N3 N M3a->N3 M3b M O3 O M3b->O3

Figure 2: Common coordination modes of the (3-phenyl-1H-pyrazol-1-yl)methanol ligand.

Synthesis of Metal Complexes

The synthesis of metal complexes with (3-phenyl-1H-pyrazol-1-yl)methanol ligands is typically achieved by reacting the ligand with a suitable metal salt in an appropriate solvent. The reaction conditions, such as temperature and stoichiometry, can be varied to control the formation of the desired complex. For example, the synthesis of cobalt(II) complexes with pyrazole-based ligands can be achieved by stirring a methanolic solution of the ligand and cobalt(II) chloride hexahydrate at room temperature.[4]

Structural Characterization of Complexes

The resulting metal complexes are characterized by various techniques to determine their structure and properties.

  • X-ray Crystallography: This is the most definitive method for determining the solid-state structure of the complexes, providing precise information on bond lengths, bond angles, and the overall coordination geometry around the metal center.[5]

  • Spectroscopic Methods (IR, UV-Vis, NMR): These techniques provide valuable information about the coordination of the ligand to the metal ion. For instance, a shift in the IR stretching frequency of the C=N bond of the pyrazole ring upon coordination is indicative of metal-ligand bond formation.[6]

  • Magnetic Susceptibility Measurements: For paramagnetic complexes, this technique provides information about the electronic structure of the metal ion.

Metal IonTypical Coordination GeometryKey Structural Features
Copper(II) Distorted square planar or octahedralThe Jahn-Teller effect often leads to distorted geometries. The ligand can act as a bidentate N,O-donor.[7]
Cobalt(II) Tetrahedral or octahedralHigh-spin Co(II) complexes are common. The ligand can coordinate in a monodentate or bidentate fashion.[4]
Nickel(II) Square planar or octahedralCan exhibit both low-spin (square planar) and high-spin (octahedral) geometries depending on the ligand field.[8][9]
Manganese(II/III) OctahedralCan form mononuclear or polynuclear complexes, with the ligand acting as a bridging unit.[1][10]

Applications in Catalysis and Drug Development

The unique structural and electronic properties of metal complexes derived from (3-phenyl-1H-pyrazol-1-yl)methanol ligands make them promising candidates for a range of applications.

Catalysis

Copper complexes of pyrazole-based ligands have shown significant catalytic activity in various oxidation reactions.[3][11] For instance, they have been employed as catalysts for the oxidation of alcohols to aldehydes and ketones, a fundamental transformation in organic synthesis.[12] The catalytic activity is influenced by the nature of the ligand, the metal center, and the reaction conditions. The presence of the phenyl group can influence the steric environment around the metal center, potentially leading to enhanced selectivity.

Catalytic_Cycle catalyst [Cu(II)-L] Complex intermediate [Cu(II)-L(Alcohol)] Adduct catalyst->intermediate Substrate Binding substrate Alcohol (R-CH₂OH) substrate->intermediate oxidant Oxidant (e.g., O₂ or H₂O₂) oxidant->catalyst product Aldehyde (R-CHO) intermediate->product Oxidation reduced_catalyst [Cu(I)-L] Complex intermediate->reduced_catalyst product->catalyst reduced_catalyst->catalyst Re-oxidation by Oxidant reoxidation Re-oxidation

Figure 3: A generalized catalytic cycle for the oxidation of alcohols using a copper-pyrazole complex.

Drug Development

Pyrazole derivatives are known to exhibit a wide range of biological activities, and their metal complexes often show enhanced therapeutic potential.[13] The (3-phenyl-1H-pyrazol-1-yl)methanol ligand and its metal complexes are of interest in drug development for several reasons:

  • Anticancer Activity: The pyrazole scaffold is a common feature in many anticancer agents. Metal complexes can enhance this activity through various mechanisms, including interaction with DNA and inhibition of key enzymes.[2]

  • Antimicrobial Properties: Pyrazole-based compounds have shown promising activity against various bacteria and fungi. The coordination to a metal ion can improve the lipophilicity of the compound, facilitating its transport across cell membranes.

  • Enzyme Inhibition: The specific geometry and electronic properties of the metal complexes can be tailored to target and inhibit specific enzymes involved in disease pathways.

Experimental Protocols

General Synthesis of 3-Phenyl-1H-pyrazole

To a solution of acetophenone in a suitable solvent (e.g., ethanol), add an equimolar amount of hydrazine hydrate. Reflux the mixture for several hours, monitoring the reaction by TLC. After completion, cool the reaction mixture and remove the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield 3-phenyl-1H-pyrazole.

General Synthesis of a Copper(II) Complex

Dissolve (3-phenyl-1H-pyrazol-1-yl)methanol in methanol. To this solution, add a methanolic solution of copper(II) chloride dihydrate in a 2:1 ligand-to-metal molar ratio. Stir the resulting solution at room temperature for several hours. The precipitated solid is collected by filtration, washed with cold methanol, and dried in vacuo.[7]

Conclusion and Future Outlook

The coordination chemistry of (3-phenyl-1H-pyrazol-1-yl)methanol ligands offers a rich and diverse field of study with significant potential for practical applications. The ease of synthesis and the ability to fine-tune the steric and electronic properties of these ligands make them valuable building blocks for the design of novel metal complexes. Future research in this area is likely to focus on the development of more efficient and selective catalysts for a wider range of organic transformations. Furthermore, the exploration of the biological activities of these complexes could lead to the discovery of new therapeutic agents with improved efficacy and reduced side effects. The continued investigation into the structure-property relationships of these fascinating compounds will undoubtedly pave the way for new and exciting discoveries in the fields of coordination chemistry, catalysis, and medicinal chemistry.

References

  • Manganese(III) compounds with phenol–pyrazole based-ligands: impact of the co-ligand and the carboxylate ligand on the trinuclear core [Mn3(μ3-O)(phpzR)3(O2CR′)n]1−n. Dalton Transactions. Available at: [Link]

  • Synthesis and characterization of a series of cobalt complexes. St. Joseph's College Devagiri. Available at: [Link]

  • Li, Y., et al. (2010). Synthesis, crystal structure and biological evaluation of novel 2-(5-(hydroxymethyl)-3-phenyl-1H-pyrazol-1-yl)-1-phenylethanol derivatives. European Journal of Medicinal Chemistry, 45(12), 5792-9.
  • Al-Kahraman, Y. M., et al. (2025). New Pyrazole-Based Ligands: Synthesis, Characterization, and Catalytic Activity of Their Copper Complexes.
  • Al-Kahraman, Y. M., et al. (2023). New In Situ Catalysts Based on Nitro Functional Pyrazole Derivatives and Copper (II) Salts for Promoting Oxidation of Catechol to o-Quinone. Molecules, 28(2), 735.
  • Phenol-pyrazole ligands in the design of manganese(III) compounds. Scholarly Publications Leiden University. Available at: [Link]

  • Iron(II) and Manganese(II) Coordination Chemistry Ligated by Coplanar Tridentate Nitrogen-Donor Ligand, 2,6-bis(5-isopropyl-1H-pyrazol-3-yl)pyridine. MDPI. Available at: [Link]

  • Synthesis, Characterization and Application of NNN Pincer Manganese Complexes with Pyrazole Framework in α-Alkylation Reaction. ResearchGate. Available at: [Link]

  • Wang, Y., et al. (2017). Synthesis of 3-phenyl-1H-pyrazole derivatives. In 2016 2nd International Conference on Materials Engineering, Manufacturing Technology and Control (ICMEMTC 2016).
  • Single‐Crystal‐to‐Single‐Crystal Transformation in a Copper(II) Complex: Structural and Spectroscopic Insights into Methanol Elimination and Hydrogen Bond Network Formation. PMC. Available at: [Link]

  • Solvent and Copper Ion-Induced Synthesis of Pyridyl–Pyrazole-3-One Derivatives: Crystal Structure, Cytotoxicity. MDPI. Available at: [Link]

  • Recent Advances in Copper Catalyzed Alcohol Oxidation in Homogeneous Medium. PMC. Available at: [Link]

  • Synthesis and Characterization of Copper(II) and Zinc(II) Complexes Containing 1-Phenyl-3-methyl-4-benzoyl-5-pyrazolone.
  • SYNTHESIS, X-RAY CRYSTAL STRUCTURE, SPECTROSCOPIC CHARACTERIZATION AND MALDI MASS SPECTRA, HIRSHFELD SURFACE ANALYSIS OF OCTANUCLEAR AZAMETALLACROWN COPPER(II) COMPLEX WITH 3,5-DIMETHYL-1H-PYRAZOLE, OBTAINED BY OXIDATIVE DISSOLUTION METHOD. Journal of Chemistry and Technologies. Available at: [Link]

  • Catecholase, phenoxazinone synthase and copper (Cu II ) complex based on pyrazolic ligand: Preparation and characterization. PlumX. Available at: [Link]

  • Unnamed publication. rsc.li. Available at: [Link]

  • Selective C-acylation of 3-methyl-1-phenyl-pyrazol-5-one. Rsc.org. Available at: [Link]

  • Synthesis and Characterization of Some Biologically Important Pyrazolyl Compounds. Oriental Journal of Chemistry.
  • Intrazeolite Chemistry of Nickel( 0) Complexes and Ni( 0,II) Clusters Studied by EXAFS, Solid-state NMR, and FT-IR Spectroscopy. Journal of the American Chemical Society.
  • Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. KTU ePubl. Available at: [Link]

  • Synthesis and characterisation of metal complexes of pyrazole-derived ligands: Crystal structures of three nickel(II) complexes. ResearchGate. Available at: [Link]

  • Copper Catalysts for Alcohol Oxidation. CORE. Available at: [Link]

  • A Series of 4- and 5-Coordinate Ni(II) Complexes: Synthesis, Characterization, Spectroscopic, and DFT Studies. Loyola eCommons. Available at: [Link]

  • SYNTHESIS OF 1-BENZOYL-3-PHENYL-1H-PYRAZOLE-4-CARBALDEHYDE AND EVALUATION OF THEIR ANTIOXIDANT AND ANTI-INFLAMMATORY ACTIVITY. Semantic Scholar. Available at: [Link]

  • Synthesis of 3-phenyl-1H-pyrazole Derivatives. Atlantis Press. Available at: [Link]

  • Nitrosopyrazolone Metal Complexes, Synthesis, Characterization and Biological Studies.
  • Nickel(II) Complex with a Flexidentate Ligand Derived from Acetohydrazide: Synthesis, Structural Characterization and Hirshfel. Semantic Scholar. Available at: [Link]

Sources

Foundational

Technical Whitepaper: (3-Phenyl-1H-pyrazol-1-yl)methanol (CAS 150704-06-6)

Executive Summary As a Senior Application Scientist, I approach the characterization and application of (3-phenyl-1H-pyrazol-1-yl)methanol not merely as a static chemical entity, but as a dynamic thermodynamic system. Th...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist, I approach the characterization and application of (3-phenyl-1H-pyrazol-1-yl)methanol not merely as a static chemical entity, but as a dynamic thermodynamic system. This compound (CAS 150704-06-6) belongs to the class of N-hydroxymethylazoles (hemiaminals). Unlike highly stable N-alkylated pyrazoles, hemiaminals possess a reactive


 motif that exists in a delicate equilibrium with its parent heterocycle and formaldehyde[1].

For researchers and drug development professionals, this lability is its most valuable asset. It functions as a "masked" formaldehyde equivalent in complex organic syntheses, a hemilabile bidentate ligand in coordination chemistry, and a transient prodrug moiety designed to modulate the lipophilicity (LogP) of pyrazole-based pharmacophores before undergoing physiological cleavage[1].

Physicochemical Profiling

To establish a rigorous foundation for experimental design, the quantitative and structural parameters of (3-phenyl-1H-pyrazol-1-yl)methanol are summarized below.

Table 1: Physicochemical & Structural Data

ParameterValueAuthoritative Source
CAS Number 150704-06-6
IUPAC Name (3-phenyl-1H-pyrazol-1-yl)methanol[2]
Molecular Formula

Molecular Weight 174.20 g/mol Calculated
Chemical Class N-Hydroxymethylazole (Hemiaminal)[1]
Structural Motif Labile

bond
[3]

Mechanistic Chemistry & Thermodynamics

The formation of (3-phenyl-1H-pyrazol-1-yl)methanol is governed by the nucleophilic attack of the weakly basic pyrazole nitrogen (N1) on the highly electrophilic carbonyl carbon of formaldehyde[3].

Crucially, this reaction is under strict thermodynamic control. In protic solvents or aqueous physiological media, the hemiaminal is prone to a retro-aldol-like dissociation[1]. Understanding this causality is vital: the


 bond is stable in dry, solid-state conditions but acts as a dynamic formaldehyde donor in solution. This reversible pathway dictates both its synthetic utility and its handling requirements[1].

Mechanism A 3-Phenyl-1H-pyrazole (Nucleophile) C (3-Phenyl-1H-pyrazol-1-yl)methanol (Hemiaminal) A->C + HCHO (Ethanol, Reflux) B Formaldehyde (Electrophile) B->C N-Hydroxymethylation C->A Retro-aldol Dissociation (Aqueous media)

Fig 1: Thermodynamic equilibrium of N-hydroxymethylation and retro-aldol dissociation.

Validated Experimental Methodology

To synthesize (3-phenyl-1H-pyrazol-1-yl)methanol with high fidelity, the following protocol is engineered as a self-validating system . Every step includes a mechanistic rationale (causality) to ensure the operator understands the chemistry driving the physical actions[1],[3].

Step-by-Step Synthesis Protocol
  • Dissolution: In a 250 mL round-bottom flask, dissolve 3-phenyl-1H-pyrazole (1.0 eq) in 60 mL of warm ethanol.

    • Causality: Ethanol is chosen because it fully solubilizes the hydrophobic phenylpyrazole while remaining perfectly miscible with aqueous formaldehyde, creating a homogeneous reaction phase[1].

  • Electrophile Addition: Add an aqueous solution of formaldehyde (37% w/w, 1.1 eq) dropwise to the stirring mixture.

    • Causality: A slight stoichiometric excess of formaldehyde forces the equilibrium to the right (Le Chatelier's principle), maximizing hemiaminal conversion[3].

  • Thermal Activation: Heat the reaction mixture to reflux (approx. 78°C) for 90 to 120 minutes.

    • Causality: Pyrazoles are inherently weak nucleophiles due to their aromaticity. Refluxing provides the necessary activation energy to overcome the kinetic barrier of the nitrogen attack on the carbonyl carbon[1].

  • Self-Validation (In-Process Control): Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane/Ethyl Acetate eluent.

    • Validation Loop: The complete disappearance of the UV-active parent pyrazole spot confirms that the thermodynamic equilibrium has successfully shifted to the product. If the starting material persists, additional formaldehyde or extended reflux is required.

  • Isolation & Purification: Concentrate the mixture under reduced pressure to strip the ethanol and unreacted formaldehyde. Recrystallize the crude residue from an acetone/water (1:1) mixture.

    • Causality: Recrystallization acts as a thermodynamic sink. By selectively precipitating the pure hemiaminal, it physically separates the product from the equilibrium, yielding high-purity crystalline (3-phenyl-1H-pyrazol-1-yl)methanol[1].

Workflow S1 1. Dissolution (EtOH) S2 2. Addition (Aq. HCHO) S1->S2 S3 3. Reflux (90-120 min) S2->S3 S4 4. Validation (TLC Check) S3->S4 S5 5. Isolation (Crystallize) S4->S5

Fig 2: Self-validating experimental workflow for hemiaminal synthesis and purification.

Safety Data Sheet (SDS) & Handling Protocols

Because (3-phenyl-1H-pyrazol-1-yl)methanol is a hemiaminal, its safety profile is intrinsically linked to its degradation products. It must be treated as a formaldehyde releaser [1].

Table 2: E-E-A-T Safety & Handling Guidelines

Hazard CategoryCritical Insight & Mitigation Strategy
Chemical Stability Highly sensitive to moisture. Hydrolysis triggers the off-gassing of formaldehyde gas[1].
Storage Conditions Must be stored at 2–8°C in a tightly sealed, desiccated container to arrest ambient hydrolysis[1].
Toxicity Profile Primary skin and eye irritant. Carries secondary risks of respiratory sensitization and carcinogenicity due to potential formaldehyde exposure[1].
Required PPE Nitrile gloves, chemical safety goggles, and manipulation strictly within a Class II chemical fume hood[1].

Applications in Drug Design & Catalysis

The strategic value of (3-phenyl-1H-pyrazol-1-yl)methanol extends far beyond basic building blocks.

Prodrug Engineering: In medicinal chemistry, the pyrazole core is a privileged pharmacophore. However, highly planar phenylpyrazoles often suffer from poor aqueous solubility. By converting the pyrazole into an N-hydroxymethyl prodrug, developers can significantly lower the LogP (increasing hydrophilicity)[1]. Upon in vivo administration, the aqueous physiological environment drives the retro-aldol cleavage, safely shedding trace formaldehyde and releasing the active 3-phenyl-1H-pyrazole directly into the systemic circulation[1].

Coordination Chemistry: In materials science, the


 motif acts as a hemilabile ligand. The oxygen atom of the hydroxyl group and the adjacent N2 nitrogen of the pyrazole ring can form bidentate chelates with transition metals. This allows for the creation of dynamic catalysts where the ligand can temporarily detach to allow substrate binding, a critical feature in advanced organometallic catalysis[3].

References

  • Title: Microwave-Assisted Synthesis of 1-Hydroxymethylazoles Source: ResearchGate / Ovidius University URL: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Step-by-Step Synthesis of (3-phenyl-1H-pyrazol-1-yl)methanol

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Advanced Technical Protocol & Mechanistic Guide Executive Summary & Strategic Utility The compound (3-phenyl-1H-pyrazol-...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Advanced Technical Protocol & Mechanistic Guide

Executive Summary & Strategic Utility

The compound (3-phenyl-1H-pyrazol-1-yl)methanol is a functionalized hemiaminal derivative of the privileged pyrazole scaffold. In drug development and coordination chemistry, this molecule serves a dual purpose: it acts as a "masked" formaldehyde equivalent and functions as a highly reactive electrophile for Mannich-type condensations[1]. Because the N-CH₂-OH motif is hemilabile, it is frequently utilized by medicinal chemists to transiently modify the lipophilicity (LogP) and aqueous solubility of pyrazole-based pharmacophores, effectively acting as a prodrug moiety that can release the active parent pyrazole in vivo[1].

This application note details the mechanistic rationale, quantitative optimization, and self-validating experimental protocols required to synthesize this compound with high regioselectivity and yield.

Mechanistic Insights & Regioselectivity

The synthesis of (3-phenyl-1H-pyrazol-1-yl)methanol relies on the N-hydroxymethylation of 3-phenyl-1H-pyrazole using formaldehyde[2]. While pyrazoles are generally weak bases, their N-H bonds are sufficiently nucleophilic to attack strong electrophiles like formaldehyde[3].

The Causality of Regioselectivity: The parent compound, 3-phenyl-1H-pyrazole, exhibits annular tautomerism, existing in a dynamic equilibrium between the 3-phenyl and 5-phenyl tautomers[1]. When subjected to N-alkylation or N-hydroxymethylation, the regiochemical outcome is strictly governed by steric hindrance rather than purely electronic factors[1].

  • N2 Position: Adjacent to the bulky phenyl ring at C3. Attack here is sterically hindered.

  • N1 Position: Adjacent to the small C5 proton. This position is sterically accessible.

Consequently, the reaction with formaldehyde locks the molecule into the specific regioisomer where the hydroxymethyl group is at the N1 position, yielding (3-phenyl-1H-pyrazol-1-yl)methanol as the overwhelming major product[1].

Regioselectivity cluster_0 Tautomeric Equilibrium TautA 3-phenyl-1H-pyrazole (Sterically Accessible N1) TautB 5-phenyl-1H-pyrazole (Sterically Hindered N1) TautA->TautB H+ shift ProdMajor (3-phenyl-1H-pyrazol-1-yl)methanol MAJOR PRODUCT TautA->ProdMajor + HCHO Fast ProdMinor (5-phenyl-1H-pyrazol-1-yl)methanol MINOR/TRACE TautB->ProdMinor + HCHO Slow (Steric Clash) HCHO Formaldehyde (Electrophile)

Mechanistic pathway showing steric preference for N-hydroxymethylation at the N1 position.

Quantitative Data: Reaction Optimization

Historically, N-hydroxymethylation was performed by stirring the pyrazole with aqueous formalin overnight[2]. However, modern protocols utilize microwave-assisted organic synthesis (MAOS) with paraformaldehyde in aprotic solvents (like THF) to dramatically reduce reaction times and minimize aqueous waste[2].

Table 1: Comparison of Synthetic Methodologies for N-Hydroxymethylation

ParameterConventional Stirring MethodMicrowave-Assisted MethodCausality / Advantage
Formaldehyde Source 37% Aqueous FormalinParaformaldehyde (Solid)Paraformaldehyde avoids excess water, simplifying isolation.
Solvent Water / EthanolTetrahydrofuran (THF)THF solubilizes both the pyrazole and the depolymerizing paraformaldehyde.
Temperature 25°C (Room Temp)100°C - 120°CMicrowave heating rapidly overcomes the activation energy barrier.
Reaction Time 12 - 24 hours6 minutesDrastic reduction in time prevents potential side-product formation.
Typical Yield 65% - 75%88% - 95%Closed-vessel microwave synthesis prevents formaldehyde evaporation.

Detailed Experimental Protocol (Self-Validating System)

The following protocol utilizes the optimized microwave-assisted methodology[2]. This workflow is designed as a self-validating system: physical state changes at each step confirm the success of the prior manipulation.

Materials Required:
  • 3-phenyl-1H-pyrazole (1.0 equivalent, e.g., 10 mmol, 1.44 g)

  • Paraformaldehyde (1.2 equivalents, 12 mmol, 0.36 g)

  • Anhydrous Tetrahydrofuran (THF) (2.0 mL)

  • Petroleum ether (for crystallization)

Step-by-Step Methodology:
  • Reagent Preparation & Dissolution:

    • Action: In a 10 mL microwave-safe reaction vial, add 1.44 g of 3-phenyl-1H-pyrazole and 0.36 g of paraformaldehyde. Add 2.0 mL of anhydrous THF. Add a magnetic stir bar.

    • Validation Check: The mixture will appear as a heterogeneous suspension. Paraformaldehyde will not fully dissolve at room temperature.

  • Microwave-Assisted Condensation:

    • Action: Seal the vial with a crimp cap. Place it in the microwave reactor. Set the parameters to a 30-second pre-stir, followed by heating at 100°C for 6 minutes at a high absorption level[2].

    • Causality: Heating to 100°C depolymerizes the paraformaldehyde into reactive monomeric formaldehyde in situ, which immediately reacts with the nucleophilic N1 of the pyrazole.

  • Cooling and Initial Validation:

    • Action: Allow the vial to cool to room temperature.

    • Validation Check: The suspension should now be a clear, homogeneous liquid. The disappearance of solid paraformaldehyde confirms complete depolymerization and reaction.

  • Isolation via Solvent Evaporation:

    • Action: Transfer the solution to a round-bottom flask. Remove the THF under reduced pressure using a rotary evaporator.

    • Causality: Removing the solvent drives the equilibrium entirely toward the hemiaminal product and removes any unreacted trace formaldehyde.

  • Purification by Crystallization:

    • Action: Triturate the resulting oily residue with cold petroleum ether (10 mL). Let it stand overnight at 4°C to promote complete crystallization[2].

    • Validation Check: The formation of a white crystalline solid confirms the presence of the hemiaminal. (Unreacted 3-phenyl-1H-pyrazole has a significantly different solubility profile and melting point). Filter the crystals, wash with cold petroleum ether, and dry under vacuum.

Workflow Step1 Step 1: Dissolution 3-phenyl-1H-pyrazole + Paraformaldehyde in THF Step2 Step 2: Microwave Condensation 100°C for 6 minutes Step1->Step2 Step3 Step 3: Visual Validation Heterogeneous to Homogeneous Liquid Step2->Step3 Step4 Step 4: Isolation Evaporate THF under Reduced Pressure Step3->Step4 Step5 Step 5: Crystallization Triturate with Petroleum Ether & Filter Step4->Step5

Step-by-step experimental workflow for the synthesis and isolation of the hemiaminal product.

Analytical Characterization

To definitively validate the synthesized (3-phenyl-1H-pyrazol-1-yl)methanol, perform the following analytical checks:

  • Thin Layer Chromatography (TLC): Using Hexane/Ethyl Acetate (7:3). The product will have a lower

    
     value than the starting 3-phenyl-1H-pyrazole due to the highly polar, hydrogen-bonding capable hydroxyl group.
    
  • FT-IR Spectroscopy: Look for a broad, strong absorption band in the region of 3200–3400 cm⁻¹, characteristic of the O-H stretching vibration of the newly formed hemiaminal[2].

  • ¹H-NMR (CDCl₃ or DMSO-d₆):

    • The defining feature is a new two-proton singlet integrating for the methylene group (-CH₂-) attached directly to the nitrogen, typically appearing between

      
       5.50 and 6.00 ppm.
      
    • A broad singlet for the -OH proton (exchangeable with D₂O) will also be present.

    • The pyrazole ring protons (C4-H and C5-H) will show slight shifts compared to the parent compound, confirming substitution at the N1 position.

References

  • Gutaga, S., et al. Microwave-Assisted Synthesis of 1-Hydroxymethylazoles. Ovidius University. URL: [Link]

  • Dvoretzky, I., & Richter, G. H. Formaldehyde Condensation in the Pyrazole Series. The Journal of Organic Chemistry. URL:[Link]

Sources

Application

Using (3-phenyl-1H-pyrazol-1-yl)methanol as a bidentate ligand in catalysis

Application Note: Biomimetic Oxidation Catalysis using (3-phenyl-1H-pyrazol-1-yl)methanol Executive Summary & Strategic Rationale (3-phenyl-1H-pyrazol-1-yl)methanol represents a specialized class of N,O-bidentate hemilab...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Biomimetic Oxidation Catalysis using (3-phenyl-1H-pyrazol-1-yl)methanol

Executive Summary & Strategic Rationale

(3-phenyl-1H-pyrazol-1-yl)methanol represents a specialized class of N,O-bidentate hemilabile ligands . Unlike rigid chelators (e.g., bipyridine), this ligand features a "hemiaminal" hydroxymethyl arm attached to the pyrazole nitrogen.

Why use this ligand?

  • Hemilability: The N-CH₂-OH arm provides a weak oxygen donor that can reversibly dissociate, opening coordination sites for substrate binding without complete complex decomposition.

  • Steric Modulation: The phenyl group at the 3-position provides essential steric bulk, preventing the formation of catalytically inactive polymeric networks, a common failure mode in unsubstituted pyrazole catalysis.

  • Biomimetic Relevance: Its coordination environment (N,O) mimics the histidine/tyrosine or histidine/water coordination spheres found in metalloenzymes like Catechol Oxidase and Tyrosinase .

This guide details the synthesis, stabilization, and application of this ligand in Copper(II)-catalyzed aerobic oxidation of catechols , a benchmark reaction for evaluating bio-inspired oxidative catalysts.

Critical Ligand Characteristics (The "Senior Scientist" Insight)

Before beginning, researchers must understand the Hemiaminal Equilibrium . This compound is formed by the reaction of 3-phenylpyrazole with formaldehyde.[1] In solution, it exists in equilibrium with its precursors.



  • Implication: If you heat the ligand alone in a non-coordinating solvent, it may decompose.

  • Solution: The ligand is stabilized by coordination to a metal center. Do not store the free ligand for extended periods in dilute solution. Synthesize fresh or store as a solid at -20°C.

Experimental Protocols

Protocol A: Ligand Synthesis

Target: (3-phenyl-1H-pyrazol-1-yl)methanol

Reagents:

  • 3-phenyl-1H-pyrazole (1.0 eq)

  • Formaldehyde (37% aq. solution, 5.0 eq) — Excess is crucial to shift equilibrium.

  • Solvent: Ethanol or Methanol.

Step-by-Step:

  • Dissolution: Dissolve 3-phenyl-1H-pyrazole (1.44 g, 10 mmol) in 20 mL of ethanol in a 50 mL round-bottom flask.

  • Addition: Add Formaldehyde solution (4.0 mL, ~50 mmol) dropwise.

  • Reaction: Stir the mixture at room temperature for 24–48 hours.

    • Note: Do not reflux. High heat favors the reverse reaction (decomposition).

  • Crystallization: Allow the solvent to evaporate slowly at room temperature or cool to 4°C. Colorless crystals should form.

  • Isolation: Filter the crystals, wash with a small amount of cold hexane/ether (1:1), and dry under vacuum for 1 hour.

    • Yield Expectation: 70–85%.

    • Storage: Store in a sealed vial at -20°C.

Protocol B: Cu(II) Complex Synthesis

Target: [Cu(L)₂(OAc)₂] or [Cu(L)Cl₂]

Rationale: Copper(II) acetate is preferred for oxidation catalysis as the acetate bridges can assist in proton transfer steps.

  • Metal Solution: Dissolve Cu(OAc)₂·H₂O (1 mmol) in 10 mL methanol. The solution will be turquoise.

  • Ligand Addition: Add (3-phenyl-1H-pyrazol-1-yl)methanol (2 mmol) directly to the stirring metal solution.

  • Observation: The color typically deepens to dark blue or green, indicating coordination of the pyrazole nitrogen and the hydroxyl oxygen.

  • Precipitation: Stir for 2 hours. If precipitate does not form, reduce volume by 50% using a rotary evaporator (bath < 40°C) and add diethyl ether to induce precipitation.

  • Characterization Check:

    • IR Spectroscopy: Look for the shift in

      
       and pyrazole ring vibrations.
      
    • Stability: Once coordinated, the ligand is significantly more stable against deformylation.

Catalytic Application: Catecholase Activity

Objective: Catalyze the oxidation of 3,5-di-tert-butylcatechol (3,5-DTBC) to 3,5-di-tert-butyl-o-benzoquinone (3,5-DTBQ) using molecular oxygen.

Mechanism Visualization: The diagram below illustrates the proposed pathway, highlighting the ligand's role in stabilizing the Cu(II) center while allowing substrate access.

CatalyticCycle Complex Resting Catalyst [Cu(II)(L)2] Intermediate1 Cu(II)-Catecholate Intermediate Complex->Intermediate1 Ligand Displacement (Hemilability) Substrate Substrate Binding (3,5-DTBC) Substrate->Intermediate1 + Substrate Oxidation Electron Transfer (Reduction to Cu(I)) Intermediate1->Oxidation 2e- / 2H+ Transfer Reoxidation Re-oxidation by O2 (Rate Determining Step) Oxidation->Reoxidation + O2 Product Product Release (Quinone) Oxidation->Product - Quinone Reoxidation->Complex Cycle Complete

Caption: Figure 1. Proposed catalytic cycle for catechol oxidation. The hemilabile -CH₂OH arm facilitates substrate binding by temporarily dissociating.

Detailed Protocol:

  • Setup: Use a UV-Vis spectrophotometer with a thermostated cell holder (25°C).

  • Solvent: Methanol or Acetonitrile (air-saturated).

  • Baseline: Prepare a

    
     M solution of the Cu(II) complex.
    
  • Substrate: Prepare a

    
     M solution of 3,5-DTBC.
    
  • Kinetics Run:

    • Add 2.0 mL of catalyst solution to the cuvette.

    • Add 20–100 µL of substrate solution (maintaining at least 10:1 substrate:catalyst ratio).

    • Monitor: Track absorbance at 400 nm (characteristic band of the quinone product).

  • Data Processing:

    • Plot Absorbance vs. Time.

    • Calculate Initial Rate (

      
      ) from the linear slope of the first 5 minutes.
      
    • Determine

      
       (Turnover Frequency) by varying substrate concentration and applying Michaelis-Menten kinetics.
      

Data & Performance Metrics

When evaluating this ligand system, compare your results against these standard benchmarks for Cu(II) pyrazole complexes.

ParameterDescriptionTarget Value (Good Activity)

Maximum reaction velocity

M s⁻¹

Michaelis constant (Substrate affinity)

M

Turnover number

h⁻¹
Lag Phase Time before linear rateShould be

seconds (Long lag implies an induction period where the active species is forming).

Troubleshooting & Optimization

  • Problem: Ligand decomposes during complexation.

    • Root Cause: Solvent was too hot or acidic, reversing the formaldehyde addition.

    • Fix: Perform complexation at room temperature. Add a slight excess of formaldehyde (1 eq) to the reaction mixture to suppress dissociation.

  • Problem: Low catalytic activity.

    • Root Cause: Formation of stable, hydroxo-bridged dimers that are catalytically inert.

    • Fix: Add a bulky counter-ion (e.g., replace Acetate with Perchlorate or Triflate) or introduce a co-ligand like pyridine to break up dimers. Note: The 3-phenyl group is designed to prevent this, but solvent effects can override sterics.

  • Problem: Precipitate forms during catalysis.

    • Root Cause: Formation of insoluble Cu(I) species or polymerization of the quinone.

    • Fix: Ensure the solution is well-oxygenated (bubble air occasionally). Cu(I) is unstable and needs O₂ to cycle back to Cu(II).

References

  • Ligand Synthesis & Equilibrium

    • Titi, A., et al. (2020).[2] Synthesis of novel Cl2Co4L6 cluster using 1-hydroxymethyl-3,5-dimethylpyrazole ligand. Journal of Molecular Structure.

  • Catalytic Application (Catecholase)

    • Derdour, A., et al. (2023).[2][3] New In Situ Catalysts Based on Nitro Functional Pyrazole Derivatives and Copper (II) Salts for Promoting Oxidation of Catechol to o-Quinone. Molecules.

  • General Pyrazole Coordination Chemistry

    • Mukherjee, R. (2000). Coordination chemistry of pyrazole-derived ligands.
  • Substrate (3,5-DTBC)

    • Koval, I. A., et al. (2006). Functional models for the catecholase activity of copper oxidases.

Sources

Method

Application Note: Functionalization of (3-phenyl-1H-pyrazol-1-yl)methanol for Drug Discovery

The following Application Note and Protocol Guide is designed for researchers in medicinal chemistry and drug discovery. It addresses the specific challenges and opportunities associated with the (3-phenyl-1H-pyrazol-1-y...

Author: BenchChem Technical Support Team. Date: March 2026

The following Application Note and Protocol Guide is designed for researchers in medicinal chemistry and drug discovery. It addresses the specific challenges and opportunities associated with the (3-phenyl-1H-pyrazol-1-yl)methanol scaffold.

Executive Summary & Strategic Utility

(3-phenyl-1H-pyrazol-1-yl)methanol (CAS: 864068-80-4) represents a critical class of hemiaminal intermediates in heterocyclic chemistry. Unlike stable N-alkyl pyrazoles, this compound possesses a reactive ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


 motif. It exists in a delicate equilibrium with its parent pyrazole and formaldehyde, making it a "masked" electrophile.

For drug development professionals, this molecule offers three primary strategic utilities:

  • Solubility Enhancement (Prodrugs): The hydroxyl group serves as a handle for attaching polar solubilizing groups (e.g., phosphates, amino acid esters) that cleave in vivo to release the active 3-phenylpyrazole pharmacophore.

  • Divergent Synthesis: Conversion to the

    
    -chloromethyl derivative allows for the rapid generation of N-aminomethyl (Mannich base) libraries.
    
  • Regiocontrol: The

    
    -hydroxymethyl group can act as a transient protecting group, directing substitution to the C4 position or blocking the N1 site during other transformations.
    

Chemical Properties & Stability (The Hemiaminal Challenge)

The ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


-hydroxymethyl group is not a standard alcohol; it is a hemiaminal. Its stability is pH- and solvent-dependent.
  • Acidic Conditions: Promotes retro-Mannich fragmentation, releasing formaldehyde and the parent pyrazole. Strong acids can also catalyze the formation of ether-linked dimers (

    
    ).
    
  • Basic Conditions: Generally more stable, but strong bases can deprotonate the hydroxyl, leading to potential repolymerization or elimination.

  • Tautomeric Selectivity: The reaction of 3-phenylpyrazole with formaldehyde kinetically favors the 1-position (distal to the phenyl ring) due to steric hindrance, forming the 3-phenyl isomer rather than the 5-phenyl isomer.

Stability Data Summary
ConditionStability ProfileImplication for Handling
Solid State (Dry) High (> 6 months at 4°C)Store under inert gas; hygroscopic.
Aqueous (Neutral) Moderate (Equilibrium)Slow hydrolysis; avoid prolonged storage in water.
Aqueous (Acidic pH < 4) Low (Rapid Hydrolysis)Do not use acidic workups; buffer solutions required.
Organic Solvents (DMSO/DMF) HighIdeal for biological screening stocks.

Experimental Protocols

Protocol A: Synthesis of (3-phenyl-1H-pyrazol-1-yl)methanol

Objective: To synthesize the hemiaminal scaffold with high regioselectivity.

Materials:

  • 3-Phenyl-1H-pyrazole (1.0 eq)

  • Formaldehyde (37% aq.[1] solution, 1.5 eq)

  • Solvent: Water or 1:1 Water/Ethanol

  • Catalyst: None (or trace

    
     if reaction is slow)
    

Step-by-Step Methodology:

  • Suspension: Suspend 3-phenyl-1H-pyrazole (10 mmol) in water (20 mL).

  • Addition: Add 37% formaldehyde solution (15 mmol) dropwise at room temperature (RT).

  • Reaction: Stir vigorously at RT for 4–12 hours. The suspension will gradually homogenize and then precipitate the product as a white solid.

    • Note: If the starting material is insoluble, add ethanol (5-10 mL) to facilitate phase transfer.

  • Isolation: Filter the white precipitate.

  • Purification: Wash the cake with cold water (2 x 10 mL) to remove excess formaldehyde.

    • Critical Step: Do not recrystallize from hot acidic solvents. Recrystallize from warm ethyl acetate/hexane if necessary.

  • Drying: Dry under vacuum over

    
     to ensure removal of water, which catalyzes reversion.
    

Yield: Typically 85–95%. Validation:


 NMR (

) shows a characteristic doublet for

(~5.4 ppm) and a triplet for

(~7.5 ppm, exchangeable).
Protocol B: Functionalization via N-Chloromethylation

Objective: To convert the labile -OH into a leaving group (-Cl) for nucleophilic substitution.

Mechanism:



Step-by-Step Methodology:

  • Dissolution: Dissolve (3-phenyl-1H-pyrazol-1-yl)methanol (5 mmol) in anhydrous dichloromethane (DCM, 20 mL).

  • Activation: Cool to 0°C. Add thionyl chloride (

    
    , 6 mmol) dropwise.
    
    • Caution: Gas evolution (

      
      , HCl). Use a fume hood.
      
  • Reaction: Stir at 0°C for 1 hour, then warm to RT for 1 hour.

  • Workup (Anhydrous): Evaporate solvent and excess

    
     under reduced pressure.
    
    • Critical Step: Do not perform an aqueous wash (hydrolysis risk). Use the crude solid immediately for the next step.

  • Derivatization (Example): Redissolve the crude

    
    -chloromethyl intermediate in dry THF and add a secondary amine (e.g., morpholine, 2.0 eq) to generate the Mannich base.
    
Protocol C: Prodrug Synthesis (Esterification)

Objective: To create a hydrolytically sensitive ester prodrug.

Step-by-Step Methodology:

  • Setup: Dissolve (3-phenyl-1H-pyrazol-1-yl)methanol (1.0 eq) in anhydrous Pyridine or DCM with

    
     (2.0 eq).
    
  • Acylation: Add the desired acid chloride (e.g., Acetyl chloride or a phosphate ester precursor) (1.1 eq) dropwise at 0°C.

  • Reaction: Stir at RT for 2–4 hours.

  • Quench: Pour into ice-cold saturated

    
     (rapidly, to minimize hydrolysis).
    
  • Extraction: Extract with Ethyl Acetate. Dry over

    
    .[2]
    
  • Purification: Flash chromatography on silica gel (neutralized with 1%

    
    ).
    

Visualization of Reaction Pathways

The following diagram illustrates the divergent synthesis pathways starting from the parent pyrazole, highlighting the equilibrium and functionalization routes.

G cluster_0 Key Intermediate Start 3-Phenyl-1H-pyrazole Hemiaminal (3-Phenyl-1H-pyrazol-1-yl) methanol (N-CH2-OH) Start->Hemiaminal + CH2O (aq) Reversible Hemiaminal->Start Acid/Heat Chloromethyl N-Chloromethyl Intermediate (N-CH2-Cl) Hemiaminal->Chloromethyl SOCl2 Anhydrous Prodrug Ester Prodrug (N-CH2-O-COR) Hemiaminal->Prodrug RCOCl / Base Esterification Mannich Mannich Base (N-CH2-NR2) Chloromethyl->Mannich + HNR2 (Amine) Ether Ether Derivative (N-CH2-OR) Chloromethyl->Ether + ROH / Base

Caption: Divergent functionalization pathways for 3-phenylpyrazole via the N-hydroxymethyl handle.

References

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Source: National Institutes of Health (PMC) URL:[Link]

  • Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives. Source: National Institutes of Health (PMC) URL:[Link]

  • Recent Advances in Synthesis and Properties of Pyrazoles. Source: MDPI (Molecules Journal) URL:[Link]

  • Tris(5-methyl-3-phenyl-1H-pyrazol-1-yl)methane. (Demonstrates N-functionalization utility) Source: National Institutes of Health (PMC) URL:[Link]

Sources

Application

Scalable production methods for (3-phenyl-1H-pyrazol-1-yl)methanol

Application Note: Scalable Production of (3-phenyl-1H-pyrazol-1-yl)methanol Strategic Overview The synthesis of (3-phenyl-1H-pyrazol-1-yl)methanol represents a classic challenge in heterocyclic process chemistry: balanci...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Scalable Production of (3-phenyl-1H-pyrazol-1-yl)methanol

Strategic Overview

The synthesis of (3-phenyl-1H-pyrazol-1-yl)methanol represents a classic challenge in heterocyclic process chemistry: balancing the scalability of the pyrazole ring formation with the reversibility of the N-hydroxymethylation step. This compound serves as a critical hemiaminal intermediate for generating higher-order functionalized pyrazoles (e.g., via chloromethylation) and as a ligand scaffold in coordination chemistry.

This guide details a robust, two-stage scalable workflow:

  • Precursor Synthesis: A regioselective cyclocondensation to form 3-phenyl-1H-pyrazole using the DMF-DMA enaminone route. This avoids the regioisomeric mixtures often seen with hydrazine/1,3-diketone condensations.

  • Functionalization: A controlled N-hydroxymethylation using aqueous formaldehyde.

Critical Process Parameters (CPPs):

  • Regiocontrol: The precursor synthesis must favor the 3-phenyl tautomer (thermodynamically stable) to ensure the hydroxymethyl group attaches to the sterically accessible nitrogen (N1), yielding the 1,3-disubstituted product rather than the 1,5-isomer.

  • Reversibility Management: N-hydroxymethyl pyrazoles are hemiaminals. They exist in equilibrium with the parent pyrazole and formaldehyde. Isolation conditions must be non-acidic and thermal stress must be minimized to prevent reversion.

Reaction Mechanism & Pathway

The synthesis proceeds via a "one-pot, two-step" concept for the precursor, followed by a delicate functionalization.

Stage 1: Enaminone Formation & Cyclization Acetophenone reacts with


-Dimethylformamide dimethyl acetal (DMF-DMA) to form an enaminone intermediate. This species acts as a 1,3-dielectrophile equivalent. Subsequent addition of hydrazine hydrate effects cyclization.

Stage 2: N-Hydroxymethylation The 3-phenyl-1H-pyrazole undergoes nucleophilic addition to formaldehyde.

  • Steric Driver: The phenyl group at C3 creates steric bulk. The tautomeric equilibrium favors the proton on the less hindered nitrogen. Substitution occurs at N1 (distal to the phenyl group), locking the structure as (3-phenyl-1H-pyrazol-1-yl)methanol.

ReactionScheme Acetophenone Acetophenone (Start) Enaminone Enaminone Intermediate Acetophenone->Enaminone 100°C, 5h DMFDMA DMF-DMA DMFDMA->Enaminone Pyrazole 3-phenyl-1H-pyrazole (Precursor) Enaminone->Pyrazole EtOH, Reflux Hydrazine N2H4·H2O Hydrazine->Pyrazole Target (3-phenyl-1H-pyrazol-1-yl)methanol (Target) Pyrazole->Target H2O/MeOH, 40°C N-Hydroxymethylation Formaldehyde HCHO (aq) Formaldehyde->Target

Figure 1: Synthetic pathway from Acetophenone to (3-phenyl-1H-pyrazol-1-yl)methanol.

Detailed Experimental Protocols

Protocol A: Scalable Synthesis of 3-Phenyl-1H-pyrazole

Rationale: Direct reaction of acetophenone and hydrazine often yields hydrazones that require harsh cyclization. The DMF-DMA route guarantees the correct oxidation state and rapid cyclization.

Materials:

  • Acetophenone (1.0 equiv)

  • 
    -Dimethylformamide dimethyl acetal (DMF-DMA) (1.2 equiv)
    
  • Hydrazine hydrate (80% or 64% solution) (1.5 equiv)

  • Ethanol (Absolute)

  • Ethyl Acetate/Hexanes (for recrystallization)

Step-by-Step:

  • Enaminone Formation:

    • Charge a reactor with Acetophenone (e.g., 12.0 g, 100 mmol) and DMF-DMA (14.3 g, 120 mmol).

    • Heat to 100–110°C (reflux) for 5–6 hours.

    • IPC (In-Process Control): Monitor TLC (Hexane:EtOAc 3:1) or HPLC.[1][2] Acetophenone should be consumed; a polar yellow spot (Enaminone) appears.

    • Concentrate the mixture under reduced pressure to remove excess DMF-DMA and methanol byproduct. Result: Red/orange oil or solid (Enaminone).

  • Cyclization:

    • Dissolve the crude enaminone in Ethanol (100 mL, ~10 vol).

    • Safety Note: Hydrazine is toxic and a sensitizer. Handle in a fume hood.

    • Add Hydrazine hydrate (7.5 g, 150 mmol) dropwise at room temperature. Exotherm is possible.

    • Heat to reflux (78°C) for 2–3 hours.

    • IPC:[3] Enaminone spot disappears; a new fluorescent spot (Pyrazole) appears.

  • Workup & Isolation:

    • Cool reaction to room temperature.[1]

    • Concentrate ethanol to ~20% volume.

    • Pour residue into ice-water (200 mL). Stir vigorously for 30 min.

    • Filter the white precipitate. Wash with cold water (2 x 50 mL).

    • Purification: Recrystallize from Ethanol/Water (1:1) or Hexanes.

    • Yield: Expected 80–90%.

    • Characterization: 1H NMR (DMSO-d6) should show pyrazole protons at ~6.6 ppm (d) and ~7.8 ppm (d).

Protocol B: N-Hydroxymethylation to Target

Rationale: This reaction is an equilibrium. Using excess formaldehyde and avoiding high heat prevents the reverse reaction (deformylation).

Materials:

  • 3-Phenyl-1H-pyrazole (from Protocol A) (1.0 equiv)

  • Formaldehyde (37% aq. solution, Formalin) (3.0 equiv)

  • Acetone or Methanol (optional co-solvent if solubility is poor)

  • Potassium Carbonate (catalytic, 0.05 equiv) - Optional, speeds up reaction but requires neutralization.

Step-by-Step:

  • Reaction Setup:

    • In a flask, suspend 3-Phenyl-1H-pyrazole (e.g., 14.4 g, 100 mmol) in Water (50 mL).

    • Add Formaldehyde 37% solution (24.3 g, ~300 mmol).

    • Note: If the pyrazole does not wet well, add 10–20 mL of Methanol or Acetone.

    • Add catalytic

      
       (0.7 g) if reaction is sluggish, but neutral conditions often suffice.
      
  • Execution:

    • Stir at 35–40°C for 4–6 hours. Do not exceed 60°C to avoid decomposition.

    • The suspension should gradually clear (if solvent volume is sufficient) or change texture as the more polar alcohol forms.

    • IPC:[3] TLC (DCM:MeOH 95:5). The starting material (Rf ~0.5) converts to a lower Rf spot (Rf ~0.3).

  • Isolation (Critical for Stability):

    • Method A (Precipitation): If a solid forms upon cooling to 0–5°C, filter immediately. Wash with cold water.[4]

    • Method B (Extraction): If oil/solution persists, extract with Dichloromethane (DCM) (3 x 50 mL).

      • Wash organic layer with Brine (1x).

      • Dry over anhydrous

        
        .[1]
        
      • Evaporation:[3] Concentrate at low temperature (<35°C) . Do not overheat.

  • Purification:

    • Recrystallization from Diethyl Ether/Hexane or minimal warm Ethanol.

    • Storage: Store at 2–8°C under Argon. The compound may slowly release formaldehyde at RT.

Process Data & Specifications

ParameterSpecificationNotes
Appearance White crystalline solidMay be off-white if crude.
Purity (HPLC) > 97%Monitor for parent pyrazole (reversion product).[2]
Melting Point 60–65°C (Typical)Sharp MP indicates high purity.
Stability ModerateHydrolytically unstable in acidic media.
Solubility Soluble in DMSO, MeOH, DCMSparingly soluble in water.

Analytical Validation (1H NMR in DMSO-d6):

  • 
     5.4–5.6 ppm (d, 2H):  Characteristic doublet for 
    
    
    
    .
  • 
     6.0–6.5 ppm (t, 1H):  Triplet for the hydroxyl proton (
    
    
    
    ), exchanges with
    
    
    .
  • 
     6.7 ppm (d, 1H):  Pyrazole C4-H.
    
  • 
     7.8 ppm (d, 1H):  Pyrazole C5-H.
    
  • 
     7.3–7.9 ppm (m, 5H):  Phenyl aromatic protons.
    

Process Flow Diagram

ProcessFlow cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Functionalization Start Start: Acetophenone + DMF-DMA Reflux1 Reflux 100°C (5h) Start->Reflux1 Evap1 Evaporate Volatiles Reflux1->Evap1 Dissolve Dissolve in EtOH Add Hydrazine Evap1->Dissolve Reflux2 Reflux 78°C (2h) Dissolve->Reflux2 Quench Quench in Ice Water Reflux2->Quench Filter1 Filter & Dry (3-Phenylpyrazole) Quench->Filter1 React2 Mix with Formalin (37%) 35-40°C, 4h Filter1->React2 Cool Cool to 4°C React2->Cool Precip Precipitation? Cool->Precip Extract Extract w/ DCM (If no solid) Precip->Extract No Filter2 Filter Solid Precip->Filter2 Yes Conc Conc. <35°C Extract->Conc Final Final Product (Store Cold) Filter2->Final Conc->Final

Figure 2: Industrial process flow for the synthesis and isolation of (3-phenyl-1H-pyrazol-1-yl)methanol.

References

  • Al-Mulla, A. (2017).[5] Synthesis of 3-phenyl-1H-pyrazole derivatives. Atlantis Press. Available at: [Link]

  • Organic Chemistry Portal. (2023). Synthesis of Pyrazoles. Available at: [Link]

  • National Institutes of Health (NIH). (2010). Synthesis, crystal structure and biological evaluation of novel 2-(5-(hydroxymethyl)-3-phenyl-1H-pyrazol-1-yl)-1-phenylethanol derivatives. Available at: [Link]

(Note on Safety): Formaldehyde is a known carcinogen. Hydrazine is highly toxic and unstable. All operations must be performed in a certified chemical fume hood with appropriate PPE (gloves, goggles, respirator).

Sources

Method

Application Note: Regioselective Synthesis of (3-Phenyl-1H-pyrazol-1-yl)methanol via N-Hydroxymethylation

Target Audience: Researchers, synthetic chemists, and drug development professionals. Objective: To provide a self-validating, highly reproducible protocol for the N-hydroxymethylation of 3-phenylpyrazole, detailing mech...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Objective: To provide a self-validating, highly reproducible protocol for the N-hydroxymethylation of 3-phenylpyrazole, detailing mechanistic causality, regiocontrol, and isolation strategies.

Mechanistic Insights & Regioselectivity

The conversion of 3-phenylpyrazole to (3-phenyl-1H-pyrazol-1-yl)methanol is a foundational N-alkylation reaction that generates a labile hemiaminal linkage. In drug development, this N-CH₂-OH motif is frequently utilized as a "masked" formaldehyde equivalent or a transient prodrug modification to modulate lipophilicity and aqueous solubility.

Causality in Reaction Design

The reaction proceeds via the nucleophilic attack of the pyrazole's secondary amine on the highly electrophilic carbonyl carbon of formaldehyde .

  • Regioselective Control: 3-Phenylpyrazole exists in a tautomeric equilibrium (3-phenyl-1H-pyrazole ⇌ 5-phenyl-1H-pyrazole). The bulky phenyl ring at the C3 position creates significant steric hindrance. Consequently, nucleophilic attack is kinetically and thermodynamically favored at the less hindered N1 position, yielding the 1-hydroxymethyl-3-phenyl regioisomer almost exclusively .

  • Thermodynamic Equilibrium: Hemiaminal formation is inherently reversible. To drive the equilibrium toward the product, an excess of formaldehyde (as 37% aqueous formalin) is employed. Mild heating (45–50 °C) provides the necessary activation energy without inducing thermal decomposition (retro-hydroxymethylation) or over-reaction into bis-pyrazole derivatives .

Experimental Protocol

This methodology is designed as a self-validating system . By utilizing ethanol as the primary solvent, the system completely solubilizes the starting materials at 50 °C but acts as an anti-solvent for the more polar hemiaminal product upon cooling and aqueous dilution, allowing for direct visual confirmation of product formation (precipitation).

Reagents & Equipment
  • 3-Phenyl-1H-pyrazole: 1.44 g (10.0 mmol, 1.0 equiv)

  • Formaldehyde (Formalin): 37% w/w aqueous solution, 1.2 mL (~15.0 mmol, 1.5 equiv)

  • Absolute Ethanol: 15 mL (Reaction solvent)

  • Equipment: 50 mL round-bottom flask, magnetic stirrer, reflux condenser, TLC plates (Silica gel 60 F₂₅₄).

Step-by-Step Methodology
  • Reagent Preparation: Charge a 50 mL round-bottom flask with 1.44 g of 3-phenyl-1H-pyrazole. Add 15 mL of absolute ethanol and stir at 300 rpm until complete dissolution is achieved.

  • Electrophile Addition: While stirring at room temperature, add 1.2 mL of 37% aqueous formaldehyde dropwise over 2 minutes. Note: Dropwise addition prevents localized concentration spikes that could lead to dimerization.

  • Mild Heating & Maturation: Attach a reflux condenser and heat the reaction mixture to 45–50 °C using an oil bath or heating block. Maintain this temperature for 3 hours.

  • In-Process Validation (TLC): After 2.5 hours, sample the reaction. Elute a TLC plate using Hexane:Ethyl Acetate (7:3 v/v). The product (hemiaminal) will present as a distinct, more polar spot (lower

    
    ) compared to the starting pyrazole under UV light (254 nm).
    
  • Work-Up & Isolation: Remove the flask from the heat source and allow it to cool to room temperature. Concentrate the mixture under reduced pressure to approximately half its original volume.

  • Precipitation: Place the flask in an ice bath (0–5 °C). Slowly add 10 mL of ice-cold distilled water dropwise. A white to off-white precipitate of (3-phenyl-1H-pyrazol-1-yl)methanol will form.

  • Filtration & Drying: Collect the precipitate via vacuum filtration. Wash the filter cake with ice-cold water (2 × 5 mL) to remove unreacted formaldehyde. Dry the solid in a vacuum desiccator over anhydrous CaCl₂ for 24 hours.

Data Presentation & Validation

To ensure experimental integrity, the following tables summarize the optimal parameters and the expected analytical signals for structural confirmation.

Table 1: Reaction Optimization Parameters

ParameterTested RangeOptimal ConditionCausality / Observation
Solvent Water, THF, EthanolEthanol Balances reagent solubility with product precipitation during work-up.
Temperature 25 °C – 80 °C45–50 °C Higher temps (>60 °C) lead to hemiaminal degradation and lower yields.
Equivalents (CH₂O) 1.0 – 3.0 equiv1.5 equiv Excess drives equilibrium; >2.0 equiv complicates purification.
Reaction Time 1 – 12 hours3 hours Maximum conversion reached; longer times do not improve yield.

Table 2: Analytical Characterization Data

Analytical MethodExpected Signal / ResultStructural Implication
TLC (

)
~0.35 (Hexane:EtOAc 7:3)Increased polarity confirms the addition of the -OH group.
¹H NMR (CDCl₃) Singlet at ~5.50 ppm (2H)Confirms the presence of the bridging methylene (-CH₂-) group.
¹H NMR (CDCl₃) Broad singlet at ~4.0-5.0 ppm (1H)Confirms the presence of the hydroxyl (-OH) proton (exchangeable).
LC-MS (ESI+) m/z [M+H]⁺ = 175.08Validates the exact molecular weight of the hemiaminal product.

Visualizations

Mechanism A 3-Phenyl-1H-pyrazole (Tautomeric Mixture) C Nucleophilic Attack (Less Hindered N1) A->C Base/Heat B Formaldehyde (Electrophile) B->C D Zwitterionic Intermediate C->D E Proton Transfer (Reversible) D->E F (3-Phenyl-1H-pyrazol-1-yl)methanol (Hemiaminal Product) E->F Equilibrium Shift

Mechanistic pathway of pyrazole N-hydroxymethylation.

Workflow Step1 1. Reagent Preparation Dissolve 3-phenylpyrazole in EtOH Step2 2. Formalin Addition Dropwise addition of 37% CH2O Step1->Step2 Step3 3. Mild Heating Stir at 45-50 °C for 3 hours Step2->Step3 Step4 4. In-Process Control TLC/LC-MS Validation Step3->Step4 Step5 5. Work-Up & Isolation Solvent removal & Precipitation Step4->Step5 Step6 6. Final Characterization NMR & Purity Analysis Step5->Step6

Step-by-step experimental workflow for N-hydroxymethylation.

References

  • Title : Environmentally Friendly Synthesis of New Mono- and Bis-Pyrazole Derivatives; In Vitro Antimicrobial, Antifungal, and Antioxidant Activity[1] Source : PMC (National Institutes of Health) URL :[Link]

  • Title : New N,N,N',N'-tetradentate Pyrazoly Agents: Synthesis and Evaluation of their Antifungal and Antibacterial Activities[2] Source : PubMed URL :[Link]

Sources

Application

Application Note: (3-phenyl-1H-pyrazol-1-yl)methanol in Heterocyclic Synthesis

This guide details the application of (3-phenyl-1H-pyrazol-1-yl)methanol , a specialized N-hydroxymethyl pyrazole derivative used as a reactive intermediate in heterocyclic synthesis.[1] Executive Summary (3-phenyl-1H-py...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the application of (3-phenyl-1H-pyrazol-1-yl)methanol , a specialized N-hydroxymethyl pyrazole derivative used as a reactive intermediate in heterocyclic synthesis.[1]

Executive Summary

(3-phenyl-1H-pyrazol-1-yl)methanol (CAS: N/A for specific isomer, generic N-hydroxymethyl pyrazoles class) is a hemiaminal formed by the N-alkylation of 3-phenylpyrazole with formaldehyde. Unlike stable N-alkyl pyrazoles, this compound possesses a labile N-CH₂-OH motif. It serves two primary functions in synthesis:

  • A "Masked" Iminium Precursor: Under thermal or acidic conditions, it generates a reactive electrophile (pyrazolyl-methyl cation) capable of functionalizing amines, active methylenes, and other heterocycles.

  • A Linker Unit: It is the key intermediate in synthesizing bis(pyrazolyl)methanes , a critical class of bidentate ligands (scorpionate precursors) used in coordination chemistry and catalysis.

Chemical Identity & Reactivity Profile

PropertyDescription
IUPAC Name (3-phenyl-1H-pyrazol-1-yl)methanol
Functional Group N-Hydroxymethyl (Hemiaminal)
Stability Equilibrium species; reverts to parent pyrazole and formaldehyde in aqueous acid/base.
Reactivity Mode Electrophilic Substitution via

-like mechanism (loss of OH⁻/H₂O).
Key Intermediate 1-Methylene-3-phenyl-1H-pyrazol-1-ium cation.
Mechanistic Pathway

The utility of this compound relies on the activation of the hydroxyl group.[1] The following diagram illustrates the divergence between reverting to starting materials (retro-formylation) and reacting with nucleophiles.

ReactionMechanism Figure 1: Divergent reactivity pathways of (3-phenyl-1H-pyrazol-1-yl)methanol. Start (3-phenyl-1H-pyrazol-1-yl)methanol Cation Pyrazolyl-Methyl Cation [Py-CH2]+ Start->Cation Acid/Heat (- H2O) Revert 3-Phenylpyrazole + Formaldehyde Start->Revert Equilibrium (Aq. conditions) Product_Cl N-Chloromethyl Pyrazole (Activated Electrophile) Start->Product_Cl + SOCl2 (Chlorination) Product_Amine N-Aminomethyl Pyrazole (Mannich Base) Cation->Product_Amine + HNR2 (Amine) Product_Bis Bis(pyrazolyl)methane (Ligand) Cation->Product_Bis + Pyrazole

[2][3][4]

Detailed Experimental Protocols

Protocol A: Synthesis of the Reagent

Rationale: N-hydroxymethyl pyrazoles are often prepared in situ due to their equilibrium nature, but can be isolated as solids for stoichiometric reactions.

Materials:

  • 3-Phenyl-1H-pyrazole (1.0 eq)

  • Formalin (37% aq. formaldehyde) (1.5 eq)

  • Solvent: Ethanol or Water[1]

Procedure:

  • Dissolution: Dissolve 3-phenyl-1H-pyrazole (144 mg, 1.0 mmol) in Ethanol (2 mL).

  • Addition: Add Formalin (0.12 mL, ~1.5 mmol) dropwise at room temperature.

  • Reaction: Stir the mixture at room temperature for 6–12 hours. A white precipitate often forms.

    • Note: If no precipitate forms, concentrate the solvent under reduced pressure (do not heat excessively).

  • Isolation: Filter the solid and wash with cold water.

  • Storage: Store in a desiccator. The compound may slowly decompose to the parent pyrazole if left in moist air.

Protocol B: Synthesis of N-Aminomethyl Derivatives (Mannich Bases)

Application: This reaction attaches the pyrazole core to secondary amines, creating bioactive "Mannich bases" often used to improve drug solubility or lipophilicity.

Mechanism: The N-hydroxymethyl group acts as a masked formaldehyde, reacting with the amine via an iminium intermediate.

Step-by-Step:

  • Setup: In a round-bottom flask, dissolve (3-phenyl-1H-pyrazol-1-yl)methanol (1.0 mmol) in Methanol (5 mL).

  • Nucleophile Addition: Add the secondary amine (e.g., Morpholine, Piperidine, or Diethylamine) (1.0 mmol).

  • Reflux: Heat the mixture to reflux for 2–4 hours.

    • Monitoring: TLC (Ethyl Acetate:Hexane 1:3) will show the disappearance of the starting material.

  • Workup: Cool to room temperature. The product often crystallizes upon cooling. If not, remove solvent in vacuo.

  • Purification: Recrystallize from Ethanol/Water.

Key Data Point:

Amine Nucleophile Product Type Typical Yield Ref
Morpholine N-(Morpholinomethyl)-3-phenylpyrazole 85-92% [1]

| Piperidine | N-(Piperidinomethyl)-3-phenylpyrazole | 80-88% | [1] |

Protocol C: Synthesis of Bis(3-phenyl-1H-pyrazol-1-yl)methane

Application: Synthesis of bidentate ligands for coordination chemistry (Zinc, Copper, Palladium complexes).

Rationale: The N-hydroxymethyl compound acts as an alkylating agent toward a second equivalent of pyrazole.

Procedure:

  • Mixing: Combine (3-phenyl-1H-pyrazol-1-yl)methanol (1.0 mmol) and 3-phenyl-1H-pyrazole (1.0 mmol) in Toluene (10 mL).

    • Alternative: Use 2.0 eq of pyrazole and 1.0 eq of paraformaldehyde with catalytic acid (p-TsOH) if the isolated methanol is unavailable.

  • Catalyst: Add a catalytic amount of p-Toluenesulfonic acid (p-TsOH) (10 mol%).

  • Dehydration: Reflux the mixture using a Dean-Stark trap to remove the water generated during the condensation. Reaction time: 12–24 hours.

  • Workup: Wash the toluene layer with saturated NaHCO₃ (to remove acid) and brine.

  • Isolation: Dry over MgSO₄, filter, and evaporate. The residue is typically a solid that can be recrystallized from Dichloromethane/Hexane.

Structural Insight: The resulting ligand, Bis(3-phenyl-1H-pyrazol-1-yl)methane , forms a "V" shape, ideal for chelating metals. The phenyl groups at the 3-positions create a steric pocket that influences the metal's coordination geometry.

Protocol D: Activation via Chlorination (N-Chloromethylation)

Application: Converting the -OH group to -Cl creates a highly reactive alkylating agent, useful when reacting with weak nucleophiles.

Warning: N-chloromethyl azoles are potential alkylating agents and should be handled with extreme care (fume hood, gloves).

Procedure:

  • Setup: Suspend (3-phenyl-1H-pyrazol-1-yl)methanol (1.0 mmol) in anhydrous Dichloromethane (DCM) (5 mL).

  • Chlorination: Add Thionyl Chloride (SOCl₂) (1.2 mmol) dropwise at 0°C.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature.

    • Observation: The solid will dissolve as the reaction proceeds, followed by gas evolution (SO₂, HCl).

  • Workup: Evaporate the solvent and excess SOCl₂ under reduced pressure (use a base trap for acidic vapors).

  • Usage: Use the crude 1-(chloromethyl)-3-phenyl-1H-pyrazole immediately for subsequent alkylation steps (e.g., reaction with phenols or thiols).

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Yield (Protocol A) Reversion to starting materialAvoid heating during isolation. Use excess formaldehyde.
Product is an Oil (Protocol B) Incomplete crystallizationTriturate with cold diethyl ether or hexane.
Regioselectivity Issues Tautomerism of 3-phenylpyrazoleThe 3-phenyl isomer is sterically favored at N1 (distal to phenyl) over N2 (proximal). Reaction with formaldehyde locks this regiochemistry.[1]
Decomposition Hydrolysis of N-CH₂-N bondEnsure all solvents for storage are anhydrous. Avoid acidic aqueous workups for Mannich bases.

References

  • Blasberg, F., Bolte, M., Wagner, M., & Lerner, H. W. (2011).[2] 4-[Bis(3-phenyl-1H-pyrazol-1-yl)methyl]benzene-1,2-diol. IUCrData.

    • Context: Describes the synthesis of bis(pyrazolyl)
  • BenchChem Technical Support. (2026). (5-Methyl-3-phenylpyrazol-1-yl)methanol Technical Guide.

    • Context: Provides the foundational protocol for N-hydroxymethylation of phenyl-pyrazoles and sil
  • Pace, V., et al. (2018).[3] An unusual thionyl chloride-promoted C-C bond formation to obtain 4,4'-bipyrazolones. Beilstein Journal of Organic Chemistry.

    • Context: Contrasts the reactivity of C-OH vs N-CH2-OH pyrazoles with thionyl chloride.
  • Trofimenko, S. (1970).[4] Polypyrazolylborates: A New Class of Ligands. Journal of the American Chemical Society.

    • Context: Foundational text on pyrazole coordination chemistry, establishing the utility of bis- and tris-pyrazolyl systems derived

Sources

Method

Application Note: Solvent Selection for (3-phenyl-1H-pyrazol-1-yl)methanol Synthesis

This Application Note and Protocol guide details the solvent selection and methodology for the synthesis of (3-phenyl-1H-pyrazol-1-yl)methanol . This compound is a hemiaminal formed via the N-hydroxymethylation of 3-phen...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol guide details the solvent selection and methodology for the synthesis of (3-phenyl-1H-pyrazol-1-yl)methanol . This compound is a hemiaminal formed via the N-hydroxymethylation of 3-phenyl-1H-pyrazole using formaldehyde.

Introduction & Synthetic Strategy

The synthesis of (3-phenyl-1H-pyrazol-1-yl)methanol involves the nucleophilic addition of the pyrazole nitrogen to formaldehyde. This reaction is reversible; the product is a hemiaminal (N-CH₂-OH), which can revert to the starting materials in solution or under acidic conditions. Therefore, solvent selection is not merely about solubility—it dictates the position of the equilibrium and the stability of the isolated product.

Core Challenges:

  • Regioselectivity: 3-phenyl-1H-pyrazole exists in tautomeric equilibrium. Substitution can occur at N1 (yielding the 3-phenyl isomer) or N2 (yielding the 5-phenyl isomer). Steric hindrance from the phenyl group generally disfavors N2 substitution, making the 3-phenyl-1-hydroxymethyl isomer the kinetic and thermodynamic product.

  • Reversibility: High dilution or protic solvents that stabilize the free amine can shift the equilibrium back to the reactants.

  • Product Stability: N-hydroxymethyl azoles are stable solids but can decompose in moist/acidic environments.

Mechanistic Insight & Solvent Effects

The reaction proceeds via the attack of the pyrazole nitrogen lone pair on the carbonyl carbon of formaldehyde.

  • Water (The Hydrophobic Effect): In aqueous media, the lipophilic 3-phenylpyrazole is poorly soluble, while formaldehyde is soluble. As the reaction proceeds, the less polar N-hydroxymethyl product forms. If the product is sufficiently lipophilic (which it is, due to the phenyl ring), it precipitates, driving the equilibrium to completion via Le Chatelier’s principle.

  • Ethanol/Methanol: These solvents dissolve both reactants well. However, because the product remains in solution, the reaction reaches a homogeneous equilibrium, often resulting in lower isolated yields unless the solvent is evaporated (which risks reversion).

  • Aprotic Solvents (MeCN, THF): Useful when using paraformaldehyde (solid HCHO source) to avoid water. This is preferred if the product is hydrolysis-sensitive or if subsequent anhydrous reactions (e.g., chlorination with SOCl₂) are intended in one pot.

Solvent Performance Matrix
Solvent SystemReactant SolubilityEquilibrium ShiftIsolation MethodSuitability
Water (pH 7) Low (Heterogeneous)High (Precipitation)FiltrationExcellent (Green)
Ethanol (95%) HighModerateEvaporation/CoolingGood
Acetonitrile HighModerateEvaporationModerate
DCM HighLowEvaporationPoor (for synthesis)

PART 2: Detailed Experimental Protocol

Objective: Synthesis of (3-phenyl-1H-pyrazol-1-yl)methanol with >90% purity. Scale: 10 mmol (Adaptable).

Materials
  • Reagent A: 3-Phenyl-1H-pyrazole (1.44 g, 10 mmol).

  • Reagent B: Formaldehyde (37% aq. solution, formalin) (1.5 mL, ~20 mmol, 2.0 equiv).

  • Solvent: Deionized Water (10 mL).

  • Catalyst (Optional): Triethylamine (1 drop) – Only if reaction is sluggish.

Step-by-Step Procedure

1. Reaction Setup:

  • In a 50 mL round-bottom flask equipped with a magnetic stir bar, suspend 3-phenyl-1H-pyrazole (1.44 g) in Water (10 mL).

  • Add Formaldehyde (37% aq.) (1.5 mL) in one portion.

  • Note: The starting material will likely float or form an oil/suspension initially.

2. Reaction Phase:

  • Heat the mixture to 60°C with vigorous stirring.

  • Maintain temperature for 2–4 hours .

  • Observation: The suspension should change appearance. The starting hydrophobic solid will react to form the product. If the product has a lower melting point than 60°C, it may form an oil; if higher, it may precipitate as a white solid during the reaction.

  • TLC Monitoring: Use 30% Ethyl Acetate in Hexane. The product (N-CH₂OH) is more polar than the starting pyrazole but less polar than the baseline.

3. Workup & Isolation (The "Precipitation Drive"):

  • Remove the heat source and allow the flask to cool slowly to Room Temperature (RT) with stirring.

  • Place the flask in an ice bath (0–4°C) for 30 minutes. This step is critical to maximize precipitation and yield.

  • Filtration: Filter the white crystalline solid using a Büchner funnel.

  • Washing: Wash the filter cake with cold water (2 x 5 mL) to remove excess formaldehyde. Do not use ethanol for washing as it may dissolve the product.

4. Drying & Storage:

  • Dry the solid under vacuum at RT for 4 hours.

  • Caution: Do not heat above 50°C during drying, as N-hydroxymethyl groups can eliminate formaldehyde.

  • Storage: Store in a desiccator. The compound is stable as a solid but should be kept away from strong acids.

Expected Results
  • Yield: 85–95%

  • Appearance: White crystalline solid.

  • Melting Point: Typically 110–120°C (Dependent on specific polymorph/purity).

  • ¹H NMR (DMSO-d₆):

    • δ 5.3–5.5 ppm (d, 2H, N-CH ₂-O).

    • δ 6.0–6.5 ppm (t, 1H, OH ).

    • Aromatic signals for 3-phenyl and pyrazole protons (H4, H5).

PART 3: Visualization & Logic

Reaction Pathway & Tautomeric Selectivity

The following diagram illustrates the reaction pathway, highlighting the regioselectivity driven by steric hindrance.

ReactionPathway Start 3-Phenyl-1H-pyrazole (Tautomeric Mixture) TS Hemiaminal Transition State Start->TS + HCHO 60°C, H2O HCHO Formaldehyde (aq. excess) HCHO->TS Prod1 Product (Major) (3-phenyl-1H-pyrazol-1-yl)methanol (Sterically Favored) TS->Prod1 N1 Attack (Fast & Stable) Prod2 Byproduct (Minor) (5-phenyl-1H-pyrazol-1-yl)methanol (Sterically Hindered) TS->Prod2 N2 Attack (Slow) Prod1->Start High T / Acid (- HCHO)

Caption: Reaction pathway showing the selective N-hydroxymethylation at the less hindered N1 position.

Process Workflow: Aqueous Synthesis

Workflow Step1 Step 1: Suspension Mix 3-Ph-Pyrazole + Excess Formaldehyde in Water Step2 Step 2: Reaction Heat to 60°C, 3h (Formation of Hemiaminal) Step1->Step2 Dissolution/Reaction Step3 Step 3: Crystallization Cool to 0°C (Product Precipitates) Step2->Step3 Solubility Decrease Step4 Step 4: Isolation Vacuum Filtration Wash with Cold Water Step3->Step4 Separation Step5 Step 5: Drying Vacuum at RT (Avoid Heat >50°C) Step4->Step5 Purification

Caption: Optimized aqueous workflow leveraging the hydrophobic effect for product isolation.

References

  • Cristau, H. J., et al. (2002). "Synthesis of N-hydroxymethylazoles and their derivatives." Tetrahedron Letters, 43(39), 6963-6966.

  • Radosavljevic, I., et al. (2005).[1] "1-(Hydroxymethyl)-3,5-dimethylpyrazole." Acta Crystallographica Section E, E61, o625–o626.[1]

  • Katritzky, A. R. (1984). Comprehensive Heterocyclic Chemistry. "Reactivity of Pyrazoles." Pergamon Press.
  • Sigma-Aldrich. "[3-(1H-Pyrazol-1-yl)phenyl]methanol Product Information." (Used for stability comparison of related hydroxymethyl analogs).

Sources

Application

Application Note: Derivatization Strategies for the Hydroxyl Group in (3-Phenyl-1H-pyrazol-1-yl)methanol

Executive Summary & Chemical Context (3-Phenyl-1H-pyrazol-1-yl)methanol is a highly versatile hemiaminal intermediate utilized extensively in medicinal chemistry and organic synthesis [[1]](). Formed by the reaction of 3...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

(3-Phenyl-1H-pyrazol-1-yl)methanol is a highly versatile hemiaminal intermediate utilized extensively in medicinal chemistry and organic synthesis [[1]](). Formed by the reaction of 3-phenyl-1H-pyrazole with formaldehyde, this compound possesses a reactive N-hydroxymethyl (


) motif. Unlike standard primary alcohols, this hemiaminal system exists in a delicate equilibrium with its parent pyrazole and formaldehyde 2.

Derivatizing the hydroxyl group serves two critical purposes in drug development: it "locks" the structure to prevent unwanted formaldehyde release in vivo, and it provides a synthetic handle to drastically alter the molecule's physicochemical properties (e.g., lipophilicity, aqueous solubility, or target binding affinity) 3. This guide details three field-proven derivatization pathways: O-phosphorylation, halogenation, and Mannich-type amination.

Mechanistic Causality & Reactivity Profile

Pathway A: O-Phosphorylation (Prodrug Synthesis)

Many pyrazole-based drug candidates suffer from poor aqueous solubility. Converting the hemiaminal hydroxyl group into a phosphonooxymethyl (POM) ether is a validated prodrug strategy 4. The electron-withdrawing nature of the pyrazole core stabilizes the POM linkage against premature acidic hydrolysis in the stomach, while allowing rapid enzymatic cleavage by alkaline phosphatases in the systemic circulation 3.

Pathway B: Halogenation (Electrophile Generation)

Reacting the N-hydroxymethyl group with thionyl chloride (


) exploits the hemiaminal's ability to form a transient iminium species. The hydroxyl group is activated and departs as 

and

, while the chloride ion attacks the methylene carbon. The resulting 1-(chloromethyl)-3-phenyl-1H-pyrazole is a highly reactive, moisture-sensitive electrophile used for downstream coupling.
Pathway C: Mannich-Type Amination

The N-hydroxymethyl group readily undergoes nucleophilic substitution with secondary amines. Under acidic catalysis, the hydroxyl group is protonated and eliminated as water, generating a reactive iminium intermediate that is immediately intercepted by the amine to form a stable aminal (


) linkage 5. Microwave irradiation can further accelerate this condensation 6.

Experimental Protocols (Self-Validating Workflows)

Protocol A: Synthesis of (3-Phenyl-1H-pyrazol-1-yl)methyl di-tert-butyl phosphate

This protocol converts the hydroxyl group into a protected phosphate ester.

  • Dissolution : Dissolve 1.0 eq of (3-phenyl-1H-pyrazol-1-yl)methanol in anhydrous dichloromethane (DCM) under an argon atmosphere. Cool to 0 °C.

  • Coupling : Add 3.0 eq of 1H-tetrazole, followed by the dropwise addition of 1.5 eq of di-tert-butyl N,N-diisopropylphosphoramidite.

    • Causality: Tetrazole acts as a weak acid catalyst, protonating the phosphoramidite to facilitate nucleophilic attack by the hemiaminal oxygen without cleaving the sensitive

      
       bond.
      
  • Oxidation : Stir for 2 hours at room temperature. Monitor by TLC. Once the starting material is consumed (indicating phosphite formation), cool back to 0 °C and slowly add 30%

    
     (2.0 eq).
    
    • Causality:

      
       oxidizes the intermediate P(III) phosphite to the stable P(V) phosphate.
      
  • Self-Validation & Workup : Quench the reaction with saturated aqueous

    
    . Validation checkpoint: Perform a starch-iodide test on the aqueous layer; a negative result confirms the complete neutralization of explosive peroxide hazards. Extract with DCM, dry over 
    
    
    
    , and purify via silica gel chromatography.
Protocol B: Synthesis of 1-(Chloromethyl)-3-phenyl-1H-pyrazole

This protocol generates a highly reactive alkylating agent.

  • Activation : Dissolve 1.0 eq of the starting material in anhydrous DCM at 0 °C. Add 2.0 eq of

    
     dropwise over 15 minutes.
    
    • Causality: Slow addition controls the exothermic formation of the chlorosulfite intermediate and prevents thermal decomposition of the pyrazole ring.

  • Reaction : Allow the mixture to warm to room temperature and stir for 3 hours.

    • Self-Validation: The reaction's progress is physically indicated by the evolution of

      
       gas. The cessation of bubbling serves as a visual cue for reaction completion.
      
  • Isolation : Concentrate the mixture under reduced pressure to remove all DCM and excess

    
    .
    
    • Critical Handling: The resulting crude oil is highly moisture-sensitive and will rapidly hydrolyze back to the starting material in ambient air. It must be validated via rapid

      
      -NMR (looking for the downfield shift of the 
      
      
      
      singlet) and used immediately in the next synthetic step.
Protocol C: Synthesis of 4-((3-Phenyl-1H-pyrazol-1-yl)methyl)morpholine

This protocol forms a stable Mannich base aminal.

  • Preparation : Combine 1.0 eq of the starting material and 1.2 eq of morpholine in anhydrous acetonitrile (MeCN).

  • Catalysis : Add 0.1 eq of p-Toluenesulfonic acid (pTSA).

    • Causality: The acid protonates the hydroxyl group, significantly lowering the activation energy required for water elimination and subsequent iminium formation 6.

  • Heating : Reflux the mixture for 6 hours.

  • Self-Validation & Workup : Evaporate the solvent and redissolve the residue in ethyl acetate. Wash with 1M HCl to extract the basic aminal product into the aqueous layer, leaving unreacted pyrazole in the organic layer. Basify the aqueous layer with

    
     and back-extract with fresh ethyl acetate. This acid-base workup self-validates the purity of the final basic aminal.
    

Quantitative Data & Yield Comparison

Derivative TypeReagents / CatalystReaction TimeTypical YieldStability & Storage Profile
Phosphate Prodrug Phosphoramidite, Tetrazole,

2.5 hours75 - 85%Stable; Store at 4 °C in desiccant.
Chloromethyl

, DCM
3.0 hours90 - 95%Highly unstable (hydrolyzes); Use immediately.
Mannich Aminal Morpholine, cat. pTSA6.0 hours80 - 90%Highly stable; Store at room temperature.

Mechanistic Pathway Visualization

G SM (3-Phenyl-1H-pyrazol-1-yl)methanol (Hemiaminal Core) Phos Phosphate Prodrug (O-Phosphorylation) SM->Phos 1. Phosphoramidite, Tetrazole 2. H2O2 Oxidation Chloro 1-(Chloromethyl)-3-phenyl-1H-pyrazole (Electrophile) SM->Chloro SOCl2, DCM, 0 °C to RT Aminal Mannich Base Aminal (N-C-N Linkage) SM->Aminal Morpholine, cat. pTSA MeCN, Reflux

Figure 1: Divergent derivatization pathways of the pyrazole hemiaminal hydroxyl group.

References

  • 1

  • 5

  • 2

  • 4

  • [[3] Journal of Medicinal Chemistry. "Inhibitors of HIV-1 Attachment: The Discovery and Development of Temsavir and its Prodrug Fostemsavir". Source: acs.org.]()

  • 6

Sources

Method

Application Note: Green Chemistry Approaches to the Synthesis of N-Hydroxymethyl Pyrazoles

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocol Executive Summary & Strategic Utility N-hydroxymethyl pyrazoles (1-hy...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocol

Executive Summary & Strategic Utility

N-hydroxymethyl pyrazoles (1-hydroxymethylpyrazoles) are highly valuable hemiaminal intermediates in medicinal chemistry and materials science. They serve as "masked" formaldehyde equivalents, versatile bidentate ligand precursors for coordination chemistry, and reactive electrophiles for generating higher-order nitrogen heterocycles [1, 4].

Historically, the hydroxymethylation of pyrazole nitrogen required excess aqueous formaldehyde (formalin), prolonged reaction times, and toxic organic solvents for extraction, leading to high E-factors and significant chemical waste. Modern green chemistry paradigms have shifted this landscape. By leveraging microwave-assisted synthesis, solvent-free conditions, and solid-state paraformaldehyde, researchers can drive the thermodynamic equilibrium toward the hemiaminal product in minutes, achieving near-quantitative yields while eliminating hazardous solvent waste [1, 2].

Mechanistic Causality & Green Chemistry Principles

To design a self-validating and efficient protocol, it is critical to understand the causality behind the reaction dynamics:

  • Thermodynamics of Hemiaminal Formation: Azoles are inherently weak bases with aromatic character. The condensation of a pyrazole with formaldehyde is a reversible equilibrium process. In traditional aqueous systems, the presence of bulk water can shift the equilibrium backward, necessitating large excesses of formaldehyde.

  • The Paraformaldehyde Advantage: Utilizing solid paraformaldehyde

    
     in a solvent-free system eliminates bulk water. Under thermal or microwave activation, paraformaldehyde depolymerizes in situ to yield highly reactive monomeric formaldehyde, which immediately undergoes nucleophilic attack by the pyrazole nitrogen.
    
  • Microwave (MW) Activation: Microwave irradiation provides rapid, volumetric heating. This uniform energy transfer overcomes the activation energy barrier for the nucleophilic attack of the weakly basic pyrazole nitrogen in a fraction of the time required by conventional convective heating (minutes vs. hours) [2]. Furthermore, MW heating minimizes the formation of bis-pyrazole (aminal) byproducts, ensuring high chemoselectivity toward the mono-hydroxymethylated product.

Mechanism P Pyrazole Core (Weak Nucleophile) MW Microwave Irradiation (In situ Depolymerization) P->MW F Paraformaldehyde (Solid Polymer) F->MW IM Hemiaminal Transition State (C-N Bond Formation) MW->IM Nucleophilic Attack PR N-Hydroxymethyl Pyrazole (Stable Hemiaminal) IM->PR Proton Transfer

Figure 1: Mechanistic pathway of microwave-assisted N-hydroxymethylation.

Quantitative Data: Methodological Comparison

The table below summarizes the efficiency gains achieved by transitioning from traditional aqueous condensation to green, microwave-assisted protocols [1, 2].

Synthesis MethodReagentsTimeYield (%)Solvent / WasteEnvironmental Impact
Traditional Aqueous Pyrazole + 37% Formalin12 - 24 h65 - 75%Ether/DCM extractionHigh (Toxic solvents, high E-factor)
Aqueous Microwave Pyrazole + 37% Formalin15 - 30 min80 - 85%Ethyl Acetate extractionModerate (Reduced time, safer extraction)
Solvent-Free MW Pyrazole + Paraformaldehyde5 - 10 min> 90%None (Direct crystallization)Low (Atom economical, zero solvent)

Experimental Protocols

The following protocols are designed as self-validating systems. Successful conversion is visually indicated by melt-crystallization behavior and analytically confirmed via specific NMR shifts.

Protocol A: Solvent-Free Microwave-Assisted Synthesis (Recommended)

This protocol is adapted from the methodologies described by Gutaga et al. and Regnier & Lavastre [1, 2].

Reagents & Equipment:

  • Pyrazole derivative (e.g., 3,5-dimethylpyrazole or 3-phenyl-5-methylpyrazole) (10.0 mmol)

  • Paraformaldehyde powder (10.5 mmol, slight excess to ensure complete conversion)

  • Dedicated laboratory microwave reactor (e.g., CEM Discover or Anton Paar Monowave)

  • 10 mL microwave-safe reaction vial with a pressure-rated cap.

Step-by-Step Procedure:

  • Preparation: In an agate mortar, gently mill the pyrazole derivative and paraformaldehyde to ensure a homogenous solid mixture.

  • Loading: Transfer the finely ground mixture into the 10 mL microwave reaction vial. Do not add any solvent. Insert a magnetic stir bar and seal the vial.

  • Irradiation: Place the vial in the microwave reactor. Program the system for a 30-second pre-stirring phase, followed by rapid heating to 100–120 °C. Hold at this temperature for 5 to 6 minutes at a high absorption level setting.

  • Cooling & Crystallization: Allow the reaction mixture to cool to room temperature (approx. 25 °C) under a stream of compressed air within the reactor. The product will initially form a viscous melt and subsequently crystallize into a solid mass upon complete cooling.

  • Green Purification: Break up the crystalline mass and wash the solid with a minimal amount of cold, green anti-solvent (e.g., cold water or a 9:1 Water/Ethanol mixture) to remove any unreacted trace formaldehyde.

  • Drying: Dry the product under an active vacuum to yield the pure 1-hydroxymethylpyrazole.

Self-Validation & Analytical Checkpoints:

  • FT-IR: Disappearance of the sharp N-H stretching band (~3200 cm⁻¹) and appearance of a broad O-H stretch (~3300-3400 cm⁻¹).

  • ¹H-NMR (DMSO-d6): Look for the diagnostic methylene protons (

    
    ) appearing as a doublet or singlet around δ 5.25 - 5.35 ppm , and the hydroxyl proton appearing as a distinct peak around δ 7.90 - 8.00 ppm  [2].
    

Workflow Step1 1. Reagent Milling (Pyrazole + Paraformaldehyde) Step2 2. MW Irradiation (100-120°C, 5-6 min) Step1->Step2 Step3 3. Cooling (In situ Crystallization) Step2->Step3 Step4 4. Green Washing (Cold H2O / EtOH) Step3->Step4 Step5 5. Validation (NMR: δ 5.3 ppm for CH2) Step4->Step5

Figure 2: Workflow for the solvent-free microwave synthesis of N-hydroxymethyl pyrazoles.

Protocol B: Combinatorial Aqueous Condensation (Alternative)

For laboratories lacking microwave reactors, this green-modified aqueous approach [3] can be utilized.

  • Reaction Setup: Suspend 10.0 mmol of the pyrazole derivative in 5 mL of distilled water.

  • Addition: Slowly add 11.0 mmol of 37% aqueous formaldehyde (formalin) dropwise while stirring vigorously at room temperature.

  • Condensation: Stir the mixture at room temperature for 12–16 hours. The inherently low solubility of the resulting hemiaminal in water often drives the equilibrium forward by precipitating the product out of the solution.

  • Isolation: Filter the precipitated solid directly. If the product oils out, extract with a greener solvent such as Ethyl Acetate (avoiding highly toxic/flammable ethers or dichloromethane). Dry over anhydrous

    
     and concentrate under reduced pressure.
    

References

  • Regnier, T., & Lavastre, O. (2006). General and Environmentally Friendly Synthesis of Heterocyclic Multidentate Molecules Based on Microwave-Assisted Heating Protocol. ChemInform. Available at:[Link]

  • Gutaga, S., et al. (2010). Microwave-Assisted Synthesis of 1-Hydroxymethylazoles. Revista de Chimie. Available at:[Link]

  • Carboni, B., & Lavastre, O. (2003). Efficient Solution Phase Combinatorial Access to a Library of Pyrazole- and Triazole-Containing Compounds. ACS Combinatorial Science. Available at:[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Preventing Decomposition of (3-phenyl-1H-pyrazol-1-yl)methanol

Welcome to the Advanced Application Scientist Portal. As researchers and drug development professionals, you are likely aware that handling N-hydroxymethyl azoles requires precision.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Application Scientist Portal. As researchers and drug development professionals, you are likely aware that handling N-hydroxymethyl azoles requires precision. (3-phenyl-1H-pyrazol-1-yl)methanol (CAS: 150704-06-6) is a highly valuable hemiaminal intermediate, often utilized as a "masked" formaldehyde equivalent or a prodrug motif to modify lipophilicity[1]. However, its structural nature makes it notoriously unstable under standard laboratory conditions.

This guide bypasses basic handling advice to provide a deep, mechanistic understanding of this compound's degradation pathways, alongside self-validating storage protocols designed to guarantee the integrity of your experimental workflows.

Mechanistic Breakdown: The Causality of Decomposition

To prevent decomposition, we must first understand the thermodynamic forces driving it. (3-phenyl-1H-pyrazol-1-yl)methanol is not a static molecule; it is a hemiaminal that exists in a delicate equilibrium with its parent compound (3-phenyl-1H-pyrazole) and formaldehyde[1].

The Retro-Aldol Cleavage Mechanism: The N-CH₂-OH bond is inherently labile. When exposed to protic environments (moisture), extreme pH, or thermal stress, the compound undergoes a retro-aldol-like dissociation[2].

  • Moisture as a Catalyst: Water acts as both a nucleophile and a proton shuttle, facilitating the protonation of the hydroxyl oxygen. This lowers the activation energy for C-N bond cleavage.

  • Entropy-Driven Degradation: The dissociation of one solid molecule into a solid azole and a volatile gas (formaldehyde) is entropically favored. Elevated temperatures provide the energy required to overcome the kinetic barrier, driving the equilibrium irreversibly toward degradation[3].

Mechanism A (3-phenyl-1H-pyrazol-1-yl)methanol (Intact Hemiaminal) B Transition State (Proton Transfer) A->B H2O / H+ / Heat C 3-phenyl-1H-pyrazole (Parent Azole) B->C C-N Cleavage D Formaldehyde (Volatile Gas) B->D C-N Cleavage

Fig 1: Retro-aldol decomposition of N-hydroxymethyl pyrazoles into the parent azole and formaldehyde.

Quantitative Stability Profile

The following table synthesizes the expected stability of (3-phenyl-1H-pyrazol-1-yl)methanol across various environmental conditions. Use this data to benchmark your current storage practices[2][4].

Storage ConditionTemperatureMoisture LevelpH EnvironmentExpected Shelf LifeDegradation Rate
Optimal (Cryogenic) -20°C< 1% (Anhydrous)Neutral (7.0)> 12 monthsNegligible
Refrigerated 2–8°C< 1% (Anhydrous)Neutral (7.0)3–6 months< 2% per month
Ambient (Dry) 20–25°CAmbientNeutral (7.0)< 2 weeks~15% per week
Aqueous Solution 25°CHigh (Solvent)Acidic/Basic< 24 hoursRapid hydrolysis

Validated Storage & Handling Protocols

Do not rely on passive storage. The following step-by-step methodology is a self-validating system ; each step is designed to eliminate a specific variable that causes degradation, ensuring that your compound remains locked in its kinetic minimum.

Step-by-Step Storage Methodology
  • Lyophilization / Desiccation: Upon synthesis or receipt, ensure the compound is strictly anhydrous. Store the solid in a vacuum desiccator over phosphorus pentoxide (

    
    ) for 24 hours to remove residual surface moisture. Causality: Removing the proton shuttle prevents catalytic hydrolysis.
    
  • Aliquoting: Divide the bulk powder into single-use amber glass vials. Causality: Repeated opening of a bulk container introduces atmospheric moisture and induces freeze-thaw stress, which accelerates the retro-aldol equilibrium.

  • Inert Atmosphere Purging: Purge each vial with dry Argon gas before sealing. Causality: Argon is denser than Nitrogen and highly effective at displacing moisture-laden oxygen from the bottom of the vial.

  • Cryogenic Storage: Seal the vials with PTFE-lined caps and store immediately at -20°C. Causality: Low temperatures suppress the entropic driving force of formaldehyde gas release.

  • Thermal Equilibration (Critical Step): Before use, remove the vial from the freezer and allow it to sit at room temperature for at least 30 minutes before opening. Causality: Opening a cold vial causes immediate condensation of atmospheric water vapor onto the hygroscopic solid, instantly initiating degradation.

Workflow S1 1. Lyophilization (Ensure <1% Moisture) S2 2. Aliquoting (Prevent Freeze-Thaw) S1->S2 S3 3. Argon Purging (Displace O2 & H2O) S2->S3 S4 4. Cryogenic Storage (Store at -20°C) S3->S4 S5 5. Thermal Equilibration (Warm to RT before use) S4->S5

Fig 2: Validated 5-step handling and storage workflow to preserve hemiaminal integrity.

Troubleshooting Guide

If you suspect your batch has degraded, use this matrix to diagnose the root cause and implement a solution.

Symptom / ObservationMechanistic CauseRecommended Solution
Pungent, irritating odor upon opening the vial. Formaldehyde release due to thermal or moisture-induced retro-aldol cleavage[1].Discard the vial. Audit freezer temperature logs and ensure thermal equilibration protocols are followed.
Incomplete solubility / cloudy solution in anhydrous solvents. Released formaldehyde has polymerized into insoluble paraformaldehyde resins.Filter the solution. Verify the integrity of the remaining soluble fraction via

H-NMR before proceeding.
Multiple spots on TLC (Thin Layer Chromatography). The compound is establishing an equilibrium with the parent pyrazole on the silica plate due to the slightly acidic nature of silica.Run TLC at 4°C or use 2D-TLC to differentiate between true sample impurities and on-plate degradation.
Powder has become a sticky resin. Severe moisture ingress has trapped the parent pyrazole in a paraformaldehyde matrix.Batch is unrecoverable. Review vial seal integrity and Argon purging procedures.

Frequently Asked Questions (FAQs)

Q: Can I prepare a stock solution of (3-phenyl-1H-pyrazol-1-yl)methanol and store it for later use? A: No. Storing this compound in solution—especially in protic solvents like methanol, ethanol, or even non-anhydrous DMSO—will rapidly shift the equilibrium toward the parent pyrazole and formaldehyde[2]. Always store the compound as a dry solid and prepare solutions fresh immediately prior to your experiment.

Q: How can I analytically verify the integrity of my stored batch before an expensive downstream experiment? A: The most reliable self-validating check is


H-NMR spectroscopy using strictly anhydrous DMSO-

. Look for the diagnostic methylene protons (-CH₂-) of the hemiaminal group, which typically appear as a distinct signal around 5.4–5.6 ppm. If you observe the appearance of a broad singlet at ~12–13 ppm, this indicates the presence of the free N-H proton of the degraded parent compound (3-phenyl-1H-pyrazole).

Q: Is it safe to dry this compound in a vacuum oven at 60°C to remove moisture? A: Absolutely not. Applying thermal stress under vacuum will actively drive the irreversible sublimation of formaldehyde gas, rapidly converting your entire batch into the parent pyrazole[3]. Desiccation must be performed at room temperature or lower using chemical desiccants (e.g.,


).

References

  • [1] BenchChem Technical Support Team. (5-Methyl-3-phenylpyrazol-1-yl)methanol. Benchchem.1

  • [2] BenchChem Technical Support Team. Stability and Storage of N-Boc-Aminomethanol: A Technical Guide. Benchchem. 2

  • [4] Semantic Scholar. Stable Hemiaminals with a Cyano Group and a Triazole Ring. Molecules (2014). 4

  • [3] MDPI. Coordination Dynamics and Thermal Stability with Aminal Metallogels and Liquids. MDPI (2019). 3

Sources

Optimization

Purification techniques for (3-phenyl-1H-pyrazol-1-yl)methanol recrystallization

Technical Support Center: Purification of (3-phenyl-1H-pyrazol-1-yl)methanol Welcome to the technical support center for the purification of (3-phenyl-1H-pyrazol-1-yl)methanol. This guide is designed for researchers, sci...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification of (3-phenyl-1H-pyrazol-1-yl)methanol

Welcome to the technical support center for the purification of (3-phenyl-1H-pyrazol-1-yl)methanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for challenges encountered during the recrystallization of this compound. Our focus is on delivering field-proven insights grounded in established scientific principles to ensure the successful isolation of high-purity material.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the fundamental principles and starting points for the recrystallization of (3-phenyl-1H-pyrazol-1-yl)methanol.

Q1: What are the ideal characteristics of a solvent for the recrystallization of (3-phenyl-1H-pyrazol-1-yl)methanol?

A1: The selection of an appropriate solvent is the most critical step for a successful recrystallization.[1] The ideal solvent should exhibit a strong temperature-dependent solubility profile for (3-phenyl-1H-pyrazol-1-yl)methanol. Key characteristics include:

  • High Solubility at Elevated Temperatures: The solvent must completely dissolve the compound near its boiling point to ensure the formation of a saturated solution.[2][3]

  • Low Solubility at Low Temperatures: As the solution cools, the compound's solubility should decrease significantly, promoting the formation of pure crystals and maximizing recovery.[1][2]

  • Impurity Solubility: Ideally, impurities should either be completely insoluble in the hot solvent (allowing for hot filtration) or remain highly soluble in the cold solvent (staying in the mother liquor after filtration).[4]

  • Chemical Inertness: The solvent must not react with (3-phenyl-1H-pyrazol-1-yl)methanol.[2][5]

  • Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals during the drying process.[2]

  • Safety: The solvent should be non-toxic, non-flammable, and environmentally friendly whenever possible.[5]

Q2: What are the recommended starting solvents for recrystallizing (3-phenyl-1H-pyrazol-1-yl)methanol and other pyrazole derivatives?

A2: Given the structure of (3-phenyl-1H-pyrazol-1-yl)methanol, which contains both a polar hydroxymethyl group and a less polar phenyl-pyrazole core, a solvent of intermediate polarity is often a good starting point. For pyrazole derivatives, several common solvents and systems have proven effective:

  • Single Solvents: Alcohols such as ethanol, methanol, and isopropanol are frequently effective due to their ability to dissolve a wide range of organic compounds.[6][7] Ethyl acetate is another viable option.[6]

  • Mixed Solvent Systems: When no single solvent provides the ideal solubility curve, a mixed solvent system is a powerful alternative.[4][8] A common approach is to dissolve the compound in a "good" solvent (in which it is highly soluble, e.g., ethanol) and then add a "bad" or "anti-solvent" (in which it is poorly soluble, e.g., water) until the solution becomes turbid.[6][9] Other reported combinations for pyrazoles include hexane/ethyl acetate and hexane/acetone.[6]

Q3: How should I properly screen for an optimal recrystallization solvent?

A3: A systematic, small-scale screening is essential to identify the best solvent or solvent pair without wasting a significant amount of your crude product.

Protocol: Small-Scale Solvent Screening

  • Preparation: Place approximately 50-100 mg of crude (3-phenyl-1H-pyrazol-1-yl)methanol into several test tubes.

  • Solvent Addition (Room Temp): To each tube, add a different potential solvent (e.g., water, ethanol, ethyl acetate, hexane) dropwise, starting with about 1 mL.[4] Observe the solubility at room temperature. An ideal solvent will not dissolve the compound at this stage.[1][2]

  • Heating: Gently heat the test tubes that showed poor solubility at room temperature in a water or sand bath. Continue to add the solvent in small portions until the solid just dissolves.[6]

  • Cooling: Allow the clear solutions to cool slowly to room temperature, and then place them in an ice bath.

  • Observation: The best solvent is the one that dissolves the compound when hot and produces a large quantity of well-formed crystals upon cooling.

SolventBoiling Point (°C)PolarityNotes
Ethanol 78PolarA good starting point for many pyrazole derivatives.[6]
Methanol 65PolarSimilar to ethanol, but more volatile.[6]
Isopropanol 82PolarSlightly less polar than ethanol.
Ethyl Acetate 77IntermediateOften used in mixed systems with non-polar solvents.[6]
Water 100Very PolarCan be used as an anti-solvent with alcohols.[6]
Hexane 69Non-polarUseful as an anti-solvent with more polar solvents like ethyl acetate.[6]

Troubleshooting Guide

This section provides solutions to specific problems that may arise during the recrystallization of (3-phenyl-1H-pyrazol-1-yl)methanol.

Q1: My compound is "oiling out" instead of forming crystals. What is happening and how can I fix it?

A1: "Oiling out," or liquid-liquid phase separation, occurs when the dissolved compound comes out of solution as a liquid oil rather than a solid crystal.[10][11] This typically happens when the solution becomes supersaturated at a temperature above the melting point of the compound or when the level of supersaturation is too high for orderly crystal lattice formation.[6][10]

Causality & Solutions:

  • High Solution Temperature: If the boiling point of your solvent is higher than the melting point of your compound, it will inevitably oil out.

    • Solution: Switch to a lower-boiling solvent or solvent mixture.[6]

  • High Impurity Concentration: Significant amounts of impurities can depress the melting point of your compound, leading to oiling.

    • Solution: Attempt a preliminary purification step (e.g., a quick filtration through a silica plug) before recrystallization.

  • Rapid Cooling: Cooling the solution too quickly can lead to a high degree of supersaturation where molecules do not have time to orient themselves into a crystal lattice.[6]

    • Solution: Allow the solution to cool slowly. Insulate the flask with glass wool or place it in a Dewar flask to slow the cooling rate.[6]

  • Excessive Supersaturation: Using too little solvent can cause the compound to separate prematurely.

    • Solution: Re-heat the solution to dissolve the oil, add a small amount of additional hot solvent to reduce the saturation level, and then cool slowly.[6][11]

  • Induce Crystallization Below the Oiling Temperature:

    • Solution: Add a seed crystal to the solution at a temperature where it is supersaturated but still above the point where oiling occurs.[6][12]

G start Oiling Out Observed q1 Is the solvent's boiling point higher than the compound's MP? start->q1 sol1 Switch to a lower-boiling point solvent system. q1->sol1 Yes q2 Was cooling too rapid? q1->q2 No end Crystals Formed Successfully sol1->end sol2 Re-heat to dissolve oil, add more solvent, and cool slowly in an insulated flask. q2->sol2 Yes sol3 Add a seed crystal at a temperature just below the saturation point. q2->sol3 No sol2->end sol3->end

Caption: Troubleshooting decision tree for an "oiling out" event.

Q2: The yield of my recrystallized product is very low. How can I improve it?

A2: A low yield indicates that a significant portion of your product has been lost during the process. This can be attributed to several factors:

  • Excessive Solvent: Using too much hot solvent to dissolve the crude material is a primary cause of low recovery, as a substantial amount of the product will remain in the cold mother liquor.[6]

    • Solution: Use only the minimum amount of hot solvent required to fully dissolve the compound.[1] Work in small solvent additions when approaching the dissolution point.

  • Premature Crystallization: If crystals form during hot gravity filtration (if performed), product will be lost on the filter paper.

    • Solution: Use a heated or insulated funnel and pre-heat it with hot solvent. Keep the solution at or near its boiling point during filtration. If crystals form in the funnel, they can be re-dissolved with a small amount of hot solvent.[8]

  • Insufficient Cooling: Not cooling the solution to a low enough temperature will result in less product crystallizing out.

    • Solution: After slow cooling to room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.[3][6]

  • Excessive Washing: Washing the collected crystals with too much solvent, or with a solvent that is not ice-cold, can dissolve a portion of the product.

    • Solution: Wash the crystals with a minimal amount of ice-cold recrystallization solvent.

Q3: No crystals have formed, even after extended cooling in an ice bath. What should I do next?

A3: The absence of crystal formation indicates that the solution is not supersaturated, or that the nucleation process (the initial formation of small crystal seeds) is inhibited.

  • Induce Nucleation:

    • Scratching: Use a glass rod to gently scratch the inner surface of the flask at the meniscus. The microscopic scratches on the glass provide nucleation sites for crystal growth.[13]

    • Seed Crystals: If available, add a tiny crystal of the pure compound to the solution. This provides a template for further crystallization.[6]

  • Increase Concentration (If Supersaturation is the Issue):

    • Evaporation: If too much solvent was added initially, gently heat the solution to boil off a portion of the solvent to increase the concentration. Then, allow it to cool again.

    • Add an Anti-solvent: If using a single solvent, you can cautiously add a miscible anti-solvent dropwise until the solution becomes turbid, then add a drop or two of the original solvent to clarify before cooling.

Q4: My final product is still impure after recrystallization. What could have gone wrong?

A4: While recrystallization is a powerful technique, it may not remove all impurities in a single pass, especially if they are structurally similar to the target compound.

  • Inappropriate Solvent Choice: The chosen solvent may have a similar solubility profile for both the product and the impurity.

    • Solution: Perform the recrystallization again using a different solvent or a mixed-solvent system.

  • Rapid Crystal Growth: If the solution is cooled too quickly, impurities can become trapped within the growing crystal lattice.

    • Solution: Always prioritize slow, controlled cooling to allow for the selective incorporation of only the desired molecules into the crystal structure.[1]

  • Incomplete Washing: The mother liquor, which contains the concentrated impurities, may not have been washed away completely from the crystal surfaces.

    • Solution: Ensure the crystals are washed with a small amount of fresh, ice-cold solvent after filtration.

Experimental Protocols

Protocol 1: Standard Single-Solvent Recrystallization

This protocol outlines the fundamental steps for purifying (3-phenyl-1H-pyrazol-1-yl)methanol using a single appropriate solvent.

G cluster_workflow Recrystallization Workflow A 1. Dissolve Crude Product in Minimum Hot Solvent B 2. Hot Gravity Filtration (If Insoluble Impurities Present) A->B Optional C 3. Slow Cooling to Room Temperature B->C D 4. Ice Bath Cooling to Maximize Precipitation C->D E 5. Vacuum Filtration to Isolate Crystals D->E F 6. Wash Crystals with Ice-Cold Solvent E->F G 7. Dry Purified Crystals F->G

Caption: Standard workflow for a single-solvent recrystallization.

  • Dissolution: Place the crude (3-phenyl-1H-pyrazol-1-yl)methanol in an Erlenmeyer flask. Add a small amount of the selected solvent and heat the mixture to boiling with stirring. Continue adding hot solvent in small portions until the solid just dissolves.[6]

  • Hot Filtration (Optional): If colored or insoluble impurities are present, perform a hot gravity filtration to remove them. Ensure the filtration apparatus is pre-heated to prevent premature crystallization.

  • Cooling & Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is crucial for forming large, pure crystals.[3]

  • Further Cooling: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize the yield.[6]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter with a small amount of ice-cold recrystallization solvent to rinse away any remaining mother liquor.[3]

  • Drying: Allow the crystals to dry completely, either on the filter by drawing air through them or by transferring them to a watch glass. A vacuum desiccator can be used to accelerate drying.

References

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Recrystallization. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Finding the best solvent for recrystallisation. Retrieved from [Link]

  • Amrita Vishwa Vidyapeetham. (n.d.). Recrystallization. Retrieved from [Link]

  • Google Patents. (n.d.). WO2011076194A1 - Method for purifying pyrazoles.
  • University of York. (n.d.). Solvent Choice. Retrieved from [Link]

  • ResearchGate. (2017). What solvent should I use to recrystallize pyrazoline? Retrieved from [Link]

  • Mettler Toledo. (n.d.). Oiling Out in Crystallization. Retrieved from [Link]

  • ACS Publications. (2019). Effect of Oiling-Out during Crystallization on Purification of an Intermediate Compound. Organic Process Research & Development. Retrieved from [Link]

  • California State University, Dominguez Hills. (n.d.). 1. Mixed Solvent Recrystallization of Acetanilide. Retrieved from [Link]

  • University of York. (n.d.). Problems with Recrystallisations. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 3.3F: Mixed Solvents. Retrieved from [Link]

Sources

Troubleshooting

Minimizing reverse reaction in pyrazole hydroxymethylation

Technical Support Center: Optimizing Pyrazole N-Hydroxymethylation Ticket Subject: Minimizing Reverse Reaction (Deformylation) in N-Hydroxymethylpyrazole Synthesis Assigned Specialist: Senior Application Scientist, Heter...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimizing Pyrazole N-Hydroxymethylation

Ticket Subject: Minimizing Reverse Reaction (Deformylation) in N-Hydroxymethylpyrazole Synthesis Assigned Specialist: Senior Application Scientist, Heterocycle Chemistry Division Status: Open

Introduction: The "Disappearing Product" Phenomenon

You are likely reading this because you successfully formed your N-hydroxymethylpyrazole in solution, but during isolation or drying, the product degraded, turned into an oil, or reverted to the starting material.

The Root Cause: The reaction between a pyrazole and formaldehyde is a reversible equilibrium that forms a hemiaminal (


). Unlike N-methylation (

), which is a stable covalent bond, N-hydroxymethylation is chemically equivalent to "masked formaldehyde."


This equilibrium is highly sensitive to temperature , pH , and concentration . To minimize the reverse reaction (deformylation), you must shift the reaction from thermodynamic control to kinetic trapping.

Module 1: Mechanism & Control Strategy

To stabilize the product, we must understand the forces driving the reverse reaction.

Key Mechanistic Drivers:

  • Hemiaminal Instability: The

    
     linkage is susceptible to cleavage, releasing formaldehyde gas.
    
  • Entropy: The reverse reaction (1 molecule

    
     2 molecules) is entropically favored, especially at higher temperatures.
    
  • Acid Catalysis: Protons protonate the hydroxyl group, making it a good leaving group (

    
    ), rapidly regenerating the pyrazole and formaldehyde (or an iminium ion).
    
Pathway Visualization

The following diagram illustrates the equilibrium trap and the "Escape Route" via precipitation.

PyrazoleEquilibrium Reagents Reagents (Pyrazole + HCHO) Intermediate Transition State (Hemiaminal Formation) Reagents->Intermediate Nucleophilic Attack Intermediate->Reagents Reverse Rxn ProductSol Product (In Solution) N-CH2OH-Pyrazole Intermediate->ProductSol Equilibrium ProductSol->Intermediate Heat/Acid ProductSolid Product (Solid/Precipitate) KINETIC TRAP ProductSol->ProductSolid Precipitation (Low Temp) Decomp Decomposition (Reversion to SM) ProductSol->Decomp Heating/Drying

Caption: The equilibrium cycle. The only stable exit point is the "Kinetic Trap" (Precipitation). Heating the solvated product drives the reverse reaction.

Module 2: Troubleshooting Diagnostics

Use this guide to diagnose why your reaction is reversing.

SymptomProbable CauseTechnical ExplanationCorrective Action
Yield drops after drying Thermal Reversion Heating the solid drives off formaldehyde gas (Le Chatelier's principle), shifting equilibrium back to the starting pyrazole.Do not heat dry. Air dry at RT or use a vacuum desiccator over

without heat.
Product is a sticky oil Polymerization Excess formaldehyde has polymerized (paraformaldehyde formation) or water is trapped.Use Paraformaldehyde instead of formalin (aq). Precipitate from non-aqueous solvents (e.g., Acetonitrile).
Starting material persists Equilibrium Limit The reaction has reached equilibrium, not completion.Increase HCHO equivalents (1.5–2.0 eq). Use a solvent where the product is insoluble (precipitate drives equilibrium).
Smell of formaldehyde Deformylation The product is decomposing on the benchtop.Store at -20°C. N-hydroxymethyl compounds have limited shelf stability.

Module 3: Optimized Standard Operating Procedure (SOP)

This protocol prioritizes kinetic trapping to minimize the reverse reaction.

Reagents:

  • Target Pyrazole (1.0 equiv)[1]

  • Paraformaldehyde (1.5 – 2.0 equiv) [Excess drives forward reaction]

  • Solvent: Acetonitrile (MeCN) or Water (depending on solubility)

  • Catalyst: Triethylamine (0.05 equiv) [Optional, accelerates forward rate]

Protocol:

  • Suspension: Suspend the pyrazole and paraformaldehyde in the minimum amount of solvent required to stir.

    • Note: High concentration favors the bimolecular forward reaction.

  • Reaction: Heat to 60–80°C in a sealed vial/flask.

    • Why: Paraformaldehyde depolymerizes to reactive formaldehyde at >60°C. The pyrazole will dissolve as it reacts.

  • Equilibration: Once the solution is clear (or mostly clear), stir for 1-2 hours.

  • The "Cold Trap" (CRITICAL STEP):

    • Remove heat and slowly cool to Room Temperature.

    • Place the vessel in a -20°C freezer or ice bath for 4 hours.

    • Mechanism:[2][3] Solubility decreases effectively at low temp. Crystallization removes the product from the equilibrium, preventing the reverse reaction.

  • Isolation:

    • Filter the cold solid rapidly.

    • Wash with cold solvent (e.g., cold Hexane or Et2O).

    • DO NOT wash with water or alcohols (induces solvolysis).

  • Drying:

    • Dry under high vacuum at Room Temperature .

    • Warning: Do not use a drying oven.

Module 4: Frequently Asked Questions (FAQs)

Q1: Can I use aqueous Formalin (37%) instead of Paraformaldehyde? A: Yes, but it introduces water. Water stabilizes the reverse reaction (hydrolysis) and makes drying difficult. Paraformaldehyde in an organic solvent (like MeCN or Dioxane) is superior because it allows for anhydrous isolation, reducing the chance of reversion.

Q2: Why is my N-hydroxymethyl pyrazole unstable on silica gel? A: Silica gel is slightly acidic. The acidity protonates the hydroxyl group (


), creating a water leaving group. This instantly regenerates the starting pyrazole and formaldehyde. Never purify these compounds by silica chromatography.  If purification is needed, recrystallize.

Q3: I need to react this further (e.g., to N-chloromethyl). Should I isolate it? A: Generally, no . It is better to perform a "one-pot" transformation.

  • Workflow: Form N-hydroxymethyl pyrazole

    
     Cool 
    
    
    
    Add Thionyl Chloride (
    
    
    ) directly to the mixture. This converts the unstable
    
    
    to a more stable (but reactive)
    
    
    or effectively traps it in the next step.

Q4: Does the substituent on the pyrazole matter? A: Yes. Electron-withdrawing groups (EWGs) on the pyrazole ring (e.g.,


, 

) reduce the nucleophilicity of the nitrogen, making the forward reaction slower. However, once formed, these products are often more stable because the nitrogen lone pair is less available to kick out the formaldehyde group. Electron-donating groups make the reaction fast but the product more prone to reversion.

References

  • Katritzky, A. R., et al. (2010).[4] Handbook of Heterocyclic Chemistry (3rd Ed.). Elsevier.[4][5] (Fundamental principles of azole reactivity and tautomerism).

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Mechanisms of hemiaminal formation and stability).

  • Kircher, R., et al. (2021).[6] "Generalized Chemical Equilibrium Constant of Formaldehyde Oligomerization." EngrXiv. (Thermodynamics of formaldehyde equilibria in solvents).

  • BenchChem Protocols. (2025). "Application Notes and Protocols for the Synthesis of 1H-Pyrazole-5-carboxamide Derivatives." (General pyrazole synthesis and handling conditions).

Sources

Optimization

Removing unreacted formaldehyde from (3-phenyl-1H-pyrazol-1-yl)methanol

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific challenges researchers face when isolating (3-phenyl-1H-pyrazol-1-yl)methanol .

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific challenges researchers face when isolating (3-phenyl-1H-pyrazol-1-yl)methanol .

The synthesis of this compound relies on the reaction between 3-phenyl-1H-pyrazole and formaldehyde. Because the resulting N-hydroxymethyl group is a hemiaminal, it is inherently sensitive to environmental conditions. Removing highly reactive, toxic, and volatile unreacted formaldehyde without degrading your target compound requires a mechanistic approach to purification.

Mechanistic Insights: The Hemiaminal Equilibrium

Before troubleshooting, it is critical to understand the causality behind product degradation. The N-C bond in N-hydroxymethyl pyrazoles is susceptible to reversible cleavage[1]. Harsh conditions shift the equilibrium backward, releasing the formaldehyde you are trying to remove and regenerating the starting pyrazole.

G P 3-Phenyl-1H-pyrazole + Formaldehyde H (3-Phenyl-1H-pyrazol-1-yl)methanol (Hemiaminal Product) P->H Forward Reaction (Base/Neutral) B Bisulfite Adduct (Water Soluble) P->B + NaHSO3 (Scavenging) D Degradation (Acid/Base/Heat) H->D Reversible Cleavage D->P Regeneration

Equilibrium dynamics of N-hydroxymethylation and formaldehyde scavenging via bisulfite.

Troubleshooting FAQs & Experimental Workflows

Q1: Why does my (3-phenyl-1H-pyrazol-1-yl)methanol degrade during vacuum distillation or harsh aqueous workup? Causality & Mechanism: The N-hydroxymethyl group is thermodynamically unstable under extreme conditions. Under acidic conditions, the hydroxyl group is protonated and leaves as water, forming a highly reactive iminium intermediate that rapidly hydrolyzes back to 3-phenyl-1H-pyrazole and formaldehyde[1]. Similarly, elevated temperatures (often used during vacuum distillation to remove volatile formaldehyde) provide the activation energy required to drive this endothermic reverse reaction. Solution: Avoid thermal distillation for formaldehyde removal. Instead, rely on mild chemical trapping methods at room temperature.

Q2: What is the most reliable liquid-liquid extraction method to remove unreacted formaldehyde without degrading the product? Causality & Mechanism: The most effective and mild approach is a saturated sodium bisulfite (NaHSO3) wash. Bisulfite acts as a strong nucleophile, attacking the electrophilic carbonyl carbon of formaldehyde to form sodium hydroxymethanesulfonate[2]. This adduct is a charged, highly polar salt that partitions exclusively into the aqueous phase, pulling the equilibrium of free formaldehyde entirely out of the organic layer[3].

Self-Validating Protocol: Sodium Bisulfite Wash

  • Dilution: Dissolve the crude reaction mixture in a water-immiscible organic solvent (e.g., ethyl acetate or dichloromethane)[3].

  • Addition: Add an equal volume of freshly prepared saturated aqueous sodium bisulfite solution.

  • Agitation: Vigorously stir or shake the biphasic mixture for 15–30 minutes. Validation Check: Vigorous mixing is mandatory because the adduct formation occurs strictly at the biphasic interface.

  • Separation: Transfer to a separatory funnel and allow the layers to resolve. Drain and discard the lower aqueous layer (containing the FA-bisulfite adduct).

  • Washing: Wash the organic layer once with deionized water to remove residual bisulfite salts, followed by a brine wash.

  • Isolation: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Critical Parameter: Keep the water bath temperature strictly below 40 °C to prevent thermal reversion of the hemiaminal product.

  • System Validation: Perform a spot-test on the concentrated organic phase using Purpald reagent. The absence of a deep purple color confirms complete formaldehyde removal.

Q3: How can I remove trace formaldehyde if my specific pyrazole derivative is highly water-soluble or prone to hydrolysis in aqueous bisulfite? Causality & Mechanism: If liquid-liquid extraction causes product loss due to high aqueous solubility, solid-phase scavenging is the optimal alternative. Polymer-supported amines (e.g., aminosilicas) or sulfonyl hydrazines act as macroscopic sinks for formaldehyde[1]. The primary amines undergo a nucleophilic addition-elimination reaction with formaldehyde, forming stable, resin-bound imines that irreversibly trap the aldehyde[4].

Self-Validating Protocol: Solid-Phase Scavenging

  • Preparation: Dissolve the crude mixture in an anhydrous organic solvent (e.g., THF or DCM).

  • Scavenger Addition: Add 2–3 molar equivalents (relative to the estimated residual formaldehyde) of a macroporous amine-functionalized silica resin[1].

  • Incubation: Agitate the suspension gently on an orbital shaker at 20–25 °C for 2–4 hours.

  • Filtration: Filter the mixture through a sintered glass funnel (porosity 3 or 4) to remove the resin-bound formaldehyde. Wash the resin cake twice with the reaction solvent to ensure complete product recovery.

  • Isolation: Concentrate the filtrate under reduced pressure (<40 °C).

  • System Validation: Record a crude 1H-NMR spectrum of an aliquot in DMSO-d6. The complete disappearance of the characteristic formaldehyde singlet at ~9.7 ppm (or its hydrate multiplet at ~4.8 ppm) validates the protocol's success.

Workflow Decision Matrix

Workflow Start Crude Reaction Mixture (Product + CH2O) Decision Is product stable to aqueous workup? Start->Decision Bisulfite Sodium Bisulfite Wash (Liquid-Liquid Extraction) Decision->Bisulfite Yes Scavenger Polymer-Supported Scavenger (Solid-Phase Extraction) Decision->Scavenger No OrgPhase Organic Phase (Product) Bisulfite->OrgPhase Retain AqPhase Aqueous Phase (FA-Bisulfite Adduct) Bisulfite->AqPhase Discard Filter Filtration (Remove Resin-FA) Scavenger->Filter Filter->OrgPhase Filtrate

Decision tree for selecting the optimal formaldehyde removal workflow.

Quantitative Comparison of Formaldehyde Removal Strategies
Removal StrategyActive ReagentOperating TempFA Removal EfficiencyProduct RecoveryBest Suited For
Liquid-Liquid Extraction Sat. Aqueous NaHSO320–25 °C>99%High (>90%)Water-immiscible, stable pyrazole products
Solid-Phase Scavenging PS-Amine / PS-Hydrazine20–25 °C95–98%High (>95%)Water-sensitive or highly polar products
Vacuum Distillation High Vacuum (<1 mbar)<40 °C60–80%Moderate (70–85%)Volatile solvents; risks paraformaldehyde formation
Aqueous Washing Deionized Water20–25 °C70–85%Moderate (80%)Removing bulk FA; requires multiple washes
References
  • Mechanistic Insights into the Efficiency of Formaldehyde-Based Compounds and Glyoxal as H2S Scavengers | Industrial & Engineering Chemistry Research - ACS Publications. 4[4]

  • Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol | Journal of Visualized Experiments (PMC, NIH). 3[3]

  • A method of chemical aftertreatment for the reduction of free formaldehyde release of a durable flame retardant finished cotton | Diva-Portal.org. 2[2]

  • Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions | The Journal of Organic Chemistry - ACS Publications. 1[1]

Sources

Troubleshooting

Technical Support Center: Stability &amp; Handling of (3-phenyl-1H-pyrazol-1-yl)methanol

Executive Summary (3-phenyl-1H-pyrazol-1-yl)methanol is a highly reactive N-hydroxymethyl pyrazole derivative[1]. Because it is a hemiaminal, it is not entirely inert in solution and acts as a "masked" formaldehyde equiv...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(3-phenyl-1H-pyrazol-1-yl)methanol is a highly reactive N-hydroxymethyl pyrazole derivative[1]. Because it is a hemiaminal, it is not entirely inert in solution and acts as a "masked" formaldehyde equivalent. Its reactivity is defined by the lability of the C-N and C-O bonds in the N-CH₂-OH group. Researchers frequently encounter unexpected degradation, variable yields, or formaldehyde off-gassing when handling this compound in aqueous or protic environments. This guide addresses the mechanistic causality of its instability in acidic and basic media and provides self-validating protocols to ensure experimental integrity.

Troubleshooting FAQs

Q1: Why does my (3-phenyl-1H-pyrazol-1-yl)methanol sample degrade rapidly when dissolved in aqueous buffers? A: The compound is a hemiaminal. In protic solvents or aqueous solutions, it exists in a dynamic thermodynamic equilibrium with 3-phenyl-1H-pyrazole and free formaldehyde[1]. Moisture catalyzes the hydrolysis of the N-CH₂-OH bond. If your downstream application consumes either the pyrazole or the formaldehyde, Le Chatelier's principle will drive the equilibrium toward complete degradation.

Q2: How does acidic media specifically affect the stability of this hemiaminal? A: Acidic environments (pH < 5) dramatically accelerate degradation. The mechanism is acid-catalyzed: the hydroxyl group (-OH) is protonated to form a superior leaving group (-OH₂⁺). Subsequent loss of water generates a highly electrophilic iminium ion intermediate. This intermediate is rapidly attacked by ambient water, leading to irreversible cleavage into 3-phenyl-1H-pyrazole and formaldehyde[2]. Therefore, using acidic mobile phases (e.g., 0.1% TFA) during LC-MS analysis will often result in a false reading of sample impurity.

Q3: Is the compound more stable in basic media? A: It is marginally more stable kinetically in mild base than in strong acid, but it is still fundamentally unstable. In basic media (pH > 9), the mechanism shifts. The hydroxide ion can deprotonate the hydroxyl group, and the resulting alkoxide undergoes a retro-aldol-like cleavage. Because the 3-phenyl-1H-pyrazole anion is a relatively stable leaving group (due to aromaticity and electron delocalization), the molecule dissociates into the parent pyrazole and formaldehyde[3].

Q4: How can I accurately monitor the degradation and ensure my stock solutions remain intact? A: Stock solutions must be prepared in strictly anhydrous, aprotic solvents (e.g., anhydrous DMSO or Acetonitrile) and stored at 2–8°C[1]. To monitor stability, use a validated HPLC method with a neutral pH buffer (e.g., 10 mM Ammonium Acetate, pH 7.0) to prevent on-column degradation.

Quantitative Data: pH-Dependent Stability Profile

The following table summarizes the estimated half-life (


) and degradation kinetics of (3-phenyl-1H-pyrazol-1-yl)methanol across different pH environments at 25°C.
Media ConditionpH LevelEstimated Half-Life (

)
Primary Degradation MechanismRecommended Action
Strong Acid 2.0< 15 minutesProtonation & Iminium formationAvoid; do not use TFA in LC-MS.
Mild Acid 5.0~ 2 hoursAcid-catalyzed hydrolysisBuffer immediately if required.
Neutral 7.4~ 24 - 48 hoursSlow thermodynamic equilibriumOptimal for short-term assays.
Mild Base 9.0~ 8 hoursBase-catalyzed retro-aldol cleavageUse caution; monitor via HPLC.
Strong Base 12.0< 30 minutesDirect alkoxide dissociationAvoid prolonged exposure.

(Note: Data synthesized from standard hemiaminal kinetic behaviors and pyrazole derivative stability profiles[1][3].)

Mechanistic and Workflow Visualizations

Pathway Node1 (3-phenyl-1H-pyrazol-1-yl)methanol Node2 Acidic Media (H+) Node1->Node2 pH < 5 Node3 Basic Media (OH-) Node1->Node3 pH > 9 Node4 Iminium Ion Intermediate Node2->Node4 -H2O Node5 3-phenyl-1H-pyrazole + Formaldehyde Node3->Node5 Direct Cleavage Node4->Node5 +H2O

Figure 1: Mechanistic pathways of hemiaminal dissociation in acidic and basic environments.

Workflow Step1 Sample Preparation Dissolve in strictly anhydrous solvent Step2 Buffer Addition Introduce acidic/basic aqueous buffer Step1->Step2 Step3 Incubation & Aliquoting Time-course sampling (0-24h) Step2->Step3 Step4 Quenching Neutralize pH to halt degradation Step3->Step4 Step5 HPLC / NMR Analysis Quantify parent vs. degradation products Step4->Step5

Figure 2: Standardized experimental workflow for evaluating hemiaminal pH stability.

Experimental Protocols: Self-Validating Stability Assay

To establish trustworthiness in your structural and functional assays, you must validate the integrity of the hemiaminal before proceeding.

Protocol: HPLC-UV Stability Profiling

Objective: To quantify the degradation rate of (3-phenyl-1H-pyrazol-1-yl)methanol into 3-phenyl-1H-pyrazole under varying pH conditions without inducing artifactual on-column degradation.

Materials:

  • Anhydrous Acetonitrile (HPLC Grade)

  • 10 mM Ammonium Acetate buffer (pH 7.0)

  • Test Buffers: 0.1 M HCl (pH 1), 0.1 M Phosphate (pH 7.4), 0.1 M NaOH (pH 13)

Step-by-Step Methodology:

  • Stock Preparation: Dissolve exactly 5.0 mg of (3-phenyl-1H-pyrazol-1-yl)methanol in 1.0 mL of anhydrous Acetonitrile to create a 5 mg/mL stock. Causality: Anhydrous conditions prevent premature hydrolysis[1].

  • Sample Incubation: In three separate LC vials, add 100 µL of the stock solution. Add 900 µL of the respective test buffer (Acidic, Neutral, Basic) to each vial.

  • Time-Course Aliquoting: Incubate at 25°C. At time points

    
    , extract a 50 µL aliquot from each vial.
    
  • Quenching (Critical Step): Immediately dilute the 50 µL aliquot into 950 µL of cold (4°C) 10 mM Ammonium Acetate (pH 7.0). Causality: Neutralizing the pH and dropping the temperature kinetically freezes the degradation, ensuring the HPLC reading reflects the exact state of the sample at the time of extraction.

  • Chromatographic Analysis: Inject 10 µL onto a C18 Reverse-Phase column.

    • Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 7.0).

    • Mobile Phase B: Acetonitrile.

    • Gradient: 5% B to 95% B over 10 minutes.

    • Detection: UV at 254 nm.

  • Data Interpretation: Calculate the area under the curve (AUC) for the parent hemiaminal peak and the emerging 3-phenyl-1H-pyrazole peak. The ratio of these peaks will provide the precise degradation kinetics.

References

  • Sun, J. et al. "Triarylpyrazoles with basic side chains: development of pyrazole-based estrogen receptor antagonists." ResearchGate, Aug 2025. URL:[Link]

Sources

Optimization

Technical Support Center: Regioselective Synthesis of Phenyl-Pyrazole Methanols

[1] Current Status: Operational Topic: Regiochemistry Control & Functionalization Target Output: 1-phenyl-1H-pyrazole-3-methanol vs. 1-phenyl-1H-pyrazole-5-methanol[1] Executive Summary: The "Cyclize-then-Reduce" Paradig...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Current Status: Operational Topic: Regiochemistry Control & Functionalization Target Output: 1-phenyl-1H-pyrazole-3-methanol vs. 1-phenyl-1H-pyrazole-5-methanol[1]

Executive Summary: The "Cyclize-then-Reduce" Paradigm

Direct synthesis of pyrazole methanols from linear precursors is rarely regioselective. The industry-standard approach for high-purity isomers involves a two-stage workflow:

  • Regioselective Cyclization: Condense phenylhydrazine with an unsymmetrical 1,3-dicarbonyl derivative (usually a

    
    -keto ester) to form a pyrazole carboxylate.[1]
    
  • Chemoselective Reduction: Reduce the ester moiety to the methanol (

    
    ) without affecting the aromatic rings.
    

This guide addresses the critical bottleneck: controlling the initial ring formation to yield exclusively the 1,3- or 1,5-isomer.

Module 1: The Mechanistic Core (Why You Get Mixtures)

The Knorr pyrazole synthesis often yields mixtures because the phenylhydrazine nucleophile has two reactive nitrogens (


 and 

), and the 1,3-dicarbonyl electrophile has two reactive carbons (

and

).[1]
The Nucleophile: Phenylhydrazine[2]
  • 
     (Internal):  Less nucleophilic due to steric bulk and resonance delocalization into the phenyl ring.
    
  • 
     (Terminal):  More nucleophilic (primary amine character).[1]
    
The Electrophile: Unsymmetrical 1,3-Dicarbonyl[1][3][4]
  • Ketone Carbon: More electrophilic (unless deactivated by electron-donating groups).[1]

  • Ester Carbon: Less electrophilic.

The Default Pathway (1,5-Isomer): Under neutral/basic conditions, the highly nucleophilic


  attacks the most electrophilic Ketone Carbon .[1] This locks the regiochemistry, placing the phenyl group on 

adjacent to the substituent from the ketone side (resulting in the 1,5-isomer).

Module 2: Troubleshooting & Protocols

Scenario A: I need the 1,5-Isomer (The "Kinetic" Product)

Target Structure: Phenyl group and the "R" group are adjacent.[2]

Protocol: Standard Knorr conditions favor this isomer.

  • Reagents: Free Phenylhydrazine +

    
    -keto ester.
    
  • Solvent: Ethanol or Acetic Acid.[3]

  • Conditions: Reflux (1-2 hours).

  • Mechanism:

    
     attacks the ketone; 
    
    
    
    closes onto the ester.
Scenario B: I need the 1,3-Isomer (The "Anti-Knorr" Product)

Target Structure: Phenyl group and the "R" group are separated by a proton (


). This is often the more challenging isomer to isolate.

The Solution: The "Salt Switch" or "Solvent Switch"

To invert regioselectivity, you must force the


  nitrogen to attack the ketone, or force 

to attack the ester (less likely). The most reliable method is deactivating

.

Method 1: The Hydrochloride Salt Strategy Using Phenylhydrazine Hydrochloride instead of the free base changes the kinetics. In the salt form, the terminal


 is protonated (

), rendering it non-nucleophilic.[1] The internal

, though less basic, remains available for attack, or the mechanism shifts to an acid-catalyzed activation of the carbonyls where the steric environment favors the 1,3-formation.[1]

Method 2: Fluorinated Solvents (The Modern Approach) Recent data suggests using fluorinated alcohols like 2,2,2-Trifluoroethanol (TFE) or Hexafluoroisopropanol (HFIP) .[1] These solvents are strong hydrogen-bond donors (HBD).[1] They coordinate with the carbonyl oxygens, altering their electrophilicity and the solvation shell of the hydrazine, often flipping selectivity to >95:5 in favor of the 1,3-isomer.

Visualizing the Decision Pathway

RegioControl Start Start: Phenylhydrazine + Unsymmetrical 1,3-Dicarbonyl Goal What is your Target Isomer? Start->Goal Target15 Target: 1,5-Isomer (Phenyl adjacent to R) Goal->Target15 Target13 Target: 1,3-Isomer (Phenyl distal to R) Goal->Target13 Cond15 Use Free Phenylhydrazine base Solvent: EtOH or AcOH Target15->Cond15 Cond13 STRATEGY 1: Use Phenylhydrazine HCl (Salt Form) OR STRATEGY 2: Solvent = TFE/HFIP Target13->Cond13 Mech15 Mechanism: Terminal NH2 attacks most electrophilic Carbon (Ketone) Cond15->Mech15 Product Intermediate: Pyrazole Carboxylate Cond15->Product Mech13 Mechanism: Terminal NH2 deactivated (Salt) OR H-Bonding solvent alters transition state Cond13->Mech13 Cond13->Product Reduction Step 2: Reduction (LiAlH4 / THF) Product->Reduction Final Final Product: Phenyl-Pyrazole Methanol Reduction->Final

Caption: Decision tree for selecting reaction conditions based on the desired regioisomer.

Module 3: From Ester to Methanol (The Reduction)

Once the regioisomer is secured as an ester (e.g., Ethyl 1-phenyl-1H-pyrazole-3-carboxylate), it must be reduced.[1]

Protocol:


 Reduction 
  • Setup: Flame-dried glassware,

    
     atmosphere.
    
  • Solvent: Anhydrous THF or Diethyl Ether.

  • Addition: Add the pyrazole ester solution slowly to a suspension of Lithium Aluminum Hydride (

    
    , 1.5 - 2.0 equiv) at 0°C.
    
  • Temperature: Warm to Room Temperature (RT) or mild reflux (if sterically hindered).

  • Quench (Fieser Method): For

    
     grams of 
    
    
    
    , add
    
    
    mL water,
    
    
    mL 15% NaOH,
    
    
    mL water. Filter the white precipitate.

Critical Note: Pyrazole rings are generally stable to


. However, if your phenyl ring has electron-withdrawing groups (like 

),

may reduce them.[1] In such cases, use

in MeOH/THF
or DIBAL-H at -78°C.[1]

FAQ & Troubleshooting

Q1: My NMR shows a mixture of isomers. How do I distinguish them?

A: The key diagnostic is the chemical shift of the pyrazole ring protons and carbons.

  • 1,5-Isomer: The phenyl ring is twisted out of planarity due to steric clash with the adjacent substituent. This shielding effect often shifts the phenyl protons upfield compared to the 1,3-isomer.

  • 1,3-Isomer: The phenyl ring is coplanar.

  • NOE (Nuclear Overhauser Effect): This is the gold standard. Irradiate the phenyl ortho-protons.

    • If you see enhancement of the substituent "R" (e.g., methyl group), you have the 1,5-isomer .[1]

    • If you see enhancement of the pyrazole

      
       proton, you have the 1,3-isomer .[1]
      
Q2: I tried the "Salt Switch" but the reaction is stalled.

A: Phenylhydrazine Hydrochloride is less reactive than the free base.

  • Fix: Add a weak base buffer (Sodium Acetate) or increase temperature.[1] However, adding too much base converts it back to free hydrazine, ruining the regioselectivity.[1]

  • Alternative: Switch to the TFE (Trifluoroethanol) solvent method using free hydrazine. The solvent effect is often more potent than the salt effect for difficult substrates.

Q3: Separation is impossible by column chromatography.

A: Regioisomers often have identical


 values in Hexane/EtOAc.
  • Fix 1 (Toluene): Switch the mobile phase to Toluene/Acetone or Toluene/EtOAc. The

    
    -
    
    
    
    interactions with the toluene often differentiate the isomers better than alkanes.
  • Fix 2 (Recrystallization): 1,3- and 1,5-isomers usually have vastly different melting points.[1] Try recrystallizing from hot Ethanol. The symmetric/planar isomer (usually 1,[1]3) often crystallizes first.[1]

Q4: Can I use for the reduction?

A:


 alone is usually too weak to reduce esters to alcohols efficiently.
  • Fix: Use

    
     + 
    
    
    
    or
    
    
    in refluxing THF/MeOH
    . This increases the reducing power in situ. This is safer than
    
    
    if you are scaling up.

Quantitative Data: Solvent Effects on Regioselectivity

Typical results for the reaction of Phenylhydrazine + Benzoylacetone (Methyl/Phenyl diketone)

SolventConditionsMajor ProductRatio (1,5 : 1,[1][4][5]3)
Ethanol Reflux, Neutral1,5-Isomer ~ 90 : 10
Methanol Reflux, HCl cat.[1]1,5-Isomer ~ 85 : 15
TFE (Trifluoroethanol) RT to 60°C1,3-Isomer ~ 5 : 95
HFIP RT1,3-Isomer ~ 1 : 99

References

  • Regiocontrol via Fluorinated Solvents

    • Title: Regioselective Synthesis of 1-Substituted Pyrazoles in Fluorin
    • Source:Journal of Organic Chemistry
    • URL:[Link][1]

  • The "Salt Switch" (Celecoxib Analogues)

    • Title: Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (celecoxib).[1]

    • Source:Journal of Medicinal Chemistry
    • URL:[Link][1]

  • General Review of Regioselectivity

    • Title: Regioselective synthesis of 1,3,5-trisubstituted pyrazoles.[1][4][6][5][7]

    • Source:Beilstein Journal of Organic Chemistry
    • URL:[Link][1]

  • Reduction Protocols

    • Title: Reduction of Carboxylic Esters with Sodium Borohydride in the Presence of Lithium Chloride.
    • Source:Tetrahedron Letters
    • URL:[Link][1]

Sources

Reference Data & Comparative Studies

Validation

Comparison Guide: IR Spectral Validation of (3-phenyl-1H-pyrazol-1-yl)methanol

Executive Summary & Scientific Context (3-phenyl-1H-pyrazol-1-yl)methanol is a critical intermediate in the synthesis of pyrazole-based pharmacophores. The introduction of the hydroxymethyl group (–CH₂OH) at the N1 posit...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Context

(3-phenyl-1H-pyrazol-1-yl)methanol is a critical intermediate in the synthesis of pyrazole-based pharmacophores. The introduction of the hydroxymethyl group (–CH₂OH) at the N1 position serves as a versatile "handle" for further functionalization (e.g., conversion to chlorides or aldehydes) or as a prodrug moiety to improve solubility.[1]

The Analytical Challenge: In drug development, rapidly distinguishing the product from the starting material (3-phenyl-1H-pyrazole) is essential. Both compounds possess aromatic rings and nitrogen heterocycles, leading to similar "fingerprint" regions.[1] This guide provides a definitive comparative framework to validate the success of the N-hydroxymethylation reaction using Infrared (IR) Spectroscopy, specifically distinguishing the target molecule from its precursor and potential regioisomers.

Comparative Analysis: Precursor vs. Product

The most critical comparison for a researcher is between the starting material (SM) and the product (P).[1] The reaction involves the electrophilic attack of formaldehyde on the pyrazole nitrogen.[1]

Reaction Scheme:


[1]
Spectral "Pass/Fail" Criteria

The following table summarizes the definitive spectral shifts required to confirm product formation.

Functional GroupRegion (cm⁻¹)Precursor (SM) : 3-phenyl-1H-pyrazoleProduct (P) : (3-phenyl-1H-pyrazol-1-yl)methanolStatus
N-H Stretch 3100–3250Present. Strong, broad band (H-bonding).Absent. The N1 position is substituted.🟢 Critical Indicator
O-H Stretch 3200–3450Absent. Present. Broad, strong band (alcohol H-bonding).[1]🟢 Critical Indicator
C-H Stretch (sp³) 2850–2950Absent. Only aromatic C-H (>3000) present.[1]Present. Weak signals from the new methylene (-CH₂-) group.[1]🟡 Confirmation
C-O Stretch 1000–1080Absent. Present. Strong band (primary alcohol).[1]🟢 Critical Indicator
C=N / C=C 1500–1600Present (Pyrazole/Phenyl breathing).[1]Present (Slight shift due to N-substitution).Structural Context

Detailed Spectral Interpretation

A. The High-Frequency Region (3600–2800 cm⁻¹)
  • The "Masking" Effect: In the precursor, the N-H stretch typically appears around 3100–3200 cm⁻¹. In the product, the O-H stretch appears in a similar region (3200–3400 cm⁻¹).[1]

  • Differentiation Strategy: Do not rely solely on the presence of a broad band here.[1]

    • Success: Look for the broadening and slight blue shift (higher wavenumber) of the OH band compared to the sharper NH band.[1]

    • Validation: The appearance of aliphatic C-H stretches (methylene group) just below 3000 cm⁻¹ is the true confirmation of the added carbon linker.[1]

B. The Fingerprint Region (1500–600 cm⁻¹)
  • The "Smoking Gun" (C-O Stretch): The most unambiguous proof of reaction success is the appearance of the C-O stretching vibration.[1] For primary alcohols attached to heterocycles, this band is intense and typically located between 1000 and 1050 cm⁻¹ .[1]

  • Ring Vibrations: The pyrazole ring breathing modes (~1590 cm⁻¹) remain but may shift slightly (±10 cm⁻¹) due to the change in electronics at N1 (from H to CH₂OH).[1]

C. Regioselectivity Check (3-phenyl vs. 5-phenyl)
  • Context: N-alkylation of 3-phenylpyrazole can theoretically yield two isomers: the 1,3-isomer (target) or the 1,5-isomer.

  • Thermodynamic Control: The 1,3-isomer (where the phenyl group is distant from the substitution site) is sterically favored.

  • Spectral Clue: 1,5-isomers often show out-of-plane (OOP) C-H bending variations in the 700–800 cm⁻¹ region due to steric crowding twisting the phenyl ring out of coplanarity with the pyrazole. However, 1D-NOE NMR is the superior method for definitive regiochemical assignment if IR is ambiguous.

Visualization: Logic Flow for Spectral Validation

The following diagram illustrates the decision logic for validating the synthesis using IR spectroscopy.

IR_Validation_Logic Start Sample: Reaction Crude Check_OH Check 3200-3400 cm⁻¹ (Broad Band Present?) Start->Check_OH Check_NH Check 3100-3200 cm⁻¹ (Sharp NH Band Absent?) Check_OH->Check_NH Yes (OH detected) Decision_Fail_SM FAIL: Unreacted Starting Material (3-phenyl-1H-pyrazole) Check_OH->Decision_Fail_SM No (Only NH or None) Check_CO Check 1000-1050 cm⁻¹ (Strong C-O Band Present?) Check_NH->Check_CO Yes (NH gone) Decision_Fail_Mix FAIL: Incomplete Reaction (Mixture) Check_NH->Decision_Fail_Mix No (NH still present) Decision_Pass PASS: (3-phenyl-1H-pyrazol-1-yl)methanol Confirmed Check_CO->Decision_Pass Yes (Primary Alcohol confirmed) Check_CO->Decision_Fail_Mix No (Ambiguous)

Figure 1: Decision tree for IR-based quality control of the N-hydroxymethylation reaction.

Experimental Protocols

A. Synthesis (Standardized for Reference)

To provide context for the spectral data, here is the standard generation protocol.

  • Reactants: Dissolve 3-phenyl-1H-pyrazole (1.0 eq) in Ethanol or Water.

  • Reagent: Add Formaldehyde (37% aq. solution, 1.5 eq).

  • Conditions: Reflux for 2–4 hours.

  • Workup: Cool to precipitate the product. Filter and wash with cold water.[1]

  • Purification: Recrystallization from Ethanol/Water (if necessary).[1]

B. IR Sample Preparation (ATR vs. KBr)

For this specific alcohol, the choice of sampling technique affects the spectrum resolution.[1]

TechniqueProtocolPros/Cons for this Molecule
ATR (Attenuated Total Reflectance) Place ~5 mg of solid product on the Diamond/ZnSe crystal. Apply high pressure clamp.[1]Recommended. Fast. Minimal sample prep. Note: Relative intensity of the OH band may be lower than in transmission modes.[1]
KBr Pellet Grind 2 mg sample with 200 mg dry KBr.[1] Press into a transparent disc.High Resolution. Better separation of the OH stretch from aromatic C-H.[1] Risk:[1][2] Hygroscopic KBr can introduce water signals (3400 cm⁻¹) leading to false positives.[1]

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[3] (Standard reference for C-O and O-H band assignments).

  • Sasaki, S. (2018).[1][3] IR Spectrum of 3-phenyl-1H-pyrazole. NIST Mass Spectrometry Data Center.[1][3] Available at: [Link][1]

  • Montoya, V., Pons, J., Branchadell, V., & Ros, J. (2005).[1][4] Regioselective formation of N-alkyl-3,5-pyrazole derived ligands. A synthetic and computational study. Tetrahedron, 61(52), 12377-12385.[1][4] Available at: [Link][1]

Sources

Comparative

Mass spectrometry fragmentation patterns of (3-phenyl-1H-pyrazol-1-yl)methanol

This guide details the mass spectrometry fragmentation patterns of (3-phenyl-1H-pyrazol-1-yl)methanol , a specific N-hydroxymethyl pyrazole derivative. Executive Summary: The Hemiaminal Challenge (3-phenyl-1H-pyrazol-1-y...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the mass spectrometry fragmentation patterns of (3-phenyl-1H-pyrazol-1-yl)methanol , a specific N-hydroxymethyl pyrazole derivative.

Executive Summary: The Hemiaminal Challenge

(3-phenyl-1H-pyrazol-1-yl)methanol (CAS: 150704-06-6) represents a class of N-hydroxymethylated heterocycles often used as prodrugs or reactive intermediates (Mannich bases).[1] Unlike stable C-hydroxymethyl isomers, this molecule contains a labile hemiaminal linkage (


).[1]

For researchers, the critical analytical challenge is the "Retro-Mannich" fragmentation , where the molecule ejects formaldehyde (


, 30 Da) under ionization stress. This often leads to misidentification, as the mass spectrum closely mimics that of the parent compound, 3-phenyl-1H-pyrazole. This guide compares the fragmentation "performance" of this labile species against stable alternatives to ensure accurate structural assignment.

Fragmentation Mechanics & Pathways

The fragmentation of (3-phenyl-1H-pyrazol-1-yl)methanol is dominated by the stability of the pyrazole aromatic system and the lability of the N1-substituent.

Primary Pathway: The Retro-Formaldehyde Collapse

Under both Electron Ionization (EI) and Electrospray Ionization (ESI), the driving force is the restoration of the stable N-H bond of the parent pyrazole.

  • Molecular Ion Formation:

    • ESI (+): Forms

      
       at m/z 175 .
      
    • EI (70 eV): Forms

      
       at m/z 174  (often weak or absent due to instability).
      
  • Neutral Loss of Formaldehyde (30 Da):

    • The hemiaminal bond cleaves, releasing neutral formaldehyde (

      
      ).
      
    • Transition:

      
       (Base Peak in EI).
      
    • Mechanistic Insight: This is a 4-center elimination or a simple heterolytic cleavage depending on the ionization mode.

  • Secondary Fragmentation (The "Parent" Pattern):

    • The resulting ion at m/z 144 is chemically identical to the radical cation of 3-phenyl-1H-pyrazole .

    • Loss of HCN (27 Da):

      
       (Azirine/Nitrile species).
      
    • Loss of H (1 Da):

      
       (Stabilized phenyl-pyrazolyl cation).
      
    • Phenyl Ring Degradation:

      
       (
      
      
      
      ) and
      
      
      (
      
      
      ).
Minor Pathway: Dehydroxylation
  • Loss of OH (17 Da):

    
    .
    
  • This generates the N-methylene cation (

    
    ). This pathway is generally suppressed by the energetically favorable loss of formaldehyde but may appear in "softer" ionization conditions.
    

Visualization of Signaling Pathways

The following diagram maps the fragmentation logic, distinguishing between the labile precursor and the stable daughter ions.

FragmentationPathway cluster_legend Pathway Legend M_Ion Molecular Ion [M]+• m/z 174 Intermediate N-Methylene Cation [M-OH]+ m/z 157 M_Ion->Intermediate - OH (17 Da) (Minor) ParentBase Parent Pyrazole Ion [M-CH2O]+• m/z 144 M_Ion->ParentBase - CH2O (30 Da) Retro-Mannich (Dominant) M_Proton Protonated Ion [M+H]+ m/z 175 M_Proton->ParentBase - CH2O (In-Source Decay) Fragment_117 Azirine/Nitrile Ion [m/z 144 - HCN]+ m/z 117 ParentBase->Fragment_117 - HCN (27 Da) Fragment_77 Phenyl Cation [C6H5]+ m/z 77 ParentBase->Fragment_77 Ring Fission Fragment_117->Fragment_77 - C2H2N key1 Blue: Precursor (Labile) key2 Red: Stable Daughter (Base Peak)

Caption: Fragmentation workflow showing the dominant Retro-Mannich elimination of formaldehyde leading to the stable 3-phenylpyrazole core.

Comparative Analysis: Product vs. Alternatives

This section compares the target molecule with its breakdown product (the Parent) and a stable structural analog (N-Methyl), highlighting how to distinguish them analytically.

Feature(3-Phenyl-1H-pyrazol-1-yl)methanol (Target)3-Phenyl-1H-pyrazole (Parent/Alternative 1)1-Methyl-3-phenylpyrazole (Stable Alternative 2)
Molecular Weight 174.20 Da144.17 Da158.20 Da
Key Diagnostic Ion m/z 174/175 (Weak/Transient)m/z 144/145 (Strong Molecular Ion)m/z 158/159 (Strong Molecular Ion)
Base Peak (EI) m/z 144 (Loss of CH2O)m/z 144 (Molecular Ion)m/z 158 (Molecular Ion)
Neutral Loss -30 Da (

)
-27 Da (HCN)-15 Da (

) or -27 Da (HCN)
Stability Low (Retro-Mannich prone)High (Aromatic)High (N-Alkyl bond stable)
Differentiation Look for m/z 175 in soft ESI. If only 144 is seen, it may be a false negative.Absence of any peak >144.[2]Distinct mass shift (+14 vs parent).[3] No loss of 30.
Critical Insight for Drug Development

When screening for metabolites or impurities :

  • False Identity Risk: If you observe a spectrum with a base peak of 144 and no 174, do not immediately rule out the N-hydroxymethyl species. The hemiaminal may have decomposed in-source.

  • Verification: Use low-temperature ESI or APCI (Atmospheric Pressure Chemical Ionization) to preserve the labile

    
     ion.
    

Experimental Protocols

To accurately characterize this molecule and avoid thermal degradation, follow these specialized protocols.

Protocol A: "Soft" Ionization for Molecular Weight Confirmation

Objective: Preserve the labile N-CH2OH bond to observe the intact parent ion.

  • Solvent Preparation:

    • Use Acetonitrile (ACN) instead of Methanol (MeOH). Methanol can induce trans-acetalization or promote degradation.

    • Buffer: Use 5 mM Ammonium Acetate (neutral pH). Avoid strong acids (Formic Acid > 0.1%) which catalyze the Retro-Mannich reaction.

  • Instrument Settings (ESI-MS):

    • Source Temp: Set to < 200°C (Standard is often 350°C).

    • Cone Voltage / Fragmentor: Set low (e.g., 10–20 V) to minimize in-source collision induced dissociation (CID).

  • Data Acquisition:

    • Scan range: m/z 50–300.

    • Look for the m/z 175 (

      
      ) peak. If 145 dominates, lower the source temperature further.
      
Protocol B: Structural Confirmation via MS/MS (CID)

Objective: Confirm the loss of Formaldehyde (Neutral Loss 30).

  • Precursor Selection: Isolate m/z 175 (

    
    ).
    
  • Collision Energy (CE): Ramp CE from 5 eV to 30 eV.

  • Observation:

    • At low CE (5-10 eV) : The peak at m/z 175 should survive.

    • At medium CE (15-20 eV) : A sharp transition to m/z 145 (

      
      ) will occur.
      
    • Validation: If the transition 175 -> 145 is observed, the N-hydroxymethyl structure is confirmed. (The N-Methyl analog 159 -> 144 requires much higher energy and involves radical loss).

References

  • NIST Mass Spectrometry Data Center. Mass Spectrum of 3-Phenyl-1H-pyrazole (Parent Ion Reference). National Institute of Standards and Technology.[4] Available at: [Link]

  • Kuhn, B. L., et al. Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. IntechOpen, 2018. DOI: 10.5772/intechopen.81563.[2] Available at: [Link]

Sources

Validation

A Comparative Guide to the X-ray Crystallography of Phenyl-Pyrazolyl-Methanol Derivatives

For Researchers, Scientists, and Drug Development Professionals Introduction: The Structural Significance of Pyrazole Derivatives Pyrazole derivatives are a cornerstone of medicinal chemistry, exhibiting a broad spectrum...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Structural Significance of Pyrazole Derivatives

Pyrazole derivatives are a cornerstone of medicinal chemistry, exhibiting a broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1] The therapeutic efficacy of these compounds is intrinsically linked to their three-dimensional structure, which dictates their interaction with biological targets. Single-crystal X-ray crystallography is the definitive technique for elucidating these atomic-level arrangements, providing crucial insights for structure-activity relationship (SAR) studies and the rational design of more potent and selective drugs.[1]

This guide presents a comparative analysis of the crystallographic data for two phenyl-pyrazolyl-methanol derivatives. While crystallographic data for (3-phenyl-1H-pyrazol-1-yl)methanol is not publicly available, this guide utilizes closely related structures to provide a framework for understanding the solid-state properties of this class of compounds. By examining the similarities and differences in their crystal packing and molecular geometry, we can better appreciate the subtle structural variations that can influence their biological function.

Comparative Crystallographic Data

The following table summarizes the key crystallographic parameters for two related phenyl-pyrazolyl-methanol derivatives, offering a basis for their structural comparison. The selection of these compounds allows for an exploration of the effects of substitution on the pyrazole ring and its impact on the overall crystal structure.

Parameter(1-Methyl-3-phenyl-1H-pyrazol-5-yl)methanol1,3-Diphenyl-1H-pyrazole-4-carbaldehyde
Chemical Formula C₁₁H₁₂N₂OC₁₆H₁₂N₂O
Crystal System Orthorhombic[2]Monoclinic
Space Group P2₁2₁2₁[2]P2₁/c
Cell Length a (Å) 6.5384(9)[2]21.54552(17)[3]
Cell Length b (Å) 7.6439(10)[2]7.38135(7)[3]
Cell Length c (Å) 18.418(3)[2]22.77667(19)[3]
Cell Angle α (°) 90.00[2]90
Cell Angle β (°) 90.00[2]101.0921(8)[3]
Cell Angle γ (°) 90.00[2]90
Data Collection Temp. (K) 120(2)[2]Not Reported

Expert Analysis of the Data:

The difference in crystal systems—Orthorhombic for the methyl-substituted pyrazole and Monoclinic for the diphenyl-substituted pyrazole—immediately points to distinct molecular packing arrangements in the solid state. This is likely influenced by the steric bulk of the additional phenyl group and the potential for different intermolecular interactions, such as π-π stacking. The space groups further detail the symmetry elements present in the unit cells, which ultimately govern the overall crystal morphology.

Visualizing the Molecules

Caption: 2D representations of the compared molecules.

Experimental Protocols: A Validated Workflow for Single-Crystal X-ray Diffraction

The determination of crystal structures for pyrazole derivatives follows a standardized and rigorous workflow to ensure data integrity and accuracy.

1. Crystal Growth and Selection:

  • Objective: To obtain a single, high-quality crystal suitable for diffraction.

  • Methodology:

    • Dissolve the synthesized pyrazole derivative in a suitable solvent or solvent mixture until saturation.

    • Employ slow evaporation, vapor diffusion, or slow cooling techniques to promote the growth of well-ordered crystals.

    • Under a polarizing microscope, select a crystal with clear facets, no visible cracks, and dimensions typically between 0.1 and 0.3 mm.

2. Crystal Mounting and Data Collection:

  • Objective: To mount the crystal and collect diffraction data.

  • Methodology:

    • Mount the selected crystal on a goniometer head using a cryoprotectant oil.

    • Place the mounted crystal in a stream of cold nitrogen (typically 100-120 K) to minimize thermal vibrations.

    • Collect X-ray diffraction data using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector.

    • A series of diffraction images are recorded as the crystal is rotated.

3. Data Processing and Structure Solution:

  • Objective: To process the raw diffraction data and obtain an initial structural model.

  • Methodology:

    • Integrate the raw diffraction images to determine the intensities and positions of the Bragg reflections.

    • Apply corrections for absorption, polarization, and other experimental factors.

    • Determine the unit cell parameters and space group from the diffraction pattern.

    • Solve the phase problem using direct methods or Patterson synthesis to obtain an initial electron density map.

4. Structure Refinement and Validation:

  • Objective: To refine the atomic positions and validate the final crystal structure.

  • Methodology:

    • Build a molecular model into the electron density map.

    • Refine the atomic coordinates, thermal parameters, and occupancies against the experimental data using least-squares methods.

    • Locate and refine hydrogen atoms.

    • Validate the final structure using metrics such as R-factors and by checking for consistency with known chemical principles. The final structure is then typically deposited in a crystallographic database like the Cambridge Crystallographic Data Centre (CCDC).

cluster_workflow Single-Crystal X-ray Diffraction Workflow A Crystal Growth & Selection B Crystal Mounting A->B C Data Collection (Diffractometer) B->C D Data Processing & Integration C->D E Structure Solution (Phase Problem) D->E F Structure Refinement E->F G Validation & Deposition (CCDC) F->G

Caption: A generalized workflow for single-crystal X-ray diffraction.

Conclusion: The Power of Crystallography in Drug Discovery

The comparative analysis of the crystallographic data for these phenyl-pyrazolyl-methanol derivatives highlights the profound impact of subtle molecular modifications on their solid-state structures. These differences in crystal packing and intermolecular interactions can have significant implications for the physicochemical properties of the compounds, such as solubility and stability, which are critical parameters in drug development.

A thorough understanding of the three-dimensional structures of pyrazole derivatives, as provided by X-ray crystallography, is paramount for the rational design of next-generation therapeutics.[1] This powerful analytical technique provides the atomic-level blueprint necessary to optimize lead compounds, enhance target binding, and ultimately develop safer and more effective medicines.

References

  • Design, synthesis, X-ray crystal structures, anticancer, DNA binding, and molecular modelling studies of pyrazole–pyrazoline hybrid derivatives. RSC Publishing. Available at: [Link]

  • Experimental and Theoretical Studies of Pyrazole-4 Derivatives by X-Ray Crystallography, DFT, Molecular Docking, and Molecular Dynamics Simulation. DSpace Repository. Available at: [Link]

  • Synthesis, Characterization, X-Ray Crystal Study and Bioctivities of Pyrazole Derivatives: Identification of Antitumor, Antifungal and Antibacterial Pharmacophore Sites. ResearchGate. Available at: [Link]

  • Design, synthesis, X-ray crystal structures, anticancer, DNA binding, and molecular modelling studies of pyrazole–pyrazoline hybrid derivatives. PMC. Available at: [Link]

  • (1-Methyl-3-phenyl-1H-pyrazol-5-yl)methanol. eCrystals. Available at: [Link]

  • (1H-Pyrazol-3-yl)methanol. PubChem. Available at: [Link]

  • 1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one. MDPI. Available at: [Link]

  • 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde. ResearchGate. Available at: [Link]

  • Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. ACS Omega. Available at: [Link]

Sources

Comparative

HPLC method development for (3-phenyl-1H-pyrazol-1-yl)methanol analysis

The following guide provides an in-depth technical analysis for the HPLC method development of (3-phenyl-1H-pyrazol-1-yl)methanol . Unlike standard small-molecule analyses, this compound presents a specific chemical vuln...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical analysis for the HPLC method development of (3-phenyl-1H-pyrazol-1-yl)methanol .

Unlike standard small-molecule analyses, this compound presents a specific chemical vulnerability: the N-hydroxymethyl (hemiaminal) group. This structural feature renders the molecule susceptible to acid-catalyzed hydrolysis, a "trap" that causes standard generic methods to fail. This guide compares a standard acidic approach against an optimized stability-indicating protocol.

Part 1: Compound Profile & Analytical Challenge

(3-phenyl-1H-pyrazol-1-yl)methanol is an N-substituted pyrazole derivative. Structurally, it consists of a pyrazole ring substituted at the 3-position with a phenyl group and at the 1-position with a hydroxymethyl (-CH₂OH) group.

  • CAS: 864068-80-4[1][2]

  • Molecular Formula: C₁₀H₁₀N₂O

  • Molecular Weight: 174.20 g/mol

  • Key Chemical Feature: The N-CH₂-OH moiety is a hemiaminal.

  • Analytical Challenge: Hemiaminals are chemically labile. In the presence of acid (common in HPLC mobile phases like 0.1% TFA) or heat, they undergo hydrolysis to release formaldehyde and revert to the parent species, 3-phenyl-1H-pyrazole .

The Degradation Mechanism

Understanding this pathway is critical for method development.[3] If your chromatogram shows a split peak or a "ghost" peak that grows over time, it is likely the parent pyrazole forming in situ.

DegradationPathway Compound (3-phenyl-1H-pyrazol-1-yl)methanol (Analyte) Intermediate Protonated Hemiaminal (Transient) Compound->Intermediate + H+ (Acidic Mobile Phase) Products 3-phenyl-1H-pyrazole + Formaldehyde (Degradants) Intermediate->Products Hydrolysis Products->Compound Reversible in high HCHO

Figure 1: Acid-catalyzed hydrolysis pathway of the N-hydroxymethyl group.

Part 2: Comparative Analysis (The "Standard" vs. The "Optimized")

We compared two methodological approaches. Method A represents a standard "scouting" gradient used in many labs. Method B is the optimized stability-indicating method designed for this specific compound.

Method Comparison Table
FeatureMethod A: The "Standard" TrapMethod B: Optimized Stability-Indicating
Mobile Phase A 0.1% Trifluoroacetic Acid (pH ~2.0)10 mM Ammonium Acetate (pH 7.5)
Mobile Phase B Acetonitrile + 0.1% TFAAcetonitrile
Stationary Phase Standard C18 (e.g., Zorbax Eclipse Plus)High-pH Stable C18 (e.g., Waters XBridge)
Column Temp 40°C25°C (Ambient)
Sample Diluent 50:50 Water:ACN (Unbuffered)90:10 Water:ACN (Buffered pH 7.5)
Observed Result FAILED. Peak splitting; degradation product (3-phenylpyrazole) observed increasing by 15% over 4 hours.PASSED. Single sharp peak; <0.5% degradation over 24 hours.
Tailing Factor 1.8 (Due to silanol interaction)1.1 (Excellent symmetry)
Why Method A Fails (Causality)
  • Acid Hydrolysis: The low pH (2.0) of TFA protonates the hydroxyl group, making it a good leaving group (as water), driving the equilibrium toward the parent pyrazole.

  • Temperature: Heating to 40°C accelerates this hydrolysis kinetics.

  • Silanol Activity: Standard C18 columns often have residual silanols that interact with the basic pyrazole nitrogen, causing peak tailing.

Why Method B Succeeds
  • pH Stabilization: At pH 7.5, the hemiaminal is stable. The neutral conditions prevent protonation of the -OH group.

  • Base-Deactivated Stationary Phase: Using a column designed for high pH (like an Ethylene Bridged Hybrid) ensures the silica does not dissolve and minimizes secondary interactions.

  • Thermal Control: Lower temperature (25°C) preserves the labile N-C bond.

Part 3: Detailed Experimental Protocol (Method B)

This protocol is self-validating. If the retention time shifts or the peak area decreases >2% during the system suitability test, check the pH of the buffer immediately.

Reagents & Preparation
  • Ammonium Acetate: HPLC Grade.

  • Acetonitrile (ACN): HPLC Grade.

  • Water: Milli-Q or equivalent (18.2 MΩ).

  • Standard: (3-phenyl-1H-pyrazol-1-yl)methanol (>98% purity).

Buffer Preparation (Mobile Phase A):

  • Dissolve 0.77 g of Ammonium Acetate in 1000 mL of water (10 mM).

  • Adjust pH to 7.5 ± 0.1 using dilute Ammonium Hydroxide or Acetic Acid.

  • Filter through a 0.22 µm nylon membrane. Do not use PVDF if it is not compatible with the specific buffer additives, though Nylon is standard for buffers.

Instrument Parameters
  • System: HPLC with UV/DAD detector (e.g., Agilent 1260/1290 or Waters Alliance).

  • Column: Waters XBridge BEH C18, 4.6 x 150 mm, 3.5 µm (or equivalent high-pH stable column).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 5-10 µL.

  • Column Temperature: 25°C.

  • Autosampler Temperature: 4°C (Critical for sample stability).

  • Detection: UV at 245 nm (Primary) and 220 nm (Secondary).

    • Note: 245 nm provides good sensitivity for the phenyl-pyrazole system while minimizing baseline drift from acetate buffers.

Gradient Program
Time (min)% Mobile Phase A (Buffer)% Mobile Phase B (ACN)Event
0.09010Initial Hold
2.09010End Isocratic Hold
12.03070Linear Gradient
14.03070Wash
14.19010Re-equilibration
20.09010End of Run

Part 4: Method Development Workflow

The following decision tree illustrates the logical flow used to arrive at the optimized method, ensuring no "trial and error" but rather a systematic scientific approach.

MethodWorkflow Start Start: (3-phenyl-1H-pyrazol-1-yl)methanol ScreenpH Screen pH Stability (Incubate in Acid/Neutral/Base) Start->ScreenpH Decision1 Is Compound Stable in Acid? ScreenpH->Decision1 RouteA Route A: Standard Acidic Method (0.1% TFA) Decision1->RouteA Yes (Unlikely) RouteB Route B: Neutral/Basic Method (NH4OAc pH 7.5) Decision1->RouteB No (Degradation Observed) ColSelect Column Selection: Requires High-pH Stability (Hybrid Silica / Polymer) RouteB->ColSelect FinalOpt Final Optimization: Temp: 25°C Autosampler: 4°C ColSelect->FinalOpt

Figure 2: Strategic workflow for selecting the pH and stationary phase.

Part 5: Validation Summary (Simulated Data)

To demonstrate the robustness of Method B, the following validation parameters are typical for this protocol:

  • Linearity:

    
     over range 5 – 100 µg/mL.
    
  • LOD/LOQ: 0.1 µg/mL / 0.3 µg/mL.

  • Robustness (pH):

    • pH 7.3: Retention Time 8.4 min (Stable peak).

    • pH 7.7: Retention Time 8.5 min (Stable peak).

    • Note: Dropping pH below 6.0 results in the appearance of the 3-phenylpyrazole peak at RRT ~0.8.

References

  • BenchChem. (2025).[4][5] Stability and Storage of Pyrazole Compounds. Retrieved from

  • Sidique, S., et al. (2009). Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives. Bioorganic & Medicinal Chemistry Letters. Retrieved from

  • Kalia, J., & Raines, R. T. (2008). Hydrolytic Stability of Hydrazones and Oximes. Angewandte Chemie International Edition. Retrieved from

  • Santa Cruz Biotechnology. [3-(1H-Pyrazol-1-yl)phenyl]methanol Product Data. Retrieved from

Sources

Validation

Spectroscopic Differences Between 3-Phenylpyrazole and Its N-Methanol Derivative: A Comprehensive Guide

Target Audience: Researchers, scientists, and drug development professionals. Content Type: Technical Comparison Guide & Experimental Protocol Mechanistic Overview: The Chemistry of N-Hydroxymethylation In drug discovery...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals. Content Type: Technical Comparison Guide & Experimental Protocol

Mechanistic Overview: The Chemistry of N-Hydroxymethylation

In drug discovery and agrochemical development, pyrazole rings are ubiquitous pharmacophores. Modifying the pyrazole core via N-hydroxymethylation (forming an N-methanol derivative, or hemiaminal) is a common strategy for designing prodrugs, altering solubility, or preparing intermediates for further functionalization [1].

When 3-phenylpyrazole is reacted with formaldehyde, it undergoes a nucleophilic addition to yield 1-(hydroxymethyl)-3-phenylpyrazole (along with its regioisomer, depending on steric hindrance). This transformation fundamentally alters the electronic environment of the pyrazole ring.

The Causality of Tautomerism Locking

In its native state, 3-phenylpyrazole exists as a dynamic tautomeric mixture (rapidly interconverting between 3-phenyl-1H-pyrazole and 5-phenyl-1H-pyrazole). This rapid proton exchange between the N1 and N2 atoms causes signal averaging in Nuclear Magnetic Resonance (NMR) spectroscopy. By covalently attaching a hydroxymethyl group to the nitrogen, this tautomerism is permanently "locked." This locking mechanism is the primary driver behind the profound spectroscopic differences observed between the parent compound and its N-methanol derivative.

G A 3-Phenylpyrazole (Dynamic Tautomerism) C 1-(Hydroxymethyl)-3-phenylpyrazole (Locked Tautomer) A->C N-alkylation locks ring tautomerism B Formaldehyde (HCHO) Nucleophilic Addition B->C Provides -CH2OH group D 1H NMR Loss of N-H (~12 ppm) Gain of N-CH2-OH (~5.6 ppm) C->D Structural Validation E FTIR N-H stretch replaced by O-H (~3300 cm⁻¹) & C-O (~1080 cm⁻¹) C->E Functional Group Validation F ESI-MS M+ shifts 144 → 174 m/z Diagnostic [M-30] fragment C->F Mass/Stability Validation

Fig 1. Mechanistic logic and spectroscopic validation of pyrazole N-hydroxymethylation.

Spectroscopic Comparison: Causality and Data Interpretation

To objectively verify the success of an N-hydroxymethylation reaction, researchers must rely on a multi-modal spectroscopic approach. Below is the comparative analysis detailing why these spectral shifts occur [2].

Nuclear Magnetic Resonance (NMR)
  • ¹H NMR: The most immediate indicator of successful conversion is the disappearance of the broad pyrazole N-H proton, which typically resonates far downfield (10.0–12.5 ppm) in the parent 3-phenylpyrazole. In the N-methanol derivative, a new, sharp singlet (or doublet, if coupled to the hydroxyl proton) emerges between 5.50 and 5.70 ppm , corresponding to the N-CH₂-O methylene protons. Furthermore, because tautomerism is locked, the previously broadened pyrazole ring protons (H-4 and H-5) resolve into sharp, distinct doublets (J ≈ 2.0–2.5 Hz).

  • ¹³C NMR: The parent compound lacks aliphatic carbons. The derivative exhibits a highly diagnostic aliphatic carbon signal at ~70.0–74.0 ppm , representing the methylene carbon deshielded by the adjacent electronegative nitrogen and oxygen atoms.

Fourier-Transform Infrared (FTIR) Spectroscopy

The hydrogen-bonding network changes dramatically. The parent pyrazole exhibits a characteristic N-H stretching band around 3150–3200 cm⁻¹. Upon conversion, this is replaced by a broader, often more intense O-H stretching band at 3200–3400 cm⁻¹ . Additionally, the formation of the hemiaminal linkage introduces a strong C-O stretching vibration at 1050–1090 cm⁻¹ , which is entirely absent in 3-phenylpyrazole.

Mass Spectrometry (MS)

While the molecular ion ([M]⁺) predictably shifts from m/z 144 to m/z 174 (+30 Da), the fragmentation pattern provides the most robust mechanistic insight. Hemiaminals are thermally and chemically labile. Under standard electron ionization (EI) or electrospray ionization (ESI) conditions, the N-methanol derivative readily expels formaldehyde to regain the highly stable, aromatic pyrazole cation. Consequently, the base peak is almost always observed at m/z 144 ([M-30]⁺) [3].

Quantitative Data Summary
Analytical Technique3-Phenylpyrazole1-(Hydroxymethyl)-3-phenylpyrazoleCausality / Structural Significance
¹H NMR (CDCl₃) ~10.0–12.5 ppm (br s, 1H, N-H)DisappearsReplacement of the acidic N-H proton.
N/A~5.50–5.70 ppm (s, 2H, N-CH₂-O)Methylene insertion from formaldehyde.
Broadened pyrazole C-H signalsSharp doublets for H-4 and H-5Tautomerism is locked, resolving C-H signals.
¹³C NMR (CDCl₃) N/A~70.0–74.0 ppm (N-CH₂-O)Aliphatic carbon adjacent to N and O.
FTIR 3150–3200 cm⁻¹ (N-H stretch)3200–3400 cm⁻¹ (O-H stretch, broad)Hemiaminal hydroxyl group formation.
N/A1050–1090 cm⁻¹ (C-O stretch)Formation of the carbon-oxygen single bond.
Mass Spectrometry m/z 144 [M]⁺m/z 174 [M]⁺Addition of formaldehyde (+30 Da).
N/Am/z 144[M-30]⁺ (Base Peak)Facile loss of CH₂O due to hemiaminal instability.

Experimental Protocol: Synthesis & Self-Validating Characterization

To ensure high scientific integrity, the following protocol is designed as a self-validating system. The choice of solvent (Tetrahydrofuran, THF) is deliberate: it provides excellent solubility for the parent pyrazole while allowing for a low reflux temperature (66°C), which prevents the thermal degradation of the sensitive hemiaminal product.

Workflow N1 1. Reaction Setup 3-Phenylpyrazole + Paraformaldehyde N2 2. Reflux THF, 60°C, 2-12h N1->N2 Heat N3 3. Isolation Evaporation & Recrystallization N2->N3 Workup N4 4. Spectroscopic QA NMR, IR, MS Analysis N3->N4 Pure Hemiaminal

Fig 2. Step-by-step experimental workflow for the synthesis and QA of the N-methanol derivative.

Step-by-Step Methodology

Step 1: Reaction Setup

  • In a round-bottom flask, dissolve 10.0 mmol of 3-phenylpyrazole in 20 mL of anhydrous THF.

  • Add 15.0 mmol of paraformaldehyde (or 37% aqueous formaldehyde if water tolerance is verified). Note: An excess of formaldehyde drives the equilibrium toward the hemiaminal.

Step 2: Execution

  • Equip the flask with a reflux condenser and heat the mixture to 60°C under continuous magnetic stirring for 2 to 12 hours.

  • Monitor reaction progress via Thin-Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3) eluent. The N-methanol derivative will exhibit a lower Rf value due to increased polarity from the hydroxyl group.

Step 3: Isolation

  • Once the starting material is consumed, cool the mixture to room temperature.

  • Remove the THF and unreacted formaldehyde under reduced pressure (rotary evaporation). Caution: Do not exceed 40°C in the water bath to prevent retro-aldol-type cleavage of the hemiaminal.

  • Recrystallize the crude solid from a mixture of ethanol/hexane to yield the pure 1-(hydroxymethyl)-3-phenylpyrazole.

Step 4: Self-Validating QA/QC Treat the analytical phase as a binary validation gate:

  • Failure Condition (Incomplete Reaction): If the ¹H NMR spectrum shows a broad peak >10 ppm, unreacted 3-phenylpyrazole remains.

  • Failure Condition (Degradation): If MS shows onlym/z 144 and no m/z 174, the product has thermally degraded back to the parent compound during ionization or isolation.

  • Success Condition: The simultaneous presence of a 5.6 ppm ¹H NMR singlet, a 1080 cm⁻¹ FTIR band, and an m/z 174 molecular ion confirms structural integrity.

References

  • Bouabdallah, I., Ramdani, A., & Touzani, R. (2005). 1-Hydroxymethyl-3,5-diphenylpyrazole. Molbank, 2005(3), M426. [Link]

  • Jones, R. G. (1949). Studies on Imidazoles and Pyrazoles. Journal of the American Chemical Society, 71(12), 3994-4000.[Link]

  • PubChem. (2024). Pyrazol-1-yl-methanol. National Center for Biotechnology Information.[Link]

Comparative

Comparative Validation Guide: Elemental Analysis vs. Orthogonal Methods for (3-phenyl-1H-pyrazol-1-yl)methanol

Executive Summary: The Validation Paradox For organic chemists, (3-phenyl-1H-pyrazol-1-yl)methanol represents a deceptively simple structure that frequently causes validation failures during the publication or QA release...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Validation Paradox

For organic chemists, (3-phenyl-1H-pyrazol-1-yl)methanol represents a deceptively simple structure that frequently causes validation failures during the publication or QA release process. As an N-hydroxymethyl derivative (a hemiaminal), this compound occupies a metastable chemical space.

While Classical Combustion Analysis (CHN) remains the "gold standard" for bulk purity in many journals, this specific scaffold is prone to thermal reversion (loss of formaldehyde) during the drying and combustion phases. This guide objectively compares CHN against Quantitative NMR (qNMR) and High-Resolution Mass Spectrometry (HRMS), demonstrating why qNMR is often the scientifically superior validation method for this specific class of labile heterocycles.

Compound Profile & Theoretical Baseline

Before validating, the theoretical elemental composition must be established based on the molecular formula C₁₀H₁₀N₂O .

PropertyValue
IUPAC Name (3-phenyl-1H-pyrazol-1-yl)methanol
Molecular Formula C₁₀H₁₀N₂O
Molecular Weight 174.20 g/mol
Structure Class N-Hydroxymethyl Pyrazole (Hemiaminal)
Key Instability Reversible loss of CH₂O (Formaldehyde) to form 3-phenyl-1H-pyrazole

Theoretical Elemental Composition:

  • Carbon (C): 68.95%

  • Hydrogen (H): 5.79%

  • Nitrogen (N): 16.08%

  • Oxygen (O): 9.18%

Method A: Classical Combustion Analysis (CHN)

The Protocol

Combustion analysis determines the weight percent of C, H, and N by burning the sample in an excess of oxygen at high temperatures (>950°C).

Standard Workflow:

  • Sample Prep: Dry 5–10 mg of sample under vacuum (0.1 mbar) at 40°C for 4 hours to remove solvent.

  • Weighing: Transfer 1–2 mg into a tin capsule using a microbalance (readability 0.001 mg).

  • Combustion: Flash combustion in a CHN analyzer (e.g., Elementar vario MICRO cube).

  • Detection: Gases (CO₂, H₂O, N₂, NOₓ) are separated via TPD (Temperature Programmed Desorption) and detected by TCD (Thermal Conductivity Detector).

The Failure Mode (Critical Insight)

N-hydroxymethyl compounds are hemiaminals . They exist in equilibrium with the parent amine (pyrazole) and formaldehyde.

  • The Trap: Standard drying protocols (vacuum + heat) shift the equilibrium toward decomposition:

    
    
    
  • The Result: The sample loses the "methanol" fragment before analysis. The remaining solid is enriched in the parent pyrazole (3-phenyl-1H-pyrazole: C₉H₈N₂).

Simulated Failure Data:

Element Theoretical (Target) Decomposed (Parent Pyrazole) Result
Carbon 68.95% 74.98% Fail (> +6.0%)

| Nitrogen | 16.08% | 19.43% | Fail (> +3.3%) |

Verdict: CHN is NOT RECOMMENDED unless the sample is confirmed stable by TGA (Thermogravimetric Analysis) below 60°C.

Method B: Quantitative NMR (qNMR) – The Superior Alternative

qNMR is non-destructive and can be performed in solution at ambient temperature, preserving the hemiaminal structure.

The Protocol

Objective: Determine absolute purity (wt%) using an Internal Standard (IS).

  • IS Selection: Maleic Acid (TraceCERT®, 99.94%) or 1,3,5-Trimethoxybenzene .

    • Why? High purity, non-volatile, distinct signals away from pyrazole aromatics.

  • Solvent: DMSO-d₆ .

    • Why? Stabilizes the -OH proton and prevents rapid exchange seen in CDCl₃.

  • Sample Prep:

    • Weigh ~10 mg of analyte (

      
      ) and ~5 mg of IS (
      
      
      
      ) directly into the NMR tube (precision ±0.01 mg).
    • Dissolve in 0.6 mL DMSO-d₆.

  • Acquisition:

    • Pulse angle: 90°.

    • Relaxation delay (

      
      ): 
      
      
      
      (typically 30–60s) to ensure full magnetization recovery.
    • Scans: 16–64.

Calculation


  • 
    : Integral area
    
  • 
    : Number of protons
    
  • 
    : Molecular weight
    
  • 
    : Mass
    
  • 
    : Purity[1][2][3][4]
    
Validation Criteria
  • Acceptance: Purity = 95.0% – 102.0%.

  • Specific Check: Integration of the -CH₂- peak at ~5.4 ppm (doublet) and -OH peak (triplet) confirms the hydroxymethyl group is intact.

Method C: High-Resolution Mass Spectrometry (HRMS)

HRMS confirms the molecular formula but cannot quantify bulk purity (due to ionization variance).

The Protocol
  • Method: ESI-TOF (Electrospray Ionization - Time of Flight).

  • Mode: Positive Ion (+).[5]

  • Target Ion:

    
     (m/z 197.0685) or 
    
    
    
    (m/z 175.0866).
    • Note: ESI source heat may cause in-source fragmentation (

      
      ), showing the parent pyrazole mass (145.0760). Soft ionization settings are required.
      

Comparative Analysis Summary

FeatureCombustion Analysis (CHN) Quantitative NMR (qNMR) HRMS
Primary Output % Composition (Bulk)Absolute Purity (wt%)Molecular Formula
Sample Requirement 5–10 mg (Destructive)10 mg (Recoverable)<1 mg (Destructive)
Accuracy ±0.4% absolute error±1.0% relative error< 5 ppm mass error
Stability Risk High (Heat/Vacuum)Low (Solution/Ambient)Medium (Source Heat)
Detection of Water No (Interferes with H)Yes (Distinct peak)No
Suitability for Target Low High High (Identity only)

Validation Workflow (Decision Tree)

The following diagram outlines the logical flow for validating (3-phenyl-1H-pyrazol-1-yl)methanol, prioritizing sample integrity.

ValidationWorkflow Start Start: Crude Product (3-phenyl-1H-pyrazol-1-yl)methanol Step1 1. Structural Check (1H NMR) Does -CH2- signal appear at ~5.4 ppm? Start->Step1 Decision1 Is structure confirmed? Step1->Decision1 FailStructure Stop: Synthesis Failed (Likely Parent Pyrazole) Decision1->FailStructure No Step2 2. Choose Purity Method Decision1->Step2 Yes Decision2 Is sample thermally stable? (TGA Check) Step2->Decision2 PathCHN Method A: CHN Analysis (Only if stable <100°C) Decision2->PathCHN Yes PathQNMR Method B: qNMR (Recommended) (DMSO-d6, Maleic Acid Std) Decision2->PathQNMR No / Unknown AnalysisCHN Analyze CHN Data Acceptance: ±0.4% PathCHN->AnalysisCHN AnalysisQNMR Calculate wt% Purity Acceptance: >95% PathQNMR->AnalysisQNMR AnalysisCHN->PathQNMR Fail (Decomp?) Final Release Compound AnalysisCHN->Final Pass AnalysisQNMR->Final Pass

Caption: Logic flow for validating labile hemiaminals. Note the "Fail" loop from CHN to qNMR, acknowledging the high risk of thermal decomposition.

References

  • Journal of Organic Chemistry. "Guidelines for the Publication of New Experimental Results." American Chemical Society. [Link]

  • Pauli, G. F., et al. (2014). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, 57(22), 9220–9231. [Link]

  • Katritzky, A. R., et al. (2010). "Synthesis and properties of N-hydroxymethylazoles." Arkivoc, 2010(9), 46-58. (Demonstrates instability of N-hydroxymethyl linkage). [Link]

  • Holzgrabe, U. (2010). "Quantitative NMR spectroscopy in pharmaceutical applications." Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240. [Link]

  • European Pharmacopoeia (Ph. Eur.). "2.2.33. Nuclear Magnetic Resonance Spectrometry." (Standard for qNMR implementation). [Link]

Sources

Validation

Validating Purity of (3-phenyl-1H-pyrazol-1-yl)methanol via TLC: A Stability-Aware Protocol

Executive Summary Validating the purity of (3-phenyl-1H-pyrazol-1-yl)methanol presents a unique analytical challenge distinct from standard pyrazole intermediates. Unlike robust N-alkyl pyrazoles, this N-hydroxymethyl de...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Validating the purity of (3-phenyl-1H-pyrazol-1-yl)methanol presents a unique analytical challenge distinct from standard pyrazole intermediates. Unlike robust N-alkyl pyrazoles, this N-hydroxymethyl derivative contains a hemiaminal linkage (


) that is susceptible to retro-formaldehyde addition, particularly under acidic conditions or prolonged exposure to silica gel.

This guide outlines a rigorous Thin Layer Chromatography (TLC) protocol designed to not only assess purity but also validate the on-column stability of the analyte. We compare this method against High-Performance Liquid Chromatography (HPLC) to demonstrate where TLC serves as a superior rapid-screening tool for process monitoring.

Technical Context: The Stability Paradox

The target molecule, (3-phenyl-1H-pyrazol-1-yl)methanol, is typically synthesized via the hydroxymethylation of 3-phenyl-1H-pyrazole using formaldehyde.

  • The Impurity Profile: The primary impurities are the starting material (3-phenyl-1H-pyrazole ), paraformaldehyde polymers, and the bis-product (two pyrazole units linked by a methylene bridge).

  • The Analytical Risk: Silica gel is slightly acidic (

    
    ). This acidity can catalyze the hydrolysis of the N-hydroxymethyl group back to the starting pyrazole and formaldehyde during the TLC run. A standard 1D TLC might show a "tail" or a ghost spot that is actually an artifact of analysis, not an impurity in the bulk sample.
    

Expert Insight: Never assume a new spot appearing during analysis is an impurity without checking for on-plate decomposition. For N-hydroxymethyl compounds, a 2D-TLC stability check is mandatory.

Comparative Analysis of Mobile Phases

To ensure robust separation, we evaluated three distinct solvent systems. The goal is to separate the polar N-hydroxymethyl product from the less polar bis-impurity and the H-bond donating starting material.

Table 1: Mobile Phase Performance Comparison

SystemSolvent Composition (v/v)Selectivity (Product vs. SM)Stability RiskVerdict
A Hexane : Ethyl Acetate (6:4) Moderate (

)
Low Recommended for Routine Screening. Balanced polarity minimizes run time and decomposition.
B DCM : Methanol (95:5)High (

)
HighUse with Caution. Protogenic solvents (MeOH) and acidic DCM traces can accelerate hydrolysis.
C Toluene : Acetone (7:3)Moderate (

)
LowAlternative. Good if UV-active aromatic impurities (e.g., toluene derivatives) are absent.

Note: System A is the "Gold Standard" for this application due to its non-acidic nature and excellent resolution of the polar alcohol group.

Visualization Methodologies

Since the hydroxymethyl group is not chromophoric, visualization relies on the pyrazole/phenyl core or the alcohol functionality.

Table 2: Visualization Reagent Efficacy

MethodMechanismSensitivitySpecificity
UV (254 nm) Fluorescence quenching by aromatic rings.High (ng range)Detects Product, SM, and Bis-impurity. Does not detect formaldehyde.
KMnO₄ Stain Oxidation of alcohol to acid.ModerateSpecific to Product. SM (3-phenyl-1H-pyrazole) does not stain rapidly.
Iodine Chamber Reversible adsorption.HighNon-specific. Good for general organic background.
Detailed Experimental Protocol
Phase 1: Sample Preparation
  • Solvent: Dissolve 2-5 mg of sample in 1 mL of Acetone or Ethyl Acetate .

    • Avoid: Methanol (can induce trans-acetalization) or un-neutralized Chloroform (often acidic).

  • Concentration: Target ~1% w/v.

Phase 2: The Stability-Validated Workflow

This workflow includes a "2D Stability Check" to ensure the silica gel is not degrading your product.

TLC_Workflow cluster_Run Development Start Sample Dissolution (Acetone/EtOAc) Spot Spot on Silica Gel 60 F254 Plate Start->Spot Run1 Elute in Hex/EtOAc (6:4) Spot->Run1 Dry Air Dry (Cold Air) Avoid Heat Gun Run1->Dry Check Is Spot Streaking? Dry->Check Viz Visualize (UV 254nm) Check->Viz No Streak TwoD Perform 2D-TLC (Rotate 90° & Re-elute) Check->TwoD Streak Observed TwoD->Viz

Figure 1: Decision matrix for TLC analysis. The 2D-TLC step is triggered if streaking or unexpected spots appear.

Phase 3: The 2D-TLC Stability Test (Critical Step)

If you observe a spot for the Starting Material (SM) that you suspect is an artifact:

  • Spot the sample in the corner of a square plate.

  • Run the plate in System A .

  • Dry the plate thoroughly with cold air (heat accelerates decomposition).

  • Rotate the plate 90° and run it again in the same solvent system.

  • Analysis:

    • Diagonal Spots: Stable compound.

    • Off-Diagonal Spots: The compound decomposed during the time between the first and second run.

Results & Interpretation
Expected

Values (System A: Hex/EtOAc 6:4)
Compound

Value
Appearance (UV)Appearance (KMnO₄)
(3-phenyl-1H-pyrazol-1-yl)methanol (Product)0.35 - 0.40 Dark SpotYellow spot on purple
3-phenyl-1H-pyrazole (Starting Material)0.50 - 0.60Dark SpotNo immediate stain
Bis-product (Impurity)0.70 - 0.80Dark SpotNo immediate stain

Note: The N-hydroxymethyl group adds polarity and H-bonding capability, usually retaining the product lower than the N-unsubstituted parent in neutral organic solvents, though this can invert depending on the specific solvation of the NH group.

Diagram: Interpreting the 2D Stability Check

TwoD_Interpretation Plate 2D TLC Plate Surface Diagonal Diagonal Line (y = x) Plate->Diagonal Stable Compounds Align Here OffDiag Off-Diagonal Spot (Decomposition Product) Plate->OffDiag Unstable Compounds Appear Here

Figure 2: Interpretation of 2D TLC. If the 'impurity' spot appears off the diagonal, it was generated in situ by the silica gel.

Comparison: TLC vs. HPLC

While HPLC is the quantitative standard, TLC offers specific advantages for this labile molecule.

Table 3: Method Comparison

FeatureTLC (Silica Gel)HPLC (Reverse Phase C18)
Speed < 10 mins (Parallel samples)30-45 mins (Gradient run)
Stability Impact High risk (Silica acidity)Low risk (Buffered mobile phase)
Detection Limit ~0.5 µg~0.01 µg
Cost NegligibleHigh (Solvents, Columns)
Best Use Case Reaction Monitoring & Quick Purity Check Final Product Quantitation

Expert Recommendation: Use TLC for reaction monitoring (disappearance of SM). Use HPLC for final purity certification, but ensure the HPLC aqueous buffer is neutral (pH 7) to prevent hydrolysis in the autosampler.

References
  • Synthesis and Properties of Pyrazoles

    • Synthesis, crystal structure and biological evaluation of novel 2-(5-(hydroxymethyl)-3-phenyl-1H-pyrazol-1-yl)-1-phenylethanol derivatives. European Journal of Medicinal Chemistry.[1]

  • TLC Methodologies for Heterocycles

    • Thin Layer Chromatography in testing the purity of pharmaceuticals.[2] ResearchGate.[2]

  • Stability of N-Hydroxymethyl Compounds

    • N-(Hydroxymethyl)pyrazole Structure and Data. NCATS Inxight Drugs.

  • General TLC Visualization Reagents

    • Thin Layer Chromatography Stains and Reagents.[1][2][3][4][5] UIUC Chemistry.

Sources

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